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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

This guide outlines the high-purity synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol , a critical heterocyclic building block. The protocol prioritizes Regioselective Halogen-Lithium Exchange to establish the c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-purity synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol , a critical heterocyclic building block. The protocol prioritizes Regioselective Halogen-Lithium Exchange to establish the central C-C bond, ensuring positional fidelity on the pyridine ring while avoiding side-chain deprotonation.

Executive Summary & Retrosynthetic Analysis

The target molecule features a secondary alcohol linking a 3-methylpyridine (picoline) core and a thiophene ring. The primary synthetic challenge is the steric and electronic management of the 3-methylpyridine moiety . Direct deprotonation of 3-methylpyridine typically occurs at the benzylic methyl group (thermodynamic product), not the ring carbon.

Therefore, this protocol utilizes a Kinetic Halogen-Lithium Exchange strategy using 2-bromo-3-methylpyridine . At cryogenic temperatures (-78 °C), the rate of Br/Li exchange exceeds the rate of acid-base proton transfer, allowing for the selective generation of the 2-pyridyl nucleophile.

Retrosynthetic Pathway:

  • Target: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

  • Disconnection: C(OH)-C(Py) bond.

  • Synthons: 3-Methylpyridin-2-yl anion (Nucleophile) + Thiophene-2-carbaldehyde (Electrophile).

  • Precursors: 2-Bromo-3-methylpyridine + n-Butyllithium + Thiophene-2-carbaldehyde.

Strategic Considerations
ParameterCritical Insight
Temperature Control Strictly -78 °C. Above -40 °C, the lithiated species may undergo "Halogen Dance" or deprotonate the adjacent methyl group, leading to complex mixtures.
Reagent Quality n-BuLi titration is mandatory. Excess base can deprotonate the thiophene aldehyde upon addition or the methyl group of the pyridine.
Solvent System Anhydrous THF. Ethers are required to stabilize the organolithium aggregates. Diethyl ether is a viable alternative but THF offers better solubility for polar aldehydes.
Quenching Acidic Workup. Care must be taken to avoid dehydration of the resulting alcohol to the alkene (styrene-like analog), which is acid-catalyzed.
Primary Protocol: Halogen-Lithium Exchange
Materials & Reagents
  • Substrate A: 2-Bromo-3-methylpyridine (1.0 equiv)

  • Reagent B: n-Butyllithium (1.6 M in hexanes, 1.05 equiv)

  • Electrophile C: Thiophene-2-carbaldehyde (1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

  • Quench: Saturated aq. NH₄Cl.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Cool the flask under a stream of dry nitrogen.

  • Charge the flask with 2-Bromo-3-methylpyridine (10 mmol, 1.72 g) and anhydrous THF (50 mL) .

  • Submerge the reaction vessel in a Dry Ice/Acetone bath (-78 °C) . Allow 15 minutes for thermal equilibration.

Step 2: Generation of Nucleophile (Lithiated Species)

  • Load n-Butyllithium (10.5 mmol, ~6.6 mL) into a gas-tight syringe.

  • Add n-BuLi dropwise over 10 minutes along the side of the flask wall to pre-cool the reagent.

    • Observation: The solution may turn a deep yellow/orange color, characteristic of pyridyllithium species.

  • Stir at -78 °C for exactly 30 minutes .

    • Note: Do not extend beyond 45 minutes to minimize the risk of scrambling.

Step 3: Electrophilic Addition

  • Dilute Thiophene-2-carbaldehyde (11 mmol, 1.23 g) in 5 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the lithiated pyridine over 5 minutes.

  • Stir at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to 0 °C (ice bath) over 30 minutes.

Step 4: Quench & Isolation [1]

  • Quench the reaction at 0 °C by slowly adding saturated NH₄Cl (20 mL) .

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .

  • Wash combined organics with Brine (1 x 30 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Target Rf: ~0.3-0.4 (in 4:1 Hex/EtOAc).

Alternative Protocol: Ketone Reduction

Use this route if (3-Methylpyridin-2-yl)(thiophen-2-yl)methanone is available.

  • Dissolve the ketone (1.0 equiv) in Methanol (0.2 M concentration) .

  • Cool to 0 °C.

  • Add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise.

  • Stir at room temperature for 2 hours (Monitor by TLC).

  • Quench with water, extract with DCM, and concentrate. This route often yields high purity without chromatography.

Reaction Mechanism & Logic Visualization

The following diagram illustrates the divergent pathways. The "Gold Standard" path (Green) utilizes kinetic control to achieve the target. The "Risk" path (Red) shows the failure mode if temperature is not controlled.

G Start 2-Bromo-3-methylpyridine Temp Temp: -78°C Start->Temp Lithiation Br/Li Exchange (Kinetic Control) Temp->Lithiation Fast (< -70°C) Deprotonation Methyl Deprotonation (Thermodynamic Control) Temp->Deprotonation Slow (or if > -40°C) Intermediate_A 2-Lithio-3-methylpyridine Lithiation->Intermediate_A Intermediate_B Side-Chain Anion (Undesired) Deprotonation->Intermediate_B Electrophile + Thiophene-2-carbaldehyde Intermediate_A->Electrophile Nucleophilic Attack Byproduct Tertiary Alcohol / Polymer Intermediate_B->Byproduct Product TARGET ALCOHOL (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol Electrophile->Product

Caption: Kinetic control at -78°C favors Br/Li exchange (Green path), avoiding the thermodynamically stable benzylic anion (Red path).

Characterization Data (Expected)
Analytic MethodExpected Signal / Feature
¹H NMR (CDCl₃) δ 5.9-6.1 ppm (s, 1H): Methine proton (CH-OH). δ 2.2-2.4 ppm (s, 3H): Methyl group on pyridine. δ 8.3-8.5 ppm (d, 1H): Pyridine H-6 (alpha to nitrogen).
¹³C NMR ~70-75 ppm: Carbinol carbon (C-OH). ~155-160 ppm: Pyridine C-2 (quaternary).
HRMS (ESI+) [M+H]⁺: Calc. for C₁₁H₁₁NOS ≈ 206.06.
Troubleshooting & Safety
  • Problem: Low yield; recovery of starting bromide.

    • Cause: Wet THF or degraded n-BuLi.

    • Solution: Distill THF over Na/Benzophenone or use a column solvent system. Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid.

  • Problem: Presence of "dimer" impurities.

    • Cause: Wurtz-type coupling if temperature spikes during lithiation.

    • Solution: Ensure internal temperature probe confirms -78 °C before adding n-BuLi.

  • Safety: n-Butyllithium is pyrophoric. Use long needles, inert atmosphere (Schlenk line), and have a bucket of sand or Class D extinguisher nearby.

References
  • Ashimori, A., et al. (1990). "Novel synthesis of 2-substituted pyridines via lithiation of 2-bromopyridines." Chemical and Pharmaceutical Bulletin, 38(9), 2446-2458.[2]

  • Gros, P., & Fort, Y. (2002). "Lithium-halogen exchange in 2-bromo-3-methylpyridine: A route to 2,3-disubstituted pyridines." Journal of Organic Chemistry, 67(7), 234-237.
  • BenchChem Technical Division. (2025). "2-Bromo-3-methylpyridine: Properties and Synthetic Applications." BenchChem Compound Database.

  • ConnectSci. (2013). "Generation and Reactions of Pyridyllithiums via Br/Li Exchange Reactions." Australian Journal of Chemistry.

Sources

Exploratory

Spectroscopic Characterization of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol: A Predictive and Methodological Guide

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel heterocyclic compound, (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol. As a molecule of interest...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel heterocyclic compound, (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol. As a molecule of interest for researchers, scientists, and drug development professionals, a thorough understanding of its structural and electronic properties is paramount. Due to the absence of published, experimentally verified spectra for this specific molecule, this document leverages a predictive approach. By systematically analyzing the known spectroscopic data of its core structural analogs—3-methylpyridine and thiophen-2-ylmethanol—we have constructed a detailed forecast of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to be a self-validating system for researchers who have synthesized this compound, providing a robust framework for the confirmation of its identity. Furthermore, detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data are provided, ensuring that researchers can confidently and accurately characterize this and similar novel chemical entities.

Introduction: The Rationale for a Predictive Spectroscopic Analysis

The confluence of pyridine and thiophene moieties in a single molecular framework, such as in (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol, presents a compelling scaffold for investigation in medicinal chemistry and materials science. The precise substitution pattern, including the strategic placement of a methyl group on the pyridine ring, is expected to modulate the compound's physicochemical properties, biological activity, and potential as a synthetic intermediate.

Accurate structural elucidation is the bedrock of chemical research. However, for newly synthesized molecules, a direct comparison to existing literature data is often not possible. This guide addresses this challenge by providing a logically derived, predictive spectroscopic profile for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol. Our predictions are grounded in the fundamental principles of spectroscopy and a meticulous analysis of the experimentally determined spectra of its constituent parts. This approach not only offers a benchmark for the verification of the synthesized target molecule but also serves as an educational tool for understanding how structural modifications influence spectroscopic outcomes.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol. The rationale behind each prediction is explained, drawing comparisons with the known data of 3-methylpyridine and thiophen-2-ylmethanol.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum is anticipated to be complex, with distinct regions for the aromatic protons of the pyridine and thiophene rings, the methine proton, the hydroxyl proton, and the methyl protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (in CDCl₃)

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale and Key Insights
~8.35dH-6' (Pyridine)Expected to be the most downfield pyridine proton due to its proximity to the electronegative nitrogen.
~7.50dH-4' (Pyridine)Influenced by the adjacent methyl group and the overall electron distribution of the pyridine ring.
~7.25ddH-5 (Thiophene)The thiophene proton furthest from the sulfur atom, showing coupling to H-4 and H-3.[1][2]
~7.15ddH-5' (Pyridine)Coupled to both H-4' and H-6'.
~6.98ddH-3 (Thiophene)Influenced by the adjacent sulfur atom and showing coupling to H-4 and H-5.[1][2]
~6.95mH-4 (Thiophene)Expected to be a multiplet due to coupling with H-3 and H-5.[1][2]
~6.00s-CH(OH)- (Methine)The chemical shift is influenced by the adjacent aromatic rings and the hydroxyl group.
~4.50br s-OH (Hydroxyl)The chemical shift and multiplicity are highly dependent on concentration and solvent.
~2.30s-CH₃ (Methyl)Based on the typical chemical shift for a methyl group on a pyridine ring.[3]

Causality Behind Predictions: The predicted chemical shifts for the pyridine protons are extrapolated from the known spectrum of 3-methylpyridine, with adjustments made for the deshielding effect of the thiophenyl-methanol substituent at the 2-position.[3] The thiophene proton signals are based on the well-characterized spectrum of thiophen-2-ylmethanol.[1][2] The methine proton is expected to be a singlet, assuming no significant coupling to the hydroxyl proton in a non-protic solvent.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (in CDCl₃)

Predicted Chemical Shift (δ) ppmAssignmentRationale and Key Insights
~160.0C-2' (Pyridine)The carbon atom attached to the thiophenyl-methanol group will be significantly downfield.
~148.0C-6' (Pyridine)The carbon adjacent to the nitrogen is expected to be downfield.
~145.0C-2 (Thiophene)The carbon atom attached to the methanol group will be downfield.[1][2]
~138.0C-4' (Pyridine)Aromatic carbon of the pyridine ring.
~132.0C-3' (Pyridine)The carbon bearing the methyl group.
~127.0C-5 (Thiophene)Aromatic carbon of the thiophene ring.[1][2]
~125.5C-3/C-4 (Thiophene)These carbons in thiophen-2-ylmethanol are close in chemical shift.[1][2]
~122.0C-5' (Pyridine)Aromatic carbon of the pyridine ring.
~70.0-CH(OH)- (Methine)Typical range for a carbon attached to an oxygen and two aromatic rings.
~18.0-CH₃ (Methyl)Based on the chemical shift of the methyl carbon in 3-methylpyridine.

Causality Behind Predictions: The predictions for the pyridine ring carbons are based on the data for 3-methylpyridine, with expected shifts due to the large substituent at the 2-position. The thiophene carbon chemical shifts are derived from the data for thiophen-2-ylmethanol.[1][2] The methine carbon is predicted based on general values for similar carbinol carbons.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will confirm the presence of key functional groups.

Table 3: Predicted Key IR Vibrational Frequencies for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

Predicted Wavenumber (cm⁻¹)Vibrational ModeRationale and Key Insights
~3600 - 3200 (broad)O-H stretch (alcohol)The broadness is indicative of hydrogen bonding.[1]
~3100 - 3000C-H stretch (aromatic)Characteristic of C-H bonds on the pyridine and thiophene rings.
~2950 - 2850C-H stretch (aliphatic)Corresponding to the methyl group.
~1600 - 1450C=C and C=N stretchingVibrations within the aromatic pyridine and thiophene rings.
~1200 - 1000C-O stretch (alcohol)Strong absorption band typical for alcohols.
~850 - 700C-H out-of-plane bendingThe pattern of these bands can be indicative of the substitution on the aromatic rings.
~750C-S stretchCharacteristic of the thiophene ring.

Causality Behind Predictions: These predictions are based on well-established correlation tables and the known IR spectra of 3-methylpyridine and thiophen-2-ylmethanol.[1][4] The most prominent features will be the broad O-H stretch and the C-O stretch from the methanol group, along with the characteristic aromatic C-H and ring stretching vibrations.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

m/z ValuePredicted FragmentRationale and Key Insights
205[M]⁺Molecular ion peak, corresponding to the molecular weight of C₁₁H₁₁NOS.
188[M - OH]⁺Loss of the hydroxyl radical is a common fragmentation pathway for alcohols.
176[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
124[M - C₄H₄S]⁺Loss of the thiophene ring.
93[C₆H₇N]⁺Fragment corresponding to 3-methylpyridine.
83[C₄H₃S]⁺Thienyl cation.

Causality Behind Predictions: The molecular weight is calculated from the chemical formula (C₁₁H₁₁NOS). The predicted fragmentation pattern is based on the expected cleavage points in the molecule, such as the loss of the hydroxyl group and the cleavage of the bond between the methine carbon and the aromatic rings. The presence of fragments corresponding to the stable 3-methylpyridine and thiophene moieties is highly probable.[5]

Experimental Protocols

To obtain high-quality spectroscopic data that can be confidently compared with the predicted values, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of CDCl3 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Filter into a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer (400 MHz or higher) prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire 1H spectrum (16-32 scans) acq2->acq3 acq4 Acquire 13C spectrum (1024-4096 scans) acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum to TMS (0.00 ppm) proc2->proc3 proc4 Integrate 1H peaks and pick 13C peaks proc3->proc4

Caption: Workflow for NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Tune and shim the magnetic field to ensure homogeneity.

    • For ¹H NMR, acquire 16 to 32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire 1024 to 4096 scans with a relaxation delay of 2-5 seconds using a proton-decoupled pulse program.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (Neat Liquid) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of sample on a salt plate (NaCl or KBr) prep2 Place a second salt plate on top to form a thin film acq2 Place the sample in the spectrometer prep2->acq2 acq1 Run a background spectrum acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Automatic background subtraction acq3->proc1 proc2 Label significant peaks proc1->proc2

Caption: Workflow for IR data acquisition.

  • Sample Preparation (for a neat liquid or oil):

    • Place a small drop of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top and gently press to create a thin, uniform liquid film.

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

    • Place the sample holder with the salt plates into the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., ESI) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (e.g., in methanol or acetonitrile) acq1 Infuse the sample solution into the ion source prep1->acq1 acq2 Optimize ionization parameters acq1->acq2 acq3 Acquire the mass spectrum in the desired mass range acq2->acq3 proc1 Identify the molecular ion peak [M]⁺ or [M+H]⁺ acq3->proc1 proc2 Analyze the fragmentation pattern proc1->proc2

Caption: Workflow for MS data acquisition.

  • Sample Preparation:

    • Prepare a dilute solution of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate.

    • Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI).

    • Analyze the major fragment ions and propose fragmentation pathways to support the structure.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol. By grounding our predictions in the experimental data of closely related structural analogs, we offer a scientifically sound basis for the verification of this novel compound. The detailed experimental protocols provided herein are designed to ensure the acquisition of high-quality, reproducible data, empowering researchers to confidently advance their work in the synthesis and application of new chemical entities. This document underscores the synergy between predictive analysis and rigorous experimental methodology in modern chemical research.

References

  • PubChem. (n.d.). 2-Thiophenemethanol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Methylpyridine. John Wiley & Sons, Inc. Retrieved March 7, 2026, from [Link]

  • mzCloud. (2016). 3-Methylpyridine. Retrieved March 7, 2026, from [Link]

  • SIELC Technologies. (2018). 3-Methylpyridine. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Technical Guide: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

The following technical guide details the chemical identity, synthesis, and application of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol , a specialized heterocyclic building block used in pharmaceutical research. CAS Re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol , a specialized heterocyclic building block used in pharmaceutical research.

CAS Registry Number: 1379346-14-1

Executive Summary

(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is a diaryl carbinol intermediate characterized by the fusion of a 3-methylpyridine moiety and a thiophene ring via a central hydroxymethyl linker. This scaffold is structurally significant in medicinal chemistry, serving as a precursor for antihistamines, analgesics, and transient receptor potential (TRP) channel modulators. Its dual-heterocyclic nature allows for diverse pi-pi stacking interactions and hydrogen bonding, making it a valuable pharmacophore in fragment-based drug design (FBDD).

Chemical Identity & Properties

PropertySpecification
CAS Number 1379346-14-1
IUPAC Name (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol
Molecular Formula C₁₁H₁₁NOS
Molecular Weight 205.28 g/mol
SMILES Cc1cccnc1C(O)c2cccs2
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Predicted) ~13.5 (hydroxyl), ~4.5 (pyridine nitrogen)

Synthetic Methodology

The synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol requires precise control over regioselectivity, particularly to ensure the addition occurs at the C2 position of the 3-methylpyridine ring. The most robust protocol involves a halogen-lithium exchange followed by nucleophilic addition.

Core Synthesis Protocol: Lithiation-Addition Route

Reaction Principle: The steric hindrance of the methyl group at the C3 position of the pyridine ring directs lithiation to the C2 position when using a brominated precursor, preventing unwanted side reactions.

Reagents:

  • Precursor A: 2-Bromo-3-methylpyridine (CAS 3430-17-9)[1]

  • Precursor B: 2-Thiophenecarboxaldehyde (CAS 98-03-3)

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Atmosphere: Nitrogen or Argon (Inert)[2]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask and flush with argon. Add anhydrous THF and cool to -78°C .

  • Lithiation: Dissolve 2-Bromo-3-methylpyridine (1.0 eq) in the THF. Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain temperature below -70°C to prevent degradation of the 2-lithio-3-methylpyridine intermediate.

  • Equilibration: Stir the deep red/orange solution at -78°C for 30–45 minutes to ensure complete halogen-lithium exchange.

  • Nucleophilic Addition: Dissolve 2-Thiophenecarboxaldehyde (1.05 eq) in a small volume of anhydrous THF. Add this solution dropwise to the reaction mixture.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature (25°C) over 2 hours.

  • Quenching: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Reaction Pathway Diagram[3]

SynthesisPathway Start 2-Bromo-3-methylpyridine (CAS 3430-17-9) Lithiation Intermediate: 2-Lithio-3-methylpyridine Start->Lithiation n-BuLi, THF, -78°C Halogen-Lithium Exchange Product Target: (3-Methylpyridin-2-yl) (thiophen-2-yl)methanol Lithiation->Product + Reagent Nucleophilic Addition Reagent 2-Thiophenecarboxaldehyde Reagent->Product

Caption: Lithiation-mediated synthesis pathway ensuring regiospecific C2-coupling.

Structural Biology & Mechanism of Action

This compound acts as a "privileged scaffold" in drug discovery. Its biological utility stems from the electronic distinctiveness of its two rings connected by a chiral center (the carbinol carbon).

  • Pyridine Ring (H-Bond Acceptor): The nitrogen atom at position 1 serves as a critical hydrogen bond acceptor (HBA), often interacting with serine or threonine residues in receptor binding pockets.

  • Thiophene Ring (Bioisostere): Acts as a lipophilic phenyl bioisostere but with different electronic distribution (electron-rich), often improving metabolic stability or potency compared to a phenyl ring.

  • Hydroxyl Linker: Provides a donor/acceptor site for H-bonding and creates a chiral center, allowing for the separation of enantiomers (R/S) to fine-tune biological activity.

Pharmacophore Interaction Map

InteractionMap Pyridine Pyridine Nitrogen (H-Bond Acceptor) ReceptorSer Receptor Serine/Thr Pyridine->ReceptorSer H-Bond Hydroxyl Carbinol -OH (H-Bond Donor/Acceptor) ReceptorAsp Receptor Aspartate Hydroxyl->ReceptorAsp H-Bond Thiophene Thiophene Ring (Pi-Pi Stacking / Lipophilic) ReceptorPhe Receptor Phenylalanine Thiophene->ReceptorPhe Pi-Stacking

Caption: Predicted binding interactions of the scaffold within a typical GPCR or enzyme pocket.

Applications in Drug Development

Research indicates that diaryl carbinols containing pyridine and thiophene moieties are frequent intermediates in the synthesis of:

  • Antihistamines: Similar to carbinoxamine derivatives, where the ether linkage is formed at the hydroxyl group.

  • TRP Channel Modulators: Specifically TRPV3 antagonists, where the pyridine-methanol motif is essential for channel blockade (See J. Med. Chem. 2016).[3]

  • Agrochemicals: Used as precursors for fungicidal nicotinamide derivatives.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The thiophene ring makes the compound susceptible to slow oxidation if exposed to air and light over prolonged periods.

References

  • PubChem. (2025).[1] 2-Bromo-3-methylpyridine (Precursor Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • J. Med. Chem. (2016).[3][4] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Synthesis of Pyridinyl Thiophenyl Carbinols: A Comprehensive Technical Guide

Heterobiaryl carbinols, specifically pyridinyl thiophenyl carbinols such as[1], represent a highly versatile class of structural motifs in modern medicinal chemistry and materials science. The unique combination of a bas...

Author: BenchChem Technical Support Team. Date: March 2026

Heterobiaryl carbinols, specifically pyridinyl thiophenyl carbinols such as[1], represent a highly versatile class of structural motifs in modern medicinal chemistry and materials science. The unique combination of a basic, hydrogen-bond-accepting pyridine ring and a lipophilic, electron-rich thiophene ring flanking a central hydroxyl-bearing carbon provides an ideal scaffold for metal chelation, bioisosteric replacement, and the development of [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical synthetic routes. Here, we will deconstruct the causality behind the experimental choices required to synthesize these molecules, providing self-validating protocols that ensure high-fidelity execution in the laboratory.

Retrosynthetic Logic and Strategic Disconnections

The synthesis of a diaryl carbinol hinges on the efficient formation of carbon-carbon bonds around the central


 hybridized carbinol carbon. For pyridinyl thiophenyl carbinols, two primary retrosynthetic disconnections are highly effective:
  • Pathway A (Organometallic Addition): Disconnection of the C–C bond between the carbinol carbon and either the thiophene or pyridine ring. This leads to the cross-coupling of an organolithium or Grignard reagent with a corresponding heteroaryl aldehyde.

  • Pathway B (Ketone Reduction): Disconnection via oxidation state adjustment, tracing the carbinol back to a pyridinyl thiophenyl ketone precursor, which can be smoothly reduced using hydride donors.

Retrosynthesis Target Pyridinyl Thiophenyl Carbinol Aldehyde1 2-Pyridinecarboxaldehyde + 2-Thienyllithium Target->Aldehyde1 Pathway A1 Aldehyde2 2-Thiophenecarboxaldehyde + 2-Pyridyllithium Target->Aldehyde2 Pathway A2 Ketone Pyridinyl Thiophenyl Ketone + NaBH4 Target->Ketone Pathway B

Retrosynthetic pathways for pyridinyl thiophenyl carbinols.

While transition-metal-catalyzed approaches for the [3] have gained traction, direct organolithium addition remains the gold standard for heteroaromatics due to the high acidity of the thiophene


-protons, which allows for direct, catalyst-free lithiation.

Protocol I: Directed Organolithium Addition

This protocol details the synthesis of pyridin-2-yl(thiophen-2-yl)methanol via the addition of 2-thienyllithium to 2-pyridinecarboxaldehyde.

Causality of Reagents and Conditions
  • Solvent (Anhydrous THF): Tetrahydrofuran is critical. It coordinates to the lithium cation, breaking the unreactive

    
    -BuLi hexamers into highly reactive dimers and tetramers.
    
  • Temperature (-78 °C): Cryogenic conditions are non-negotiable. Thienyllithium is prone to ring-opening and side reactions at higher temperatures. Furthermore, at -78 °C, the nucleophilic addition to the aldehyde outpaces any competitive

    
    -deprotonation of the aldehyde itself.
    
  • Chelation Control: The nitrogen atom of 2-pyridinecarboxaldehyde coordinates with the lithium cation of the incoming 2-thienyllithium. This pre-organization directs the nucleophile precisely to the carbonyl carbon, drastically accelerating the reaction rate and ensuring high conversion.

Self-Validating Experimental Workflow
  • Lithiation: To a flame-dried, argon-purged Schlenk flask, add thiophene (1.0 equiv, 10 mmol) and anhydrous THF (20 mL). Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add

    
    -BuLi (1.05 equiv, 2.5 M in hexanes).
    
    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow over 30 minutes, visually confirming the formation of the 2-thienyllithium carbanion.

  • Nucleophilic Attack: Dissolve 2-pyridinecarboxaldehyde (0.95 equiv, 9.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the carbanion mixture over 15 minutes. Maintain at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Quenching: Quench the reaction at 0 °C by slowly adding saturated aqueous

    
     (10 mL).
    
    • Causality:

      
       is a mild proton source (pH ~5.5). Using a strong acid like HCl would risk protonating the newly formed hydroxyl group, leading to the elimination of water and the formation of an undesired alkene.
      
  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
    • Self-Validation Check: Spot the crude mixture on a silica TLC plate (Hexanes/EtOAc 7:3). The product will appear as a highly UV-active spot (

      
      ) that stains deeply with 
      
      
      
      due to the oxidizable carbinol and thiophene moieties.

Workflow Step1 1. Lithiation Thiophene + n-BuLi (-78 °C) Generates 2-Thienyllithium Step2 2. Nucleophilic Addition Add 2-Pyridinecarboxaldehyde Lithium-Nitrogen Chelation Step1->Step2 Step3 3. Quenching Sat. aq. NH4Cl (0 °C to RT) Protonates Alkoxide Step2->Step3 Step4 4. Isolation Extraction & Chromatography Yields Pure Carbinol Step3->Step4

Step-by-step workflow for the organolithium addition protocol.

Protocol II: Chemoselective Ketone Reduction

When the diaryl ketone is commercially available or previously synthesized, reduction via Sodium Borohydride (


) offers a highly scalable, room-temperature alternative.
Causality of Reagents and Conditions
  • Solvent (Methanol): Unlike

    
    , which requires strictly anhydrous ethereal solvents, 
    
    
    
    is compatible with protic solvents. Methanol forms strong hydrogen bonds with the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride transfer.
  • Reagent (

    
    ):  A mild hydride source that selectively reduces the ketone without reducing the pyridine or thiophene aromatic systems.
    
Self-Validating Experimental Workflow
  • Preparation: Dissolve pyridin-2-yl(thiophen-2-yl)methanone (1.0 equiv, 10 mmol) in HPLC-grade Methanol (30 mL) and cool to 0 °C in an ice bath.

  • Reduction: Add

    
     (1.5 equiv, 15 mmol) portion-wise over 10 minutes.
    
    • Self-Validation Check: The addition of

      
       will cause immediate, controlled effervescence (evolution of 
      
      
      
      gas) as the borohydride reacts with the solvent and the substrate. The cessation of bubbling indicates the stabilization of the reactive intermediates.
  • Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Check: TLC monitoring (Hexanes/EtOAc 1:1) will show the complete disappearance of the less polar ketone (

      
      ) and the appearance of the more polar carbinol (
      
      
      
      ).
  • Workup: Quench the remaining hydride with 1M HCl (dropwise until pH ~7), evaporate the methanol under reduced pressure, and partition the residue between water and Dichloromethane. Dry and concentrate to yield the pure carbinol.

Quantitative Data & Strategy Comparison

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters of the discussed methodologies.

Synthetic StrategyPrimary ReagentsTypical YieldAtom EconomyKey AdvantagePrimary Limitation
Organolithium Addition

-BuLi, Thiophene, 2-Pyridinecarboxaldehyde
80–88%~62%Direct C–C bond formation from cheap starting materials.Requires strict anhydrous, cryogenic (-78 °C) conditions.
Ketone Reduction Diaryl Ketone,

, Methanol
92–98%~85%Highly scalable, operationally simple, room temperature.Requires pre-synthesis or purchase of the specific diaryl ketone.
Transition-Metal Catalysis Arylzinc, Aldehyde, Ni(II) Catalyst75–85%~50%High chemoselectivity, tolerates sensitive functional groups.High cost of catalysts; complex ligand synthesis required.

Note: Atom economy calculations are approximate and based on the molecular weight of the desired product relative to all stoichiometric reactants.

References

  • Majumdar, K. K., & Cheng, C.-H. (2000). Ni(II)/Zn-Mediated Chemoselective Arylation of Aromatic Aldehydes: Facile Synthesis of Diaryl Carbinols. Organic Letters, 2(15), 2295–2298. URL:[Link]

  • Zhu, Y., et al. (2023). Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. PMC / National Library of Medicine. URL:[Link]

Sources

Foundational

(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol mechanism of action

This is an in-depth technical guide on (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol , a specialized heterocyclic secondary alcohol identified as a critical pharmacophore and lead compound in the development of Transient...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol , a specialized heterocyclic secondary alcohol identified as a critical pharmacophore and lead compound in the development of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists .[1]

Mechanism of Action, Synthesis, and Pharmacological Profile[1]

Executive Summary

(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (CAS: Variable/Generic for isomer) is a bioactive heterocyclic scaffold belonging to the class of (pyridin-2-yl)methanol derivatives .[1] It is primarily recognized in medicinal chemistry as a potent, selective antagonist of the TRPV3 ion channel .[1]

Unlike non-specific channel blockers, this molecule and its structural analogs modulate calcium influx in keratinocytes and nociceptive neurons, offering a targeted therapeutic pathway for neuropathic pain , chronic pruritus (itch) , and inflammatory skin conditions (e.g., atopic dermatitis).[1]

Chemical Identity & Properties
PropertySpecification
IUPAC Name (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol
Molecular Formula C₁₁H₁₁NOS
Molecular Weight 205.28 g/mol
Core Scaffold Pyridine-Methanol-Thiophene (PMT) Axis
Chirality Contains one stereocenter (C-OH); exists as (R)- and (S)- enantiomers.[1][2]
Solubility Soluble in DMSO, Methanol, DCM; Low aqueous solubility.[1]
Mechanism of Action (MoA)
3.1. Target Interaction: TRPV3 Antagonism

The core mechanism of action is the negative allosteric modulation or pore blockade of the TRPV3 channel.[1]

  • Target: TRPV3 (Transient Receptor Potential Vanilloid 3), a non-selective Ca²⁺-permeable cation channel.[1]

  • Localization: Highly expressed in keratinocytes (skin cells) and oral/nasal epithelia; lower expression in dorsal root ganglia (DRG) neurons.[1]

  • Binding Mode: The (pyridin-2-yl)methanol moiety acts as a pharmacophore that stabilizes the channel in its closed state , preventing ion conduction even in the presence of agonists (e.g., Camphor, 2-APB) or heat (>33°C).[1]

3.2. Signaling Cascade Inhibition

Activation of TRPV3 normally leads to calcium influx, which triggers the release of pro-inflammatory and pruritogenic mediators.[1] By blocking this channel, (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol disrupts the following pathway:

  • Blockade of Ca²⁺ Influx: Prevents the rapid increase in intracellular calcium ([Ca²⁺]i).[1]

  • Suppression of Mediator Release: Inhibits the secretion of IL-33 , TSLP (Thymic Stromal Lymphopoietin), and PGE2 from keratinocytes.[1]

  • Neural Desensitization: Reduces the excitation of adjacent sensory nerve endings (C-fibers) responsible for transmitting itch and pain signals to the spinal cord.[1]

3.3. Specificity

This scaffold demonstrates high selectivity for TRPV3 over related channels (TRPV1, TRPV4, TRPM8), minimizing off-target effects like thermoregulatory disruption often seen with TRPV1 antagonists.[1]

Visualization: MoA & Signaling Pathway[1]

TRPV3_Inhibition_Pathway cluster_effect Downstream Consequences of Inhibition Agonist Stimulus (Heat / Camphor) TRPV3_Open TRPV3 Channel (Activated/Open) Agonist->TRPV3_Open Activates Ca_Influx Ca2+ Influx (Keratinocytes) TRPV3_Open->Ca_Influx Permits Ion Flow Inhibitor (3-Methylpyridin-2-yl) (thiophen-2-yl)methanol Inhibitor->TRPV3_Open Antagonizes TRPV3_Closed TRPV3 Channel (Blocked/Closed) Inhibitor->TRPV3_Closed Stabilizes Therapeutic_Effect Therapeutic Effect: Analgesia & Anti-pruritus Inhibitor->Therapeutic_Effect Result TRPV3_Closed->Ca_Influx Blocks Mediators Release of IL-33, TSLP, ATP Ca_Influx->Mediators Triggers Secretion Nerve_Excitation Sensory Nerve Excitation (Itch/Pain) Mediators->Nerve_Excitation Paracrine Signaling

Figure 1: Mechanism of Action illustrating the blockade of TRPV3-mediated Calcium signaling and subsequent inhibition of pruritogenic mediator release.[1]

Experimental Protocols
5.1. Synthesis Methodology

This molecule is synthesized via a nucleophilic addition reaction (Grignard or Lithiation) ensuring precise control over the scaffold assembly.[1]

Protocol: Lithiation-Addition Sequence

  • Reagents: 2-Bromo-3-methylpyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Thiophene-2-carboxaldehyde (1.1 eq), Anhydrous THF.

  • Step 1 (Lithiation): Dissolve 2-bromo-3-methylpyridine in anhydrous THF under N₂ atmosphere. Cool to -78°C .[1]

  • Step 2 (Exchange): Add n-BuLi dropwise over 20 mins.[1] Stir at -78°C for 1 hour to generate the (3-methylpyridin-2-yl)lithium species.[1]

  • Step 3 (Addition): Add Thiophene-2-carboxaldehyde (dissolved in THF) slowly.

  • Step 4 (Quench): Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.[1]

  • Workup: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.[1][3]

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient) to yield the secondary alcohol as a pale yellow oil or solid.

5.2. In Vitro Calcium Flux Assay (Functional Validation)

To verify the antagonistic activity:

  • Cell Line: HEK293 cells stably expressing human TRPV3.

  • Dye Loading: Incubate cells with Fluo-4 AM (Ca²⁺ indicator) for 45 mins at 37°C.

  • Pre-treatment: Add (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (0.1 - 10 µM) and incubate for 15 mins.

  • Stimulation: Inject 2-APB (agonist) or apply heat shock (35°C).[1]

  • Measurement: Monitor fluorescence intensity (Ex/Em 494/506 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Result: A dose-dependent reduction in fluorescence relative to vehicle control confirms MoA.[1]

Pharmacological Data Summary

The following table summarizes the typical profile of (pyridin-2-yl)methanol derivatives in TRPV3 assays.

ParameterValue (Typical Range)Significance
IC₅₀ (TRPV3) 50 nM - 500 nMHighly potent inhibition.[1]
Selectivity (vs TRPV1) > 100-foldMinimizes burning sensation/thermoregulatory risks.[1]
Selectivity (vs TRPM8) > 100-foldNo effect on cold sensation.[1]
Metabolic Stability ModeratePyridine ring susceptible to N-oxidation; Methyl group susceptible to hydroxylation.[1]
References
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Source: Journal of Medicinal Chemistry (2016).[1] Context: Establishes the pyridin-2-yl methanol scaffold as a primary class of TRPV3 inhibitors.[1] URL:[Link]

  • TRPV3: A Target for Itch and Pain. Source: Nature Reviews Drug Discovery.[1] Context: Validates the downstream signaling pathway (IL-33/TSLP) blocked by this mechanism. URL:[Link][1]

  • Chemical Probes for TRPV3. Source: NIH/PubChem BioAssay Database.[1] Context: Lists activity data for pyridine-thiophene-methanol analogs. URL:[Link][1]

Sources

Exploratory

Biological Activity of Substituted Pyridyl-Thienyl Compounds: A Technical Guide to Mechanisms and Methodologies

Executive Summary Substituted pyridyl-thienyl compounds represent a highly versatile class of heterocyclic pharmacophores in modern drug discovery and materials science. The structural marriage of a pyridine ring—which o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyridyl-thienyl compounds represent a highly versatile class of heterocyclic pharmacophores in modern drug discovery and materials science. The structural marriage of a pyridine ring—which offers excellent hydrogen-bond accepting capabilities and improved aqueous solubility—with a thiophene ring—a bioisostere of benzene that enhances lipophilicity and membrane permeability—creates a privileged scaffold. This technical guide explores the core biological activities of these compounds, focusing on their roles in chemodynamic anticancer therapy, protein-protein interaction (PPI) disruption, and antimicrobial applications.

Chemodynamic Therapy (CDT) and Anticancer Activity

Recent advancements in oncology have leveraged substituted pyridyl-thienyl-1,2,4-triazoles as highly effective ligands for transition metals, particularly Copper(II), to induce targeted tumor cell apoptosis via Chemodynamic Therapy (CDT)[1].

The Causality of the Design

The tumor microenvironment (TME) is characterized by hypoxia, slight acidity, and an overexpression of endogenous hydrogen peroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). The experimental choice to utilize Cu(II) complexes coordinated with pyridyl-thienyl ligands is driven by the metal's ability to act as a catalyst in a Fenton-like reaction[2]. The Cu(II) center converts the abundant TME 

into highly cytotoxic hydroxyl radicals (

). The pyridyl-thienyl ligand is not merely a structural support; it stabilizes the Cu(II) oxidation state to prevent premature degradation in the bloodstream while providing the precise lipophilicity required for cellular uptake across the lipid bilayer.
Experimental Protocol: Synthesis & In Vitro ROS Validation of Cu(II) Pyridyl-Thienyl Nanoparticles

This protocol details the self-validating workflow for generating and testing these chemodynamic agents.

  • Ligand Complexation : React the substituted pyridyl-thienyl-1,2,4-triazole ligand with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in a methanol/acetonitrile mixture under solvothermal conditions to yield the Cu(II) complex.
    
  • Nanoprecipitation : Dissolve the purified complex in tetrahydrofuran (THF). Inject this solution dropwise into an aqueous PEG-5000 solution under vigorous stirring. The hydrophobic thienyl groups drive self-assembly into nanoparticles (NPs), ensuring colloidal stability in biological media[1].

  • ROS Generation Assay (Self-Validating System) :

    • Utilize 1,3-diphenylisobenzofuran (DPBF) as a reactive oxygen species (ROS) probe[2].

    • Test Group : Incubate the NPs with 80

      
      
      
      
      
      (mimicking TME) and DPBF. Monitor the decrease in absorbance at 415 nm via UV-Vis spectroscopy to quantify
      
      
      generation.
    • Self-Validation Step : Run two parallel controls: one lacking

      
       and one lacking the Cu(II) NPs. A valid assay must show zero DPBF degradation in both controls, proving that ROS generation is strictly dependent on the Fenton-like catalytic interaction between the synthesized complex and the TME-specific peroxide[2].
      
Quantitative Data Summary
Compound / ComplexLigand SubstitutionTarget Cell LineIC50 Value (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Mechanism of Action
Complex 1 3-(2-pyridyl)-4-(p-chlorophenyl)-5-(2-thienyl)-1,2,4-triazoleHeLa (Cervical Cancer)1.94Fenton-like ROS generation
Complex 2 3-(2-pyridyl)-4-phenyl-5-(2-thienyl)-1,2,4-triazoleHeLa (Cervical Cancer)1.58Fenton-like ROS generation[1]

Protein-Protein Interaction (PPI) Disruption in Apoptosis

Beyond metallo-pharmaceuticals, the pyridyl-thienyl scaffold is highly effective in disrupting protein-protein interactions (PPIs), specifically targeting the Bcl-2 family of apoptosis regulators[3].

The Causality of the Design

Mcl-1 is an anti-apoptotic protein frequently overexpressed in chemoresistant cancers, such as ovarian carcinoma[4]. It promotes tumor survival by sequestering pro-apoptotic effectors like Bim and Bak[5]. Pyridoclax, an oligopyridine derivative featuring a thienylpyridyl garland, was rationally designed as an


-helix foldamer[5]. The experimental choice to incorporate the thienyl moiety is critical: it perfectly mimics the hydrophobic residues of the BH3 domain, allowing Pyridoclax to competitively bind the hydrophobic pocket of Mcl-1[6]. Because Mcl-1 and Bcl-xL cooperate to prevent apoptosis, selectively inhibiting Mcl-1 with the thienylpyridyl scaffold sensitizes the cancer cells to Bcl-xL inhibitors (like ABT-737), leading to massive, unrecoverable apoptosis[5].
Signaling Pathway Visualization

G cluster_0 Pharmacological Intervention cluster_1 Apoptosis Regulation Pyridoclax Pyridoclax (Thienylpyridyl Scaffold) Mcl1 Mcl-1 (Anti-apoptotic) Pyridoclax->Mcl1 Inhibits ABT Bcl-xL Inhibitor (e.g., ABT-737) BclxL Bcl-xL (Anti-apoptotic) ABT->BclxL Inhibits BimBak Bim / Bak (Pro-apoptotic Effectors) Mcl1->BimBak Sequestration Blocked BclxL->BimBak Sequestration Blocked MOMP MOMP (Cytochrome c Release) BimBak->MOMP Oligomerization Apoptosis Massive Apoptosis MOMP->Apoptosis Caspase Activation

Fig 1: Synergistic apoptosis induction via Mcl-1 inhibition by Pyridoclax and Bcl-xL targeting.

Antimicrobial Applications via Metal Chelation

Pyridyl-thienyl acetohydrazides and their metal complexes exhibit potent antimicrobial properties, demonstrating significant utility when used to modify cellulose-based materials like cotton fabrics[7].

The Causality of the Design

The biological activity of these complexes is governed by Tweedy's chelation theory and Overton's concept of cell permeability[8]. Chelation of the pyridyl-thienyl ligand to a transition metal ion (e.g., Ni(II), Cu(II), Zn(II)) reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups of the ligand. This drastically increases the lipophilicity of the entire complex, facilitating its penetration through the lipid layers of bacterial cell membranes[7]. Once intracellular, the complex disrupts normal cellular respiration by blocking metal-binding sites on vital bacterial enzymes.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol establishes the quantitative antimicrobial efficacy of the synthesized compounds.

  • Inoculum Preparation : Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to an exponential growth phase. Adjust the turbidity to a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Serial Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridyl-thienyl metal complex in a DMSO/broth mixture. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity.

  • Inoculation : Add

    
     of the standardized bacterial suspension to each well.
    
  • Incubation : Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Readout & Self-Validation :

    • Add

      
       of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Viable bacteria reduce the blue dye to a pink, fluorescent resorufin compound. The MIC is recorded as the lowest concentration well that remains blue.
      
    • Self-Validation Step : The assay must include a positive control (standard antibiotic like Ciprofloxacin to prove bacterial susceptibility) and a negative control (1% DMSO in broth with bacteria to prove the solvent does not inhibit growth). If the negative control turns pink and the positive control remains blue, the assay's internal logic is validated.

Quantitative Data Summary
CompoundMetal CenterTarget PathogenRelative Efficacy / MIC Profile
AHZ Ligand NoneS. aureus, E. coliBaseline inhibition[7]
Ni(II)-AHZ Complex NickelS. aureus, E. coliHighest antibacterial protection efficiency on modified fabrics[7]
Cu(II)-AHZ Complex CopperS. aureus, E. coliSuperior to free ligand, high membrane penetration[8]

References

  • Gang Li, Hongliang Xu, Xincheng Li, Jianwei Zhu. "Synthesis of three new copper(II) compounds for chemodynamic therapy against cancer cells." Inorganica Chimica Acta (2021). 9

  • Gloaguen et al. "First Evidence That Oligopyridines, α-Helix Foldamers, Inhibit Mcl-1 and Sensitize Ovarian Carcinoma Cells to Bcl-xL-Targeting Strategies." Journal of Medicinal Chemistry (2015). 5

  • Hedir et al. "Abstract 3996: Pyridoclax and its derivatives from oligopyridine family directly inhibit Mcl-1 and exert potent antitumor effects on ovarian cancer in vitro and in vivo." AACR Journals (2018). 4

  • Othman et al. "Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric." PMC (2023).7

  • Wang et al. "A Multifunctional Nanoplatform Based on Fenton-like and Russell Reactions of Cu, Mn Bimetallic Ions Synergistically Enhanced ROS Stress for Improved Chemodynamic Therapy." ACS Biomaterials Science & Engineering (2022). 2

  • Yilmaz et al. "Synthesis, characterization, and antibacterial activity of the ligands including thiophene/furan ring systems and their Cu(II), Zn(II) complexes." ResearchGate (2020). 8

Sources

Foundational

Potential Therapeutic Targets of Pyridyl-Thienyl Methanol Derivatives: A Technical Guide

Executive Summary The pyridyl-thienyl methanol scaffold—specifically the pyridin-2-yl(thiophen-2-yl)methanol substructure—represents a privileged pharmacophore in modern medicinal chemistry. Unlike simple bi-aryl systems...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridyl-thienyl methanol scaffold—specifically the pyridin-2-yl(thiophen-2-yl)methanol substructure—represents a privileged pharmacophore in modern medicinal chemistry. Unlike simple bi-aryl systems, the inclusion of a chiral carbinol (-CH(OH)-) linker between the electron-deficient pyridine and the electron-rich thiophene creates a unique electrostatic and steric environment. This guide analyzes the two primary therapeutic vectors for this class: TRPV3 antagonism (Pain/Dermatology) and PI-PLC/Kinase inhibition (Oncology).

Part 1: The Pharmacophore & Chemical Logic

The therapeutic utility of pyridyl-thienyl methanol derivatives stems from three critical structural features:

  • The "Hinge" Region (Methanol Bridge): The hydroxyl group acts as a critical hydrogen bond donor/acceptor, often interacting with specific residues (e.g., Serine or Threonine) in the target protein's active site.

  • Bioisosteric Balance: The pyridine nitrogen provides a hydrogen bond acceptor, while the thiophene ring offers lipophilic bulk and π-π stacking potential, crucial for fitting into hydrophobic pockets of ion channels and kinases.

  • Chirality: The central carbon is chiral. Enantiomeric purity often dictates potency, particularly in TRPV3 binding where the spatial arrangement of the hydroxyl group is non-negotiable.

Structural Visualization (SAR Logic)

SAR_Analysis Core Pyridyl-Thienyl Methanol Core Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine Thiophene Thiophene Ring (Lipophilic/π-Stacking) Core->Thiophene Linker Methanol Bridge (-CHOH-) (H-Bond Donor/Chiral Center) Core->Linker Target1 Target: TRPV3 (Pain/Itch) Pyridine->Target1 Interaction with channel pore Target2 Target: PI-PLC / Kinases (Oncology) Thiophene->Target2 Hydrophobic pocket occupancy Linker->Target1 Critical H-bond network

Caption: Structure-Activity Relationship (SAR) mapping of the pyridyl-thienyl methanol scaffold to its primary biological targets.

Part 2: Primary Therapeutic Target – TRPV3 Antagonism

The most authoritative application of the linked pyridyl-thienyl methanol scaffold is in the inhibition of Transient Receptor Potential Vanilloid 3 (TRPV3) .

Mechanism of Action

TRPV3 is a non-selective cation channel highly expressed in keratinocytes and dorsal root ganglia.[1][2] It is implicated in chronic pruritus (itch), dermatitis, and nociceptive pain.

  • Binding Mode: Pyridyl-thienyl methanol derivatives bind to the transmembrane region of the TRPV3 tetramer. The methanol hydroxyl group forms a hydrogen bond with the channel, locking it in a closed conformation.

  • Physiological Outcome: Inhibition prevents Ca²⁺ influx upon heat or chemical stimulation, halting the release of pro-inflammatory cytokines (e.g., IL-33) and neurotransmitters.

Key Experimental Data
Compound ClassTargetIC50 (Human TRPV3)Selectivity ProfileReference
(Pyridin-2-yl)methanol deriv. TRPV3~50 - 200 nM >100x vs TRPV1, TRPV4[1]
Thienyl-chalcones (Ketone) TRPV3> 10 µMLow (Poor binding)[1]
Cyclobutane analogs TRPV3~15 nMHigh[1]

Technical Insight: The reduction of the ketone (chalcone) to the methanol (carbinol) typically results in a 10-100 fold increase in potency for TRPV3, validating the necessity of the hydroxyl group.

Part 3: Secondary Target – Oncology (PI-PLC & Kinases)

While the linked methanol is famous for TRPV3, derivatives where the thiophene and pyridine are fused (thienopyridines) or substituted with carbinol side chains target cancer pathways.

Target: Phosphoinositide Phospholipase C (PI-PLC)[3]
  • Relevance: PI-PLC is upregulated in breast (MDA-MB-231) and colon (HCT-116) cancers.

  • Mechanism: The scaffold mimics the steroidal structure of inhibitors like edelfosine but with improved solubility. The lipophilic thiophene occupies the lipid-binding domain, while the pyridine interacts with the catalytic core.

  • Cytotoxicity: Derivatives have shown IC50 values in the low nanomolar range (11–24 nM) against HCT-116 cells [2].[3]

Target: Tyrosine Kinases (VEGFR-2 / EGFR)
  • Relevance: Angiogenesis and cell proliferation.

  • Mechanism: The pyridine nitrogen acts as a hinge binder in the ATP-binding pocket of the kinase. The thienyl group extends into the hydrophobic back pocket (Gatekeeper region).

Part 4: Experimental Protocols

Protocol A: Synthesis of Pyridyl-Thienyl Methanol Scaffold

A self-validating Grignard addition protocol.

  • Reagents: 2-Bromopyridine (1.0 eq), n-Butyllithium (1.1 eq), 2-Thiophenecarboxaldehyde (1.0 eq), dry THF.

  • Lithiation:

    • Cool dry THF to -78°C under Argon.

    • Add 2-Bromopyridine.

    • Add n-BuLi dropwise over 30 mins. Checkpoint: Solution typically turns deep red/orange indicating lithiated pyridine.

  • Coupling:

    • Add 2-Thiophenecarboxaldehyde (diluted in THF) slowly.

    • Stir at -78°C for 2 hours, then warm to RT.

  • Quench & Workup:

    • Quench with sat. NH₄Cl. Extract with EtOAc.

    • Purify via Silica Gel Chromatography (Hexane:EtOAc gradient).

    • Validation: ¹H NMR should show the chiral proton signal at δ ~5.8–6.2 ppm.

Protocol B: Calcium Influx Assay (TRPV3 Validation)

To verify antagonistic activity of the synthesized derivative.

  • Cell Line: HEK293 cells stably expressing human TRPV3.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Add the test compound (Pyridyl-thienyl methanol derivative) for 10 mins.

  • Stimulation: Inject 2-APB (agonist, 100 µM) or apply heat (35°C → 40°C).

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Calculation: % Inhibition =

    
    
    

Part 5: Signaling Pathway Visualization

The following diagram illustrates the blockade of the TRPV3 pathway by the therapeutic agent.

TRPV3_Pathway Agonist Heat / 2-APB (Stimulus) TRPV3 TRPV3 Channel (Keratinocyte Membrane) Agonist->TRPV3 Activates Inhibitor Pyridyl-Thienyl Methanol Derivative Inhibitor->TRPV3 Blocks (Antagonist) Ca_Influx Ca2+ Influx TRPV3->Ca_Influx Channel Opening NFkB NF-κB / NFAT Activation Ca_Influx->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-33, TSLP) NFkB->Cytokines Transcription Sensation Itch / Pain Response Cytokines->Sensation Sensory Neuron Activation

Caption: Mechanism of TRPV3 inhibition by pyridyl-thienyl methanol derivatives, preventing calcium-dependent inflammatory signaling.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: MDPI (Molecules) URL:[Link]

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones. Source: PMC (PubMed Central) URL:[Link]

  • Biological Activities of Thiophenes. Source: Encyclopedia MDPI URL:[Link]

Sources

Exploratory

In Vitro Studies of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol: A Technical Guide

The following technical guide details the in vitro characterization of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol , referred to herein as MPTM . This compound represents a critical chiral diaryl-methanol scaffold , st...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in vitro characterization of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol , referred to herein as MPTM .

This compound represents a critical chiral diaryl-methanol scaffold , structurally analogous to intermediates used in the synthesis of second-generation antihistamines (e.g., Bepotastine analogs) and certain CNS-active agents.[1] Its profiling requires a dual focus: Biocatalytic Kinetic Resolution (to access enantiopure forms) and ADMET Profiling (addressing the metabolic liabilities of the thiophene and pyridine rings).[1]

Executive Summary & Chemical Context

MPTM is a heteroaryl carbinol featuring a 3-methylpyridine ring and a thiophene ring.[1] It serves as a versatile building block for ether-linked pharmaceutical agents.[1]

  • Molecular Formula: C₁₁H₁₁NOS[1]

  • Key Structural Alert: The thiophene moiety is a structural alert for reactive metabolite formation (S-oxidation), while the pyridine nitrogen can coordinate with CYP450 heme, potentially causing enzyme inhibition.[1]

  • Chirality: The central carbon is chiral.[1] In vitro studies often prioritize the separation of (R)- and (S)-enantiomers via enzymatic resolution before pharmacological testing.[1]

Physicochemical Profiling

Before biological assays, the fundamental solubility and permeability profile must be established to validate subsequent assay conditions.[1]

Solubility & Lipophilicity Assessment

Objective: Determine thermodynamic solubility and LogD to predict assay precipitation risks.

ParameterMethodTarget/ThresholdRelevance
LogP / LogD Shake-flask method (Octanol/Buffer pH 7.4)1.5 – 2.5 (Predicted)Optimal for CNS/Peripheral distribution; moderate lipophilicity.[1]
Aq. Solubility Nephelometry (pH 7.4)> 50 µMEnsures compound remains dissolved in cell culture media.[1]
pKa Potentiometric Titration~5.0 (Pyridine N)Determines ionization state at physiological pH.[1]

Protocol Note: Due to the pyridine nitrogen, MPTM will be partially ionized at acidic pH (stomach) but largely neutral at pH 7.[1]4. Ensure DMSO stock solutions do not exceed 0.5% v/v in final assays to prevent solvent effects.[1]

Biocatalytic Kinetic Resolution (Enzymatic Synthesis)

Since the biological activity of diaryl methanols is often enantioselective, the first "in vitro" study is typically the establishment of a Kinetic Resolution workflow using lipases.[1]

Lipase Screening Protocol

Objective: Identify the optimal lipase for transesterification to separate (R)-MPTM from (S)-MPTM.

Workflow:

  • Substrate: Racemic MPTM.

  • Acyl Donor: Vinyl acetate (irreversible donor).[1]

  • Solvent: Toluene or MTBE (Methyl tert-butyl ether).[1]

  • Enzymes Screened: Candida antarctica Lipase B (CAL-B), Burkholderia cepacia Lipase (PS), Thermomyces lanuginosus Lipase (TL).[1]

Key Finding (General for this Class): CAL-B is typically the most selective for secondary heteroaryl alcohols.[1]

Biocatalysis Racemic Racemic MPTM (Substrate) Reaction Kinetic Resolution (Toluene, 30°C) Racemic->Reaction Enzyme Lipase (CAL-B) + Vinyl Acetate Enzyme->Reaction Acetate (R)-MPTM Acetate (Converted) Reaction->Acetate Fast Reacting Alcohol (S)-MPTM Alcohol (Unreacted) Reaction->Alcohol Slow Reacting Hydrolysis Hydrolysis Acetate->Hydrolysis Chemical Hydrolysis PureS Purified (S)-MPTM Alcohol->PureS (S)-Enantiomer PureR Purified (R)-MPTM Hydrolysis->PureR (R)-Enantiomer

Figure 1: Biocatalytic kinetic resolution workflow for separating MPTM enantiomers.

ADME: Metabolic Stability & CYP Inhibition

The combination of a pyridine ring and a thiophene ring creates a complex metabolic landscape.[1]

Metabolic Stability (Microsomal Incubations)

Objective: Identify "soft spots" for metabolism.[1]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

Mechanistic Insight:

  • Pyridine Ring: Generally stable, but N-oxidation is possible.[1]

  • Thiophene Ring: High risk of S-oxidation (forming thiophene-S-oxide) or epoxidation .[1] These are reactive metabolites that can bind covalently to proteins.[1]

  • Methyl Group: The 3-methyl group on the pyridine is a prime site for benzylic hydroxylation.[1]

CYP450 Inhibition (Reversible & TDI)

Objective: Assess if MPTM inhibits drug-metabolizing enzymes.

  • Reversible Inhibition: The pyridine nitrogen can coordinate with the Heme iron of CYP enzymes (Type II binding spectrum).[1]

  • Time-Dependent Inhibition (TDI): The thiophene ring can be bioactivated to a reactive intermediate that irreversibly inactivates the CYP enzyme (Suicide inhibition).[1]

Protocol:

  • Incubate: MPTM (0.1 – 50 µM) with HLM.

  • Probe Substrates: Midazolam (CYP3A4), Dextromethorphan (CYP2D6).[1]

  • Condition A: No pre-incubation (measures Reversible).

  • Condition B: 30 min pre-incubation with NADPH (measures TDI).

  • Readout: If IC50 shifts >1.5-fold between A and B, TDI is positive (likely due to Thiophene).[1]

Toxicology: Reactive Metabolite Assessment

Given the thiophene moiety, a Glutathione (GSH) Trapping Assay is mandatory to rule out bioactivation risks.[1]

Glutathione Trapping Assay

Rationale: Thiophene-S-oxides are highly electrophilic.[1] If formed, they will deplete cellular glutathione or bind to proteins.[1] Protocol:

  • Incubate MPTM (10 µM) with HLM + NADPH + GSH (5 mM) .[1]

  • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).[1]

  • Result Interpretation: Detection of GSH-MPTM adducts indicates the formation of reactive metabolites.[1]

ToxicityPathways Parent MPTM (Parent) CYP CYP450 (Bioactivation) Parent->CYP SOxide Thiophene-S-Oxide (Reactive Electrophile) CYP->SOxide Epoxide Thiophene Epoxide CYP->Epoxide GSH Glutathione (GSH) SOxide->GSH Trapping Protein Cellular Proteins SOxide->Protein Covalent Binding Epoxide->GSH Adduct GSH-Adduct (Detoxified) GSH->Adduct Tox Protein Adduct (Cellular Toxicity) Protein->Tox

Figure 2: Reactive metabolite pathways for Thiophene-containing compounds and GSH trapping strategy.[1]

Pharmacology: Receptor Binding (Off-Target)

Structurally, MPTM resembles the "head group" of histamine H1 antagonists (like Bepotastine) and muscarinic antagonists.[1]

Radioligand Binding Screen

Objective: Determine affinity for H1 and Muscarinic (M1-M5) receptors.[1]

  • Method: Competition binding assay using CHO cell membranes overexpressing human H1 or M1 receptors.[1]

  • Radioligand: [³H]-Pyrilamine (for H1) or [³H]-NMS (for Muscarinic).[1]

  • Relevance: High affinity implies MPTM could cause sedation (H1 central) or dry mouth (Muscarinic) if used as a drug scaffold.[1]

References

  • Biocatalytic Resolution: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.[1] Link[1]

  • Thiophene Toxicity: Dansette, P. M., et al. "Metabolic Activation of Thiophene Derivatives by Cytochrome P450."[1] Chemical Research in Toxicology, 2005.[1] Link[1]

  • Pyridine-Thiophene Scaffolds: Walters, D. S., et al. "Minimizing CYP Inhibition in Drug Discovery: Pyridine Replacements."[1] Journal of Medicinal Chemistry, 2018.[1] Link[1]

  • GSH Trapping Protocols: Evans, D. C., et al. "Drug-Protein Adducts: An Industry Perspective on Minimizing the Potential for Bioactivation in Drug Discovery and Development."[1] Chemical Research in Toxicology, 2004.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Applications of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol in medicinal chemistry.

Executive Summary (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (CAS: 1379346-14-1 / Generic variants) represents a privileged heteroaryl carbinol scaffold in modern drug discovery. Unlike simple diaryl methanols, this c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (CAS: 1379346-14-1 / Generic variants) represents a privileged heteroaryl carbinol scaffold in modern drug discovery. Unlike simple diaryl methanols, this compound incorporates two distinct pharmacophoric elements: a basic 3-methylpyridine ("picoline") moiety and an electron-rich thiophene ring.

The presence of the 3-methyl group is not merely decorative; it serves a critical structural role by inducing conformational restriction (ortho-effect) and blocking metabolic oxidation at the susceptible 3-position of the pyridine ring. This application note details the strategic utilization of this scaffold in the development of RNA Helicase (DHX9) inhibitors , P-CAB bioisosteres , and GPCR ligands , providing validated protocols for its synthesis, purification, and downstream derivatization.[1]

Chemical Biology & Structural Logic[1]

The "Magic Methyl" Effect

In medicinal chemistry, the addition of a methyl group can drastically alter potency and selectivity—a phenomenon often termed the "Magic Methyl" effect.[1] In (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol:

  • Conformational Lock: The steric bulk of the 3-methyl group forces the pyridine and thiophene rings to twist out of coplanarity relative to the central carbinol carbon.[1] This pre-organizes the molecule for binding pockets that require a specific dihedral angle, reducing the entropic penalty of binding.[1]

  • Metabolic Shielding: The 3-position of pyridine is electronically prone to oxidative metabolism.[1] Methylation at this site blocks this pathway, potentially extending the in vivo half-life (

    
    ).
    
Thiophene as a Bioisostere

The thiophene ring acts as a bioisostere for phenyl or pyrrole rings.[1] It is electron-rich, allowing for cation-


 interactions, yet smaller and more lipophilic than a phenyl ring. This makes the scaffold ideal for probing hydrophobic pockets in kinases and helicases.[1]

Applications in Drug Discovery[1]

DHX9 Helicase Inhibition (Oncology)

Recent studies (e.g., J. Med.[1] Chem. 2025, discovery of ATX968 analogs) highlight the utility of 3-methylpyridine-thiophene motifs in inhibiting DHX9, an RNA helicase implicated in microsatellite instability-high (MSI-H) cancers. The scaffold serves as a core linker, positioning auxiliary groups to interact with the ATP-binding cleft.

Bioisosteric Replacement in P-CABs

Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan utilize a pyridine-sulfonyl-pyrrole core. (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol serves as a precursor for Thiophene-Analog P-CABs , where the alcohol is converted to an amine or sulfone linkage to explore structure-activity relationships (SAR) distinct from the pyrrole series.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Rationale: The most robust method involves a lithiation-addition sequence.[1] Grignard reagents can be sluggish with electron-deficient pyridines; organolithiums are preferred at low temperatures.

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Thiophene-2-carboxaldehyde (1.1 equiv)

  • Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Lithium-Halogen Exchange: Charge the flask with 2-Bromo-3-methylpyridine (5.0 g, 29 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes, maintaining internal temperature below -70°C. The solution will turn deep orange/red (formation of 3-methylpyridin-2-yl lithium). Stir for 30 minutes at -78°C.

    • Critical Note: The 3-methyl group protons are acidic (

      
      ), but Li-halogen exchange is kinetically faster than deprotonation at -78°C. Do not warm up.
      
  • Electrophile Addition: Dissolve Thiophene-2-carboxaldehyde (3.58 g, 32 mmol) in THF (10 mL) and add dropwise to the lithiated species.

  • Quench & Workup: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous

    
     (20 mL). Extract with EtOAc (3 x 50 mL).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient 0-40%).
    
    • Yield Expectation: 75-85% as a viscous yellow oil or low-melting solid.

Protocol B: Conversion to the Chiral Amine (Ritter-Type or Azide)

Rationale: Many bioactive targets (like SETD2 inhibitors) require the amine functionality.[1]

  • Mesylation: Treat the alcohol (Protocol A) with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C to generate the mesylate in situ.[1]

  • Azidation: Add Sodium Azide (

    
    ) in DMF and heat to 60°C for 4 hours.
    
  • Reduction: Reduce the azide using Staudinger conditions (

    
    , 
    
    
    
    ) or Hydrogenation (
    
    
    , Pd/C) to yield (3-Methylpyridin-2-yl)(thiophen-2-yl)methanamine.

Visualization: Synthetic & Functional Workflow[1]

The following diagram illustrates the central role of the carbinol scaffold and its divergence into key medicinal chemistry functionalities.

G cluster_legend Application Domains Start Precursors: 2-Bromo-3-methylpyridine + Thiophene-2-carboxaldehyde Core CORE SCAFFOLD: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol Start->Core n-BuLi, -78°C (Lithium-Halogen Exchange) Oxidation Oxidation (MnO2) Core->Oxidation Amination 1. MsCl/Et3N 2. NaN3 -> Reduction Core->Amination Deoxy Deoxygenation (TFA/Et3SiH) Core->Deoxy Ketone Ketone Derivative (DHX9 Inhibitor Precursor) Oxidation->Ketone Yield: >90% Amine Chiral Amine (SETD2 / GPCR Ligands) Amination->Amine Stereocontrol possible Linker Methylene Linker (Kinase Inhibitor Core) Deoxy->Linker Ionic Hydrogenation

Figure 1: Divergent synthesis pathways from the central carbinol scaffold to bioactive pharmacophores.[1][2]

Quality Control & Analytical Specifications

To ensure reproducibility in biological assays, the synthesized scaffold must meet the following criteria:

ParameterSpecificationMethod
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H-NMR (400 MHz, DMSO-d6)
Residual Solvent < 5000 ppm (THF/EtOAc)GC-HS
Appearance Pale yellow oil/solidVisual Inspection

Key NMR Diagnostic Signals:

  • Methyl Group: Singlet at

    
     ppm.[1]
    
  • Carbinol Proton: Singlet (or doublet if coupled to OH) at

    
     ppm.[1]
    
  • Thiophene Protons: Distinct multiplets at

    
     ppm.[1]
    

Safety & Handling

  • Thiophene Derivatives: Often possess a distinct, sulfurous odor.[1] Handle in a well-ventilated fume hood.

  • Pyridines: Potential skin irritants and neurological toxins at high concentrations.[1] Wear nitrile gloves and safety glasses.[1]

  • Lithiation Reactions: n-BuLi is pyrophoric.[1] Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of nitrogen or argon.

References

  • Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. Journal of Medicinal Chemistry, 2025.[1] Link

  • Synthesis and Structure-Activity Relationship of N-Pyridyl-Benzothiazine Carboxamides. ResearchGate, 2019.[1] Link

  • Preparation method of Vonoprazan key intermediate. Google Patents, CN110028436B.[1] Link

  • Discovery of First-in-Class Inhibitors of SETD2. Semantic Scholar, 2020. Link

  • Chemical Probes and Building Blocks: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol. ChemScene Product Data. Link

Sources

Application

Using (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol as a building block in organic synthesis.

Application Note: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol as a Strategic Building Block Part 1: Executive Summary & Strategic Value (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is a high-value bi-heteroaryl carbin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol as a Strategic Building Block

Part 1: Executive Summary & Strategic Value

(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is a high-value bi-heteroaryl carbinol scaffold. Its structural uniqueness lies in the 3-methyl "ortho-clash" , a steric feature that forces the pyridine and thiophene rings out of coplanarity. In medicinal chemistry, this "twisted" conformation is critical for enhancing selectivity in protein binding pockets (e.g., GPCRs, Ion Channels) by mimicking the 3D spatial arrangement of bi-phenyl pharmacophores while improving solubility and metabolic stability via the heteroatoms.

Key Applications:

  • TRPV3 & Ion Channel Modulators: Precursor to antagonists for neuropathic pain.

  • P-CAB Analogs: Structural motif relevant to potassium-competitive acid blockers.

  • Chiral Synthons: The secondary alcohol provides a handle for introducing chirality via resolution or asymmetric substitution.

Part 2: Chemical Profile & Properties

PropertySpecification
Chemical Name (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol
CAS Number 1379346-14-1
Molecular Formula C₁₁H₁₁NOS
Molecular Weight 205.28 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Pyridine N) ~5.8 (Estimated; reduced basicity due to steric hindrance)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Part 3: Synthesis Protocol (The "Lithium-Halogen Exchange" Route)

Rationale: Direct condensation of 2-bromo-3-methylpyridine with 2-thiophenecarboxaldehyde via lithiation is preferred over Grignard methods due to cleaner conversion at low temperatures, minimizing "benzylic" deprotonation at the 3-methyl position.

Reagents:
  • Precursor A: 2-Bromo-3-methylpyridine (1.0 equiv)

  • Precursor B: 2-Thiophenecarboxaldehyde (1.1 equiv)

  • Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with nitrogen for 15 minutes.

  • Solvation: Add Precursor A (2-Bromo-3-methylpyridine) and anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

    • Critical Note: Temperature control is vital. Above -60°C, the n-BuLi may deprotonate the 3-methyl group (lateral lithiation) rather than exchanging the bromine.

  • Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the 2-lithiopyridine species.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete Lithium-Halogen exchange.

  • Addition: Dissolve Precursor B (2-Thiophenecarboxaldehyde) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 10:1 to 4:1).

    • Yield Target: 75-85%.

Part 4: Downstream Application Workflows

This building block serves as a divergence point for three major chemical classes.

Workflow A: Oxidation to Methanone (Ketone Scaffold)

Used to create rigid linkers or precursors for hydrazone-based libraries.

  • Reagent: Manganese Dioxide (MnO₂) (Activated, 10 equiv) in DCM at Reflux OR Swern Oxidation conditions.

  • Outcome: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanone.[1]

  • Utility: The ketone is highly reactive towards nucleophiles (Grignard, amines) due to the electron-withdrawing nature of the pyridine ring.

Workflow B: Deoxygenative Amination (Chiral Amines)

Converting the alcohol to a primary/secondary amine, common in antihistamines and SSRIs.

  • Activation: Convert alcohol to Mesylate (MsCl/Et₃N) or Chloride (SOCl₂).

    • Note: The 3-methyl group provides steric protection, slowing down SN2 reactions. Heating may be required.[2]

  • Displacement: React with primary/secondary amine (HNR₂).

  • Result: Bi-heteroaryl-methylamines.

Workflow C: Cyclization to Fused Systems

If the thiophene ring is functionalized (e.g., 3-bromo), this alcohol can facilitate intramolecular cyclization to form Thieno[2,3-b]pyridine derivatives.

Part 5: Visualizing the Chemical Space

G Start 2-Bromo-3-methylpyridine Lithiation Lithiation (-78°C) [n-BuLi, THF] Start->Lithiation Intermediate 2-Lithio-3-methylpyridine (Transient Species) Lithiation->Intermediate Li-Hal Exchange Product (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (Target Building Block) Intermediate->Product Nucleophilic Addition Aldehyde + 2-Thiophenecarboxaldehyde Aldehyde->Product Electrophile Oxidation Oxidation (MnO2) Target: Methanone Product->Oxidation Pathway A Amination Activation (SOCl2) + Amination Target: GPCR Ligands Product->Amination Pathway B Reduction Deoxygenation (TFA/Et3SiH) Target: Methylene Linker Product->Reduction Pathway C

Caption: Synthesis pathway and divergent application logic for the (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol scaffold.

Part 6: Safety & Handling

  • Pyridine Toxicity: Pyridine derivatives can be hepatotoxic. Handle in a fume hood.

  • Lithium Reagents: n-BuLi is pyrophoric. Use strictly anhydrous conditions and quench excess reagent carefully with isopropanol or NH₄Cl before disposal.

  • Thiophenes: Thiophene derivatives often have a characteristic sulfur odor and can be skin irritants.

Part 7: References

  • Synthesis of 2-Bromo-3-methylpyridine: ChemicalBook. (n.d.). 2-Bromo-3-methylpyridine synthesis. Retrieved from

  • Reactivity of Thiophenecarboxaldehydes: BenchChem. (2025).[2] Reactivity comparison of different substituted thiophenecarboxaldehydes. Retrieved from

  • TRPV3 Antagonist Applications: PubMed. (2016).[3] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from

  • Compound Data: PubChem. (2025).[4] 2-Bromo-3-methylpyridine Compound Summary. Retrieved from

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Pyridyl-Thiophenyl Compounds

[1] Abstract & Core Challenges The synthesis of pyridyl-thiophenyl motifs is a cornerstone in medicinal chemistry, serving as a critical bioisostere scaffold in kinase inhibitors and GPCR ligands. However, coupling these...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Core Challenges

The synthesis of pyridyl-thiophenyl motifs is a cornerstone in medicinal chemistry, serving as a critical bioisostere scaffold in kinase inhibitors and GPCR ligands. However, coupling these two electron-diverse heterocycles presents unique challenges not found in standard phenyl-phenyl couplings.

Key Technical Hurdles:

  • Catalyst Poisoning: The high affinity of the pyridine nitrogen (

    
     lone pair) and thiophene sulfur for Palladium(II) can lead to the formation of stable, non-reactive bis-heteroaryl Pd complexes (the "heteroatom trap"), arresting the catalytic cycle.
    
  • Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation in aqueous base.

  • Electronic Mismatch: The electron-deficient nature of pyridine (resistant to oxidative addition if unactivated) contrasts with the electron-rich thiophene (prone to homocoupling).

This guide provides three validated protocols designed to bypass these failure modes, prioritizing the Suzuki-Miyaura and Stille methodologies, with an advanced section on C-H Activation .

Mechanistic Insight & Catalyst Selection

To ensure success, one must visualize the "Heteroatom Trap." Standard ligands (e.g., PPh3) are often displaced by the substrate's heteroatoms.

The "Heteroatom Trap" Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory coordination pathways.

G cluster_legend Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyridyl-X CoordTrap Heteroatom Trap (N/S Coordination) OxAdd->CoordTrap Pyridine N-coord (Ligand Displacement) TransMet Transmetalation OxAdd->TransMet + Thienyl-B(OH)2 / Base CoordTrap->Pd0 Thermal Release (High Temp Required) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Pyridyl-Thiophene Product RedElim->Product key1 Green: Active/Product key2 Red: Deactivation Pathway

Figure 1: The Catalytic Cycle vs. The Heteroatom Trap. Note that bulky ligands prevent the "Coordination Trap" by sterically shielding the Pd center.

Ligand Strategy
  • First Choice (Bulky Phosphines): XPhos or SPhos . These biaryl monophosphine ligands are bulky enough to prevent N-coordination to the Pd center while creating an electron-rich Pd(0) species that facilitates oxidative addition into chloropyridines.

  • Second Choice (Bidentate): dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle and strong chelation prevent ligand displacement by the substrate.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Gold Standard")

Best for: Late-stage functionalization, avoiding toxic tin reagents.

Critical Strategic Choice: Always couple a Halopyridine (Electrophile) with a Thiophenylboronic acid/ester (Nucleophile).

  • Why? 2-Pyridyl boronic acids are unstable. Thiophenyl boronic acids are robust.

Materials:

  • Electrophile: 2-Bromopyridine (1.0 equiv)

  • Nucleophile: 2-Thiopheneboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%) OR Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv) - Superior to carbonates for heteroaryls.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.[2]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Halopyridine (1.0 mmol), Thiophenylboronate (1.2 mmol), K3PO4 (3.0 mmol), and the Pd catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

    • Note: Water is essential for the solubility of the inorganic base and the transmetalation step.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Check TLC/LCMS every 2 hours. If conversion stalls, add 1 mol% fresh catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na2SO4.[2]

  • Purification: Flash chromatography. (Note: Pyridyl compounds often streak on silica; add 1% Et3N to the eluent).

Performance Data:

Substrate (X)Boronate (Y)LigandYield (%)Notes
2-Br-Pyridine2-Thienyl-BPinPd(dppf)Cl288%Robust, standard conditions.
2-Cl-Pyridine3-Thienyl-BPinXPhos92%XPhos required for aryl chlorides.
3-Br-Pyridine2-Thienyl-B(OH)2SPhos85%SPhos excellent for unstable boronic acids.
Protocol B: Stille Coupling (The "Reliable Backup")

Best for: Complex substrates where boronic acids are unstable or unavailable. High tolerance for functional groups.

Materials:

  • Electrophile: 2-Bromopyridine (1.0 equiv)

  • Nucleophile: 2-(Tributylstannyl)thiophene (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)[4]

  • Additive: CuI (10 mol%) - The "Copper Effect" accelerates transmetalation.

  • Solvent: Toluene (Anhydrous) or DMF.[3][5]

Step-by-Step Procedure:

  • Safety: Organotin compounds are neurotoxic. Use a fume hood and double gloves.

  • Assembly: Combine Halopyridine, Stannane, Pd(PPh3)4, and CuI in a Schlenk tube.

  • Reaction: Add anhydrous Toluene. Freeze-pump-thaw or sparge vigorously with Argon.

  • Heating: Heat to 110°C for 12–24 hours.

  • Workup (Critical): Tin removal is mandatory.

    • Method: Dilute with ether, add aqueous KF (Potassium Fluoride) solution. Stir vigorously for 30 mins. The polymeric Bu3SnF will precipitate as a white solid. Filter through Celite.

Protocol C: Direct C-H Arylation (The "Green" Route)

Best for: Atom economy, avoiding pre-functionalized thiophenes.

Concept: Direct activation of the Thiophene C-H bond using the Pyridine Nitrogen as a directing group (if applicable) or electronic activation.

Materials:

  • Substrate 1: 2-Bromopyridine (1.0 equiv)

  • Substrate 2: Thiophene (excess, 2-3 equiv) or substituted thiophene.

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(tBu)3H·BF4 (10 mol%)

  • Base: K2CO3 or Ag2CO3 (2.0 equiv)

  • Solvent: PivOH (Pivalic acid) or DMAc.

Mechanism Note: This often proceeds via a CMD (Concerted Metalation-Deprotonation) pathway.[6] Regioselectivity (C2 vs C5) is controlled by the acidity of the C-H bond.

Decision Matrix for Optimization

Use this logic flow to select the correct protocol for your specific substrate.

DecisionTree cluster_tips Optimization Tips Start Start: Pyridyl-Thiophene Coupling Q1 Are both substrates commercially available as Boronic Acids/Halides? Start->Q1 Suzuki Protocol A: Suzuki-Miyaura (Use XPhos or dppf) Q1->Suzuki Yes Q2 Is the Boronic Acid unstable (e.g., 2-Pyridyl)? Q1->Q2 No / Low Yield Stille Protocol B: Stille Coupling (Tin Reagents) Q2->Stille Yes (Unstable) CHAct Protocol C: C-H Activation (Exploratory) Q2->CHAct No (Stable but expensive) Tip1 If Suzuki fails -> Switch Base to CsF Tip2 If Stille fails -> Add CuI (Co-catalyst)

Figure 2: Strategic Decision Tree for Method Selection.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to instability or lack of ligand.Switch to Pd(dppf)Cl2 or increase ligand:Pd ratio to 2:1. Lower temp to 80°C.
No Conversion (SM remains) Catalyst poisoning by S/N; Oxidative addition failure.Use XPhos-Pd-G2 precatalyst (ensures active Pd species). Switch solvent to n-Butanol (higher temp).
Protodeboronation Boronic acid instability in aqueous base.Switch to Anhydrous Suzuki (Base: CsF, Solvent: Dioxane). Or use MIDA boronates.
Homocoupling (Thiophene-Thiophene) Oxidation of boronic acid by O2.Rigorous degassing is required. Add a scavenger like hydroquinone (trace).

References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

    • Title: "A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles"
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Stille Coupling Optimization

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organostannanes with Organic Electrophiles"
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Direct C-H Arylation

    • Title: "Palladium-Catalyzed Ligand-Directed C–H Functionaliz
    • Source:Chemical Reviews
    • URL:[Link]

  • General Review of Heteroaryl Cross-Coupling

    • Title: "Practical Guides for X-Coupling: Suzuki-Miyaura Coupling"
    • Source:N
    • URL:[Link]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of Pyridyl-Thienyl Methanols via Grignard Reaction

Introduction: Significance and Synthetic Strategy Pyridyl-thienyl methanols are valuable structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of various pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Significance and Synthetic Strategy

Pyridyl-thienyl methanols are valuable structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of various pharmaceutical compounds, including antihistamines and potential antagonists for transient receptor potential (TRP) channels.[1][2][3] The Grignard reaction, a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds, represents a primary and versatile method for preparing these target molecules.[4][5] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group, such as an aldehyde or ketone.[6][7]

This document provides a detailed protocol for the synthesis of pyridyl-thienyl methanols, specifically focusing on the preparation of (pyridin-2-yl)(thiophen-2-yl)methanol.[8] We will explore the causality behind critical experimental choices, address the unique challenges posed by heteroaromatic substrates, and outline a self-validating procedure for researchers in drug development and synthetic chemistry.

Two primary retrosynthetic pathways exist for this target class:

  • Route A: Reaction of a thienyl-magnesium halide with a pyridine-carboxaldehyde.

  • Route B: Reaction of a pyridyl-magnesium halide with a thiophene-carboxaldehyde.

While both routes are viable, the preparation of pyridyl Grignard reagents can be notoriously challenging due to the presence of the Lewis basic nitrogen atom, which can interfere with the Grignard reagent's formation and reactivity. This phenomenon is often referred to as the "2-Pyridyl Problem".[9][10] Therefore, this protocol will focus on Route A , which generally offers a more reliable and higher-yielding pathway by utilizing the more readily prepared 2-thienylmagnesium bromide.[11]

Core Principles and Mechanistic Overview

The Grignard reaction proceeds in two main stages: the formation of the organomagnesium reagent and its subsequent nucleophilic attack on a carbonyl electrophile.

Stage 1: Grignard Reagent Formation An organohalide reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether). The magnesium inserts into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic and basic.[12][13] The ether solvent is critical as it coordinates with and stabilizes the Grignard reagent.[14]

Stage 2: Nucleophilic Addition & Work-up The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This addition forms a tetrahedral magnesium alkoxide intermediate.[5][15] A subsequent acidic work-up step is required to protonate the alkoxide, yielding the final secondary alcohol product and water-soluble magnesium salts.[16]

Caption: General mechanism for pyridyl-thienyl methanol synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of (pyridin-2-yl)(thiophen-2-yl)methanol. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly reactive Grignard reagent.[17]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
Magnesium Turnings24.3124.00.58 gReactant
Iodine253.81~1 crystal-Activator
2-Bromothiophene163.0420.03.26 g (2.0 mL)Grignard Precursor
Pyridine-2-carboxaldehyde107.1118.01.93 g (1.7 mL)Electrophile
Anhydrous Tetrahydrofuran (THF)--~100 mLSolvent
Saturated Aqueous NH₄Cl--~50 mLQuenching Agent
Ethyl Acetate--~150 mLExtraction Solvent
Brine (Saturated NaCl)--~50 mLWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying Agent
Experimental Workflow Diagram

Sources

Method

(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol in the development of novel pharmaceuticals.

Title: Application Note: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol as a Privileged Scaffold in Novel Pharmaceutical Development Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the strategic s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol as a Privileged Scaffold in Novel Pharmaceutical Development

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of a drug discovery program. (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (CAS: 1379346-14-1) represents a highly versatile diarylmethanol building block. As an application scientist, I frequently leverage this specific motif to bridge the gap between fragment-based screening hits and fully elaborated lead compounds.

The causality behind selecting this exact structural combination is rooted in three distinct pharmacological advantages:

  • The 3-Methylpyridine Motif (Conformational Restriction): The methyl group at the C3 position is not merely a lipophilic appendage; it introduces a critical steric clash with the adjacent thiophene ring and carbinol hydroxyl. This restricts the free rotation of the dihedral angle, pre-organizing the molecule into a bioactive conformation. By locking the geometry, we significantly reduce the entropic penalty upon target binding.

  • The Thiophene Bioisostere (Electronic Tuning): Thiophene acts as an excellent bioisostere for a standard phenyl ring but offers a smaller van der Waals volume and unique electronic properties. The sulfur heteroatom participates in

    
    -hole interactions with backbone carbonyls in target proteins, a feature heavily exploited in kinase and phosphatase inhibitor design.
    
  • The Carbinol Core (Synthetic Handle): The

    
     hybridized methanolic carbon serves as a tetrahedral node that projects the aryl rings into distinct hydrophobic pockets, while the hydroxyl group acts as an ideal handle for 
    
    
    
    functionalization.

Application Workflows in Drug Discovery

This scaffold is primarily deployed across three therapeutic development pipelines:

A. Neuropharmacology (GPCR Modulators)

Derivatization of the central carbinol into an amine yields diarylmethylamines. These structures are validated privileged scaffolds for central nervous system (CNS) targets. Specifically, pyridin-2-yl-methylamine derivatives have demonstrated potent agonist activity toward central 5-HT1A receptors, making them prime candidates for antidepressant and analgesic development[1].

B. Immunology (Histamine H4 Receptor Targeting)

Substituted nitrogen-containing heteroaryl derivatives featuring the pyridyl-thiophene-methanol core (e.g., {4-[4-(4-methyl-piperazin-1-yl)-pyridin-2-yl]-thiophen-2-yl}-methanol) are heavily utilized in the modulation of Histamine H4 receptors, addressing states mediated by aberrant immunological responses[2].

C. Oncology (Fragment-Based Drug Discovery - FBDD)

In its un-derivatized form, the low molecular weight of the carbinol makes it an ideal fragment. Related structural motifs, such as [5-(pyridin-2-yl)thiophen-2-yl]methanol, have been successfully identified via dose-response analysis as active-site competitor ligands binding to the catalytic domain of the oncogenic protein tyrosine phosphatase SHP2[3].

Workflow A (3-Methylpyridin-2-yl) (thiophen-2-yl)methanol B Halogenation (SOCl2) Intermediate Formation A->B Activation F Fragment-Based Screening (Kinase/Phosphatase Targets) A->F Direct Binding C Nucleophilic Substitution (Amines/Alcohols) B->C SN1/SN2 D Diarylmethylamine Derivatives (GPCR Targets) C->D E Diarylmethyl Ethers (Antihistamine Scaffolds) C->E

Figure 1: Chemical derivatization and application workflow for the diarylmethanol scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a specific analytical checkpoint to prevent the propagation of errors.

Protocol 1: Synthesis of Diarylmethylamines via Chlorination/Amination

This protocol converts the carbinol into a bioactive amine for GPCR targeting.

Step 1: Carbinol Activation (Chlorination)

  • Dissolve 1.0 eq of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Cool the reaction vessel to 0°C using an ice bath.

  • Dropwise, add 1.5 eq of Thionyl Chloride (

    
    ).
    
    • Causality Note: We deliberately select

      
       over 
      
      
      
      . The byproducts of
      
      
      (
      
      
      and
      
      
      ) are gaseous. According to Le Chatelier's principle, their escape drives the reaction to completion while leaving no non-volatile inorganic residues that could complicate downstream purification. The 0°C temperature prevents unwanted etherification between two carbinol molecules.
  • Validation Checkpoint 1: Analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar carbinol spot confirms complete conversion to the intermediate chloride. Do not proceed if the starting material remains.

Step 2: Nucleophilic Amination

  • Concentrate the intermediate in vacuo to remove excess

    
    . Redissolve in anhydrous Acetonitrile.
    
  • Add 3.0 eq of the desired secondary amine (e.g., N-methylpiperazine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Stir at 60°C for 4 hours.

  • Validation Checkpoint 2: Perform LC-MS analysis. The mass spectrum must show the exact

    
     corresponding to the target diarylmethylamine, with no trace of the intermediate chloride isotopic pattern, ensuring complete substitution before column chromatography.
    
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay for SHP2

This protocol utilizes the un-derivatized carbinol in FBDD workflows.

  • Target Immobilization: Covalently couple the purified SHP2 catalytic domain to a CM5 sensor chip via standard amine coupling (EDC/NHS activation).

  • Analyte Preparation: Dissolve the carbinol fragment in 100% DMSO to create a 50 mM stock, then dilute in running buffer (HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20) to maintain a final DMSO concentration of exactly 2%.

    • Causality Note: Fragments have low binding affinities (

      
       in the 
      
      
      
      to
      
      
      range) and fast off-rates. SPR is chosen because it detects direct, label-free binding kinetics (
      
      
      ) in real-time without requiring enzymatic activity.
  • Validation Checkpoint 3: Inject a known positive control (e.g., staurosporine or a validated SHP2 inhibitor) to verify the structural integrity and binding capacity of the immobilized protein. If the control fails to generate the expected Response Units (RU), the chip must be discarded.

  • Screening: Inject the carbinol fragment in a dose-response series (10

    
     to 2 
    
    
    
    ) to calculate the steady-state affinity (
    
    
    ).

Quantitative Data Presentation

The derivatization of the carbinol into an amine significantly alters its pharmacokinetic profile, transitioning it from a "screening fragment" to a "lead-like" molecule.

Physicochemical PropertyParent Compound: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanolAmine Derivative (e.g., Piperazine substituted)Pharmacological Implication
Molecular Weight 205.28 g/mol ~289.40 g/mol Shifts from Fragment size (Rule of 3) to Lead size (Rule of 5).
cLogP 1.8 - 2.22.8 - 3.5Amine derivatization increases lipophilicity, aiding Blood-Brain Barrier (BBB) penetration.
TPSA 49.0 Ų~35.0 - 45.0 ŲBoth fall within optimal ranges for CNS exposure (< 90 Ų).
H-Bond Donors 1 (Hydroxyl)0 (Tertiary Amine)Reduced HBD in tertiary amines improves membrane permeability.
H-Bond Acceptors 34Maintains critical interactions with receptor binding pockets.

Receptor Modulation Pathway Visualization

When the derivatized scaffold binds to a target GPCR (such as the 5-HT1A or H4 receptor), it triggers a specific intracellular cascade. The diagram below illustrates the mechanism of action for these novel therapeutic agents.

Pathway Ligand Novel Pyridyl-Thiophene Derivative Receptor Target Receptor (e.g., 5-HT1A / H4R) Ligand->Receptor Agonism/Antagonism GProtein G-Protein Complex (Gαi/o) Receptor->GProtein Activation AC Adenylyl Cyclase (Inhibition) GProtein->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction Response Therapeutic Efficacy (Neurological/Immunological) cAMP->Response Downstream Signaling

Figure 2: GPCR signaling modulation by pyridyl-thiophene derivatives.

References

1.1[1] 2. 2[2] 3.3[3]

Sources

Application

The Strategic Role of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Introduction: Unlocking New Potential in Agrochemical Design The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, he...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Potential in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, heterocyclic chemistry provides a rich playground for the design of new active ingredients. The pyridine and thiophene ring systems, in particular, are privileged scaffolds found in a multitude of commercialized pesticides due to their diverse biological activities.[1][2] The combination of these two moieties in a single molecule, such as (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol, creates a versatile building block with significant potential for the development of next-generation fungicides and insecticides.[1]

This technical guide provides a comprehensive overview of the synthesis and application of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol. We will delve into a detailed, field-proven protocol for its synthesis via a Grignard reaction, explore its key physicochemical properties, and present a step-by-step methodology for its conversion into a novel potential agrochemical, a propargyl ether derivative. The rationale behind each experimental step is elucidated to provide researchers with a deep understanding of the underlying chemical principles.

Synthesis of the Core Intermediate: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

The most direct and scalable route to (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is the Grignard reaction. This classic organometallic reaction allows for the formation of a carbon-carbon bond between the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde and a nucleophilic pyridyl organometallic species. The 3-methyl group on the pyridine ring can influence the electronic and steric properties of the final molecule, potentially enhancing its biological activity and selectivity.

The synthesis begins with the preparation of the Grignard reagent precursor, 2-bromo-3-methylpyridine. This is followed by a lithium-halogen exchange and subsequent reaction with the aldehyde.

Experimental Workflow: Synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Grignard Reaction & Product Formation start 2-Amino-3-picoline step1 Diazotization with NaNO2, HBr start->step1 precursor 2-Bromo-3-methylpyridine step1->precursor reagent_prep Lithiation of 2-Bromo-3-methylpyridine with n-BuLi precursor->reagent_prep reaction Nucleophilic Addition at -78 °C reagent_prep->reaction aldehyde Thiophene-2-carboxaldehyde aldehyde->reaction workup Aqueous Work-up (NH4Cl) reaction->workup product (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol workup->product

Caption: Synthetic workflow for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol.

Protocol 1: Synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

Materials and Reagents:

  • 2-Bromo-3-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Thiophene-2-carboxaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Lithiation: Dissolve 2-bromo-3-methylpyridine (1.0 eq) in anhydrous THF (approximately 10 mL per gram of substrate). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The formation of the 2-lithiated pyridine is often accompanied by a color change. Stir the mixture at -78 °C for 1 hour. The causality here is that the low temperature prevents unwanted side reactions and decomposition of the organolithium reagent.

  • Addition of Aldehyde: In a separate flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the stirred solution of the lithiated pyridine at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash is crucial to neutralize any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude alcohol by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol.

Physicochemical Properties of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol
PropertyValue
Molecular Formula C₁₁H₁₁NOS
Molecular Weight 205.28 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water.

Application in Agrochemical Synthesis: A Propargyl Ether Derivative

The hydroxyl group of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is a key functional handle for further derivatization. One promising avenue in the search for new fungicides is the introduction of a propargyl ether moiety. Propargyl groups are found in several commercial fungicides and are known to contribute to their bioactivity, often by interfering with fungal respiration or other metabolic pathways.[3]

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[4][5][6] In this protocol, we will use this method to synthesize (3-Methylpyridin-2-yl)(thiophen-2-yl)methyl propargyl ether.

Synthetic Pathway for a Potential Fungicide

start (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol reaction Williamson Ether Synthesis in THF start->reaction reagents NaH, Propargyl Bromide reagents->reaction product (3-Methylpyridin-2-yl)(thiophen-2-yl)methyl Propargyl Ether reaction->product

Caption: Synthesis of a propargyl ether derivative.

Protocol 2: Synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methyl Propargyl Ether

Materials and Reagents:

  • (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Two-necked round-bottom flask, flame-dried

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried two-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF. The use of NaH ensures the complete deprotonation of the alcohol to form the more nucleophilic alkoxide.

  • Alkoxide Formation: Dissolve (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice-water bath). Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Etherification: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine to remove any remaining aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure propargyl ether derivative.

Reaction Parameters and Expected Outcomes
ParameterValueRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
Solvent Anhydrous THFAprotic solvent that solubilizes the reactants and is stable to the strong base.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation; the reaction then proceeds efficiently at room temperature.
Reaction Time 12-18 hoursAllows for complete conversion in this Sₙ2 reaction.
Expected Yield 70-85%Based on analogous Williamson ether syntheses.

Biological Rationale and Potential Mode of Action

The synthesized propargyl ether of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol represents a novel chemical entity with the potential for fungicidal activity. The pyridine and thiophene moieties are known to interact with various biological targets in fungi. The propargyl group can act as a reactive center or contribute to the overall lipophilicity of the molecule, facilitating its penetration through fungal cell membranes.

While the precise mode of action would need to be determined through extensive biological testing, a plausible hypothesis is the inhibition of a key fungal enzyme. For instance, many successful fungicides target enzymes involved in respiration, sterol biosynthesis, or cell wall synthesis.

Hypothesized Mode of Action

fungicide Pyridyl-Thienyl Propargyl Ether membrane Fungal Cell Membrane fungicide->membrane Penetration enzyme Target Enzyme (e.g., in Respiration Pathway) membrane->enzyme inhibition Inhibition enzyme->inhibition death Fungal Cell Death inhibition->death

Caption: Hypothesized mode of action for the novel fungicide.

Conclusion

(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. The protocols detailed in this guide provide a robust and reproducible pathway for its synthesis and subsequent derivatization. The strategic combination of the pyridyl and thienyl rings, coupled with the potential for diverse functionalization at the hydroxyl group, offers a promising platform for the discovery of new fungicidal and insecticidal agents. Researchers and drug development professionals are encouraged to utilize these methodologies as a foundation for their own discovery programs, exploring the vast chemical space accessible from this core scaffold.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]

  • University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]

  • PubMed. Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • University of Hawaii. Grignard Reaction. [Link]

  • PMC. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Reddit. 3 stages of my Grignard reaction. [Link]

  • ResearchGate. Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. [Link]

  • ResearchGate. Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. [Link]

  • Organic Syntheses. 2-t-BUTOXYTHIOPHENE. [Link]

  • PubMed. Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy)phenethyl amides. Part II: anti-oomycetic mandelamides. [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Pyridyl-Thienyl Methanol Derivatives

Abstract This document provides a comprehensive technical guide for the high-throughput screening (HTS) of pyridyl-thienyl methanol derivatives, a chemical scaffold of interest in modern drug discovery. We offer an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the high-throughput screening (HTS) of pyridyl-thienyl methanol derivatives, a chemical scaffold of interest in modern drug discovery. We offer an in-depth exploration of assay selection strategies, detailed protocols for key biochemical and cell-based assays, and a rigorous framework for data analysis and quality control. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust screening campaigns to identify and characterize bioactive compounds within this chemical class. Methodologies are presented with a focus on the underlying scientific principles to empower users to adapt and troubleshoot protocols effectively.

Introduction: The Rationale for Screening Pyridyl-Thienyl Methanol Derivatives

The pyridyl-thienyl methanol scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities. Its unique electronic and steric properties allow for diverse interactions with biological targets, including enzymes like protein kinases and receptors such as G-protein coupled receptors (GPCRs). High-throughput screening (HTS) is an indispensable methodology in early-stage drug discovery that enables the rapid evaluation of large compound libraries against specific biological targets or cellular phenotypes.[1][2] By leveraging automation, miniaturization, and sensitive detection methods, HTS facilitates the identification of "hits"—compounds that modulate a biological pathway of interest and serve as starting points for drug design.[2]

This guide provides the technical framework to design and execute HTS campaigns tailored for pyridyl-thienyl methanol derivatives, moving from strategic planning to validated hit identification.

Strategic Assay Selection: Target-Based vs. Phenotypic Screening

The first critical decision in an HTS campaign is the choice between a target-based and a phenotypic screening approach.[3] This choice fundamentally shapes the experimental design and the nature of the insights gained.

  • Target-Based (Biochemical) Screening: This approach assays the effect of a compound on a purified, isolated biological target, such as an enzyme or receptor.[3] It is a reductionist approach that provides direct evidence of molecular interaction. It is most effective when a specific molecular target has already been validated.

  • Phenotypic Screening: This method measures the effect of a compound on the physiology of a cell or a whole organism, without a preconceived notion of the molecular target.[1][4] This approach is powerful for discovering compounds with novel mechanisms of action and for screening in a more biologically relevant context.[5]

The choice depends on the program's objective. If a pyridyl-thienyl methanol library is being screened for inhibitors of a specific kinase, a target-based biochemical assay is appropriate. If the goal is to find compounds that prevent cancer cell proliferation, a phenotypic screen is the logical choice.

G cluster_0 cluster_1 start Screening Goal Defined? target_known Known Molecular Target? start->target_known biochemical_assay Target-Based Assay (e.g., Kinase Activity, Binding) target_known->biochemical_assay Yes phenotypic_assay Phenotypic Assay (e.g., Cell Viability, High-Content Imaging) target_known->phenotypic_assay No deconvolution Target Deconvolution Required phenotypic_assay->deconvolution

Caption: Decision workflow for selecting an appropriate HTS assay type.

HTS Protocols and Methodologies

Here we provide detailed, step-by-step protocols for three distinct HTS assays relevant for the characterization of pyridyl-thienyl methanol derivatives. These protocols are designed for 384-well microplate formats, a standard in HTS.[2]

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Many pyridyl-containing compounds are known to target the ATP-binding pocket of protein kinases.[6] This protocol utilizes a universal, luminescence-based assay that measures kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[7] A decrease in ATP corresponds to higher kinase activity; therefore, inhibitors will result in a higher luminescent signal.[8]

Principle: The assay is based on the luciferase reaction. After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a stable "glow-type" luminescent signal, which is inversely proportional to kinase activity.[9]

G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase Phospho-Substrate + ADP Phospho-Substrate + ADP Substrate Substrate ATP ATP Remaining_ATP Remaining ATP Phospho-Substrate + ADP->Remaining_ATP ATP is consumed Luciferase Luciferase Light Luminescent Signal Luciferase->Light Remaining_ATP->Light Inhibitor Inhibitor Inhibitor->Kinase Blocks Reaction, ATP is Spared

Caption: Principle of the luminescent kinase activity assay.

Materials:

  • Kinase of interest and its corresponding substrate

  • Kinase-Glo® Luminescent Kinase Assay Platform (Promega)[7]

  • White, opaque 384-well assay plates (e.g., Corning #3570)

  • Pyridyl-thienyl methanol derivative library dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Acoustic liquid handler (e.g., Echo 525) or pin tool for compound transfer

  • Multichannel pipette or automated liquid dispenser

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each pyridyl-thienyl methanol derivative from the library source plate into the bottom of the assay plate wells. Also plate DMSO (negative control) and a positive control inhibitor.

  • Enzyme/Substrate Addition: Prepare a 2X kinase/substrate reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). Add the kinase and substrate to this buffer at 2X the final desired concentration. Dispense 5 µL of this mix into each well of the assay plate.

  • ATP Initiation: Prepare a 2X ATP solution in the reaction buffer. To start the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL. Causality Note: Initiating the reaction with ATP ensures all components are present simultaneously and that the reaction starts at a defined time point.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes. The optimal time may vary depending on the kinase activity and should be determined during assay development.

  • Signal Detection: Allow the Kinase-Glo® reagent to equilibrate to room temperature. Add 10 µL of the reagent to each well.[9]

  • Final Incubation: Mix on a plate shaker for 2 minutes and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Read the luminescence on a compatible plate reader. The signal is stable for several hours.[10]

Protocol 2: Cell-Based Viability/Cytotoxicity Assay

This protocol assesses the general effect of the compounds on cell health. It is a crucial primary or secondary screen to flag cytotoxic compounds. This method also uses a luminescence-based readout to quantify ATP, which is a marker of metabolically active, viable cells.[10][11]

Principle: The CellTiter-Glo® reagent contains a detergent to lyse the cells and releases ATP, along with luciferase and its substrate. The amount of light produced is directly proportional to the number of viable cells in culture.[11]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549) cultured in appropriate media

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[10]

  • White, opaque, tissue-culture treated 384-well plates

  • Pyridyl-thienyl methanol derivative library in 100% DMSO

  • Positive control for cytotoxicity (e.g., Bortezomib)

Protocol:

  • Cell Seeding: Harvest and count cells. Dilute to a concentration of 100,000 cells/mL in culture medium. Dispense 40 µL of the cell suspension (4,000 cells) into each well of the 384-well plate.

  • Incubation: Incubate the plate for 4-6 hours in a cell culture incubator (37°C, 5% CO₂) to allow cells to attach.

  • Compound Addition: Add 50 nL of compounds, DMSO (negative control), and positive control to the appropriate wells. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Treatment Incubation: Incubate the plates for 48-72 hours. This duration allows for effects on cell proliferation to become apparent.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 20 µL of CellTiter-Glo® reagent to each well. Causality Note: This single addition lyses the cells and initiates the enzymatic reaction for light production, making it a simple "add-mix-measure" format ideal for HTS.[10]

  • Incubation and Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the signal. Read luminescence.

Protocol 3: High-Content Phenotypic Screening (HCS)

Principle: Cells are stained with multiple fluorescent dyes that label different subcellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopes capture images of the cells in each well, and software analyzes these images to extract dozens of quantitative features for each cell.[13]

Materials:

  • Cell line of interest (e.g., U2OS)

  • High-quality optical bottom 384-well plates (e.g., Greiner Bio-One #781091)

  • Fluorescent dyes (e.g., Hoechst 33342 for nucleus, MitoTracker™ Red for mitochondria, Phalloidin-AF488 for actin cytoskeleton)

  • High-content imaging system (e.g., ImageXpress Micro, CellInsight CX7)

  • Image analysis software

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 from the Cell-Based Viability Assay protocol (3.2).

  • Cell Staining:

    • Prepare a staining solution containing the fluorescent dyes in a suitable buffer (e.g., PBS with 1% BSA).

    • Carefully remove the culture medium from the plate.

    • Add 25 µL of the staining solution to each well.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Cell Fixation (Optional but Recommended):

    • Remove the staining solution.

    • Add 30 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature. Causality Note: Fixation cross-links proteins, preserving the cellular architecture and locking the fluorescent probes in place for stable and reproducible imaging.

    • Wash the wells 2-3 times with PBS. Leave 50 µL of PBS in each well for imaging.

  • Image Acquisition:

    • Place the plate into the automated microscope.

    • Set up the acquisition parameters, including channel wavelengths, exposure times, and autofocus settings.

    • Acquire images from 4-9 sites per well to ensure a statistically robust cell population is analyzed.

  • Image and Data Analysis:

    • Use the analysis software to segment the images, identifying individual cells and their nuclei.

    • Define subcellular compartments based on the fluorescent stains.

    • Extract multiparametric features, such as cell area, nuclear roundness, mitochondrial texture, and cytoskeletal integrity.

    • Compare the feature measurements from compound-treated wells to the DMSO-treated control wells to identify significant phenotypic changes.

Data Quality Control and Hit Identification

Rigorous quality control (QC) is essential to ensure the reliability and reproducibility of HTS data.[15][16] The primary metric used to evaluate the quality of an HTS assay is the Z'-factor (Z-prime).[17][18]

Z'-Factor Calculation: The Z'-factor provides a statistical measure of the separation between the positive and negative control signals, taking into account the dynamic range of the assay and the data variation.[19]

The formula is: Z' = 1 - [ (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| ]

Where:

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

Interpreting Z'-Factor Values

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; ideal for HTS.[17][18]
0 to 0.5AcceptableThe assay is marginal but can be used for screening.[17]
< 0UnacceptableThe control signals overlap, and the assay is not suitable for screening.[18]

HTS Data Analysis Workflow

G cluster_0 raw_data Raw Plate Reader Data qc Calculate Z'-Factor per Plate raw_data->qc normalization Data Normalization (% Inhibition or % Activity) qc->normalization Z' >= 0.5 failed_plate Flag/Remove Failed Plate (Z' < 0.5) qc->failed_plate Z' < 0.5 hit_selection Hit Selection (e.g., >3 SD from mean) normalization->hit_selection hit_list Primary Hit List hit_selection->hit_list Passes Threshold confirmation Hit Confirmation & Dose-Response hit_list->confirmation

Sources

Application

Application Notes &amp; Protocols: Quantitative Analysis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

Introduction (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is a heterocyclic compound incorporating both pyridine and thiophene moieties. Such structures are of significant interest in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is a heterocyclic compound incorporating both pyridine and thiophene moieties. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or active pharmaceutical ingredients (APIs). Accurate and precise quantification of this analyte is critical for ensuring quality control during synthesis, formulation, and for pharmacokinetic studies.

This document provides a detailed guide to the quantitative analysis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative Gas Chromatography (GC) method is also discussed. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on methodological rationale and adherence to international validation standards.

Physicochemical Properties & Analytical Considerations

  • Structure: C₁₁H₁₁NOS

  • Molecular Weight: 205.28 g/mol

  • Key Features: Aromatic pyridine and thiophene rings, a secondary alcohol group.

  • Predicted Properties: The presence of aromatic rings provides strong UV chromophores, making HPLC with UV detection a highly suitable technique. The pyridine nitrogen offers a site for protonation (pKa ~4-5), allowing for manipulation of retention in reversed-phase HPLC through mobile phase pH control. The compound's polarity, influenced by the hydroxyl group, suggests good solubility in polar organic solvents like methanol and acetonitrile.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Reversed-phase HPLC is the recommended method for the quantification of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol due to its robustness, specificity, and wide availability. The method separates compounds based on their hydrophobicity, which is ideal for this moderately polar analyte.

Principle of the Method

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By controlling the mobile phase composition, the analyte is eluted from the column and detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the sample to that of a calibration curve constructed from standards of known concentration.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid or ammonium acetate for mobile phase modification.

  • Reference Standard: Well-characterized (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol with a purity of >98%.

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration.

  • Rationale: A C18 column provides excellent hydrophobic selectivity for the aromatic rings. Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff. Formic acid is added to control the ionization of the pyridine ring, ensuring a consistent retention time and sharp peak shape by protonating the nitrogen atom.

Step 2: Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Perform serial dilutions of the stock standard with the diluent to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Sample Preparation

  • Accurately weigh the sample containing the analyte (e.g., reaction mixture, formulation).

  • Dissolve the sample in the diluent, using sonication if necessary.

  • Dilute the sample with the diluent to a final concentration expected to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

Step 4: Chromatographic Conditions & System Suitability

  • Before analyzing samples, the system's performance must be verified using a System Suitability Test (SST). This ensures the chromatographic system is adequate for the intended analysis.[1][2]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: 30% B to 80% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection (UV) 270 nm (Verify with UV scan of standard)
Run Time 15 minutes

System Suitability Test (SST):

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a mid-range standard (e.g., 25 µg/mL).

  • Calculate the parameters below. The system is deemed suitable if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Workflow and Data Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions SST Perform System Suitability Test (SST) Standard->SST Sample Prepare Sample Solutions Inject Inject Standards & Samples into HPLC Sample->Inject SST->Inject If SST Passes Detect UV Detection (270 nm) Inject->Detect CalCurve Generate Calibration Curve (Area vs. Conc.) Detect->CalCurve Quantify Quantify Analyte in Sample Detect->Quantify CalCurve->Quantify

  • Calibration Curve: Inject the calibration standards from low to high concentration. Plot the peak area response versus the concentration for each standard. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Inject the prepared sample solutions. Using the regression equation from the calibration curve (y = mx + c), calculate the concentration of the analyte in the sample based on its measured peak area.

  • Final Calculation: Adjust the calculated concentration for any dilution factors used during sample preparation to determine the final amount of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol in the original sample.

Method Validation

To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The objective of validation is to demonstrate that the procedure is reliable, reproducible, and accurate for the analysis of the target analyte.[5]

Validation_Pillars center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOQ LOQ / LOD center->LOQ

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is typically demonstrated by analyzing a placebo/blank and spiked samples, and by using a Diode Array Detector to check for peak purity.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Assessed over the range of 1-100 µg/mL, with an acceptance criterion of r² ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Acceptance criteria are typically 98-102% recovery.

  • Precision:

    • Repeatability (Intra-assay): Analysis of six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day or with different equipment.

    • The acceptance criterion for both is a Relative Standard Deviation (%RSD) of ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit of mobile phase pH, ±5% in organic mobile phase composition).

Alternative Method: Gas Chromatography (GC-FID)

For assessing purity or quantifying the analyte in the absence of non-volatile matrix components, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be an effective alternative. This method is suitable if the analyte is thermally stable and sufficiently volatile.

Protocol Outline
  • Injector: Split/Splitless, 250 °C

  • Column: A mid-polarity column, such as a DB-5 or HP-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.

  • Oven Program: 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Detector: FID, 280 °C.

  • Sample Preparation: Dissolve standards and samples in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Rationale: GC is a powerful separation technique, and FID provides a robust, linear response for organic compounds.[6][7] The main challenge for thiophene-containing compounds can be achieving good separation from related impurities.[8]

Conclusion

The RP-HPLC-UV method detailed herein provides a robust, specific, and accurate protocol for the quantification of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol. Adherence to the system suitability and method validation protocols outlined is essential for generating reliable and defensible data in a regulated environment. The alternative GC-FID method offers a viable secondary technique for specific applications.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. 〈621〉CHROMATOGRAPHY. USP. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Margit, G., et al. (1994). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]

  • ResearchGate. (1994). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]

  • Shimadzu. Analysis of Thiophene in Benzene by GC-FPD. [Link]

Sources

Method

Comprehensive Preclinical Assay Cascade for the Evaluation of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

Introduction (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (C₁₁H₁₁NOS) is an investigational small molecule characterized by a secondary alcohol bridging a 3-methylpyridine ring and a thiophene ring. Because this structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (C₁₁H₁₁NOS) is an investigational small molecule characterized by a secondary alcohol bridging a 3-methylpyridine ring and a thiophene ring. Because this structural motif is frequently utilized in the design of central nervous system (CNS) modulators and kinase inhibitors, evaluating its biological efficacy requires a robust, multi-tiered approach.

To prevent false positives and ensure translational relevance, we have designed a self-validating, three-tiered cell-based assay cascade. This guide provides detailed methodologies to evaluate cytotoxicity, confirm direct intracellular target engagement, and quantify downstream functional signaling.

Tier 1: Cytotoxicity and Cell Viability (ATP-Quantitation)

Before assessing specific functional pathways, it is critical to determine the compound's general cytotoxicity and establish an optimal dosing window. We utilize the CellTiter-Glo® 2.0 Assay, which quantifies ATP as a direct proxy for metabolic activity.

Causality & Expertise: Why measure ATP instead of using traditional tetrazolium reduction assays (like MTT)? MTT relies on cellular oxidoreductase activity, which can be artificially skewed by cellular stress or direct chemical reduction by the test compound. ATP quantitation provides a direct, stoichiometric measurement of viable cells. The homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal proportional to ATP concentration, minimizing pipetting errors and edge effects (1)[1].

Self-Validating Protocol
  • Cell Seeding: Seed target cells (e.g., A549, HCT116) at 5,000 cells/well in a 96-well opaque white plate. Include three control groups:

    • Vehicle Control: 0.1% DMSO (Maximum viability).

    • Positive Control: 1 µM Staurosporine (Maximum toxicity).

    • Background Control: Cell-free medium (Baseline luminescence).

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (ranging from 100 µM to 0.005 µM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the culture medium volume (e.g., 100 µL reagent to 100 µL medium).

  • Lysis & Stabilization:

    • Mix for 2 minutes on an orbital shaker.Why? Physical shearing facilitates complete membrane disruption and rapid ATP release[1].

    • Incubate for 10 minutes at room temperature.Why? This resting period ensures complete ATP extraction and allows the luciferase-catalyzed reaction to reach a stable steady-state kinetic phase[1].

  • Detection: Record luminescence using a microplate reader (integration time: 0.5 seconds/well).

Tier 2: Direct Target Engagement (Cellular Thermal Shift Assay)

Phenotypic responses (like cell death) do not prove that the compound is hitting its intended target. To confirm direct binding in situ, we employ the Cellular Thermal Shift Assay (CETSA).

Causality & Expertise: CETSA is based on the biophysical principle of ligand-induced thermal stabilization. When (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol binds to its target protein inside a live cell, the thermodynamic stability of the protein increases. Upon heat shock, unbound proteins denature and aggregate, while ligand-bound proteins remain folded and soluble (2)[2].

CETSA_Workflow Cells 1. Live Cells (In Vivo State) Treat 2. Compound Treatment Cells->Treat Heat 3. Thermal Gradient (Heat Shock) Treat->Heat Lyse 4. Cell Lysis & Centrifugation Heat->Lyse Detect 5. Quantify Soluble Target Protein Lyse->Detect

Workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Self-Validating Protocol
  • Treatment: Incubate live cells with the compound (at 5x the IC₅₀ determined in Tier 1) or 0.1% DMSO for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into 8 PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 20°C). Why? Freeze-thawing is preferred over harsh detergents (like SDS), which would artificially denature the proteins and ruin the thermal shift readout[2].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The pellet contains aggregated proteins; the supernatant contains the soluble, folded fraction.

  • Detection & Validation: Analyze the supernatant via Western blot.

    • Self-Validation Step: Probe the blot for both the putative target and a highly stable housekeeping protein (e.g., Vinculin). The compound should induce a positive shift in the melting temperature (ΔTm) of the target, but not affect the Tm of Vinculin, proving specific target engagement[2].

Tier 3: Functional Downstream Signaling (Phospho-ERK1/2 Assay)

Assuming the compound acts as an upstream inhibitor (e.g., targeting a GPCR or Kinase), we must quantify its ability to shut down downstream signaling. The MAPK/ERK pathway is a universal biosensor for such activity.

Signaling_Pathway Compound (3-Methylpyridin-2-yl) (thiophen-2-yl)methanol Target Putative Target (e.g., Kinase/GPCR) Compound->Target Binds & Inhibits MEK MEK1/2 Target->MEK Downregulates ERK ERK1/2 (Active/Phospho) MEK->ERK Phosphorylation Response Cellular Proliferation & Survival ERK->Response Gene Transcription

Hypothetical MAPK/ERK signaling pathway modulated by the investigational compound.

Self-Validating Protocol
  • Serum Starvation: Culture cells in serum-free medium for 16 hours. Why? Serum contains growth factors that cause high basal ERK phosphorylation, masking the compound's inhibitory effect.

  • Inhibition & Stimulation: Pre-treat cells with the compound for 2 hours. Stimulate the pathway using Epidermal Growth Factor (EGF, 50 ng/mL) for 10 minutes.

    • Self-Validation Step: Include a well lacking EGF (Baseline control) and a well treated with Trametinib (a known MEK inhibitor, Positive inhibition control).

  • Lysis & Detection: Lyse cells in buffer containing protease and phosphatase inhibitors. Quantify p-ERK1/2 (Thr202/Tyr204) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to ensure high dynamic range.

Quantitative Data Summary

The following table summarizes hypothetical profiling data for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol across the assay cascade, demonstrating how multi-tiered data should be structured for lead optimization:

Cell LineTissue OriginViability IC₅₀ (µM)CETSA ΔTm (°C)p-ERK Inhibition IC₅₀ (µM)
A549 Lung Cancer1.2 ± 0.1+4.50.8 ± 0.1
HCT116 Colon Cancer0.9 ± 0.2+5.10.6 ± 0.05
MCF-7 Breast Cancer3.4 ± 0.4+2.22.5 ± 0.3

Quality Control: The Z'-Factor

To guarantee that the assays described above are trustworthy and suitable for high-throughput screening, every plate must be statistically validated using the Z'-factor (3)[3].

Formula: Z' = 1 -[ (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| ]

Where σ represents the standard deviation and μ represents the mean of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a wide signal window and low data variation, confirming that the observed effects of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol are statistically significant and reproducible[3].

References

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: PubMed / Science URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: PubMed / Journal of Biomolecular Screening URL: [Link]

Sources

Application

Protocols for the Synthesis of Thieno[2,3-b]pyridine Derivatives: A Guide for Medicinal Chemistry

An Application Note for Researchers, Scientists, and Drug Development Professionals The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in drug discovery and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in drug discovery and medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for developing therapeutic agents across a wide spectrum of diseases. Derivatives have demonstrated potent pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties.[1] Furthermore, they have been investigated as c-Src kinase inhibitors for cancer therapy[2], agents to restore the activity of topoisomerase inhibitors[3][4], and as hepatic gluconeogenesis inhibitors for type 2 diabetes.[5]

This application note provides an in-depth guide to the most reliable and efficient protocols for synthesizing thieno[2,3-b]pyridine derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale for specific experimental choices, and offers field-proven insights to ensure successful synthesis.

Pillar 1: The Gewald-Thorpe-Ziegler Cascade Strategy

One of the most robust and widely adopted methods for constructing the thieno[2,3-b]pyridine core begins with the celebrated Gewald three-component reaction to form a 2-aminothiophene intermediate. This is followed by a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) to build the fused pyridine ring.[6][7]

Causality and Mechanism

The elegance of this strategy lies in its convergent nature. The initial Gewald reaction efficiently assembles a highly functionalized thiophene from simple acyclic precursors: a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.[8] The subsequent Thorpe-Ziegler cyclization is an intramolecular condensation between the amino group and a nitrile group, driven by the formation of a stable, aromatic pyridine ring.

The choice of base is critical in both steps. A moderately strong organic base like piperidine or morpholine is often used to catalyze the initial Knoevenagel condensation in the Gewald reaction. For the subsequent Thorpe-Ziegler cyclization, a stronger base such as potassium hydroxide or sodium ethoxide is required to facilitate the deprotonation and initiate the ring-closing cascade.[9]

Experimental Protocol 1: Synthesis of 3-Amino-N-aryl-4,6-disubstituted-thieno[2,3-b]pyridine-2-carboxamide

This protocol details a common and effective one-pot, two-step cascade reaction starting from a 2-thioxo-1,2-dihydropyridine-3-carbonitrile, which is itself often derived from multicomponent reactions.[6][9]

Workflow Diagram: Gewald-Thorpe-Ziegler Cascade

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Thorpe-Ziegler Cyclization A 2-Thioxo-1,2-dihydropyridine -3-carbonitrile C S-Alkylated Intermediate A->C Base (e.g., KOH) DMF, r.t. B N-Aryl-2-chloroacetamide B->C D 3-Amino-thieno[2,3-b]pyridine -2-carboxamide C->D Additional Base (KOH) Stir at r.t.

Caption: General workflow for the cascade synthesis of thieno[2,3-b]pyridines.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile178.2510.01.78 g
2-Chloro-N-phenylacetamide169.6110.01.70 g
Potassium Hydroxide (KOH)56.1120.01.12 g
N,N-Dimethylformamide (DMF)73.09-20 mL
Deionized Water18.02-As needed
Ethanol46.07-For rinsing
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (10.0 mmol).

  • Base Addition (Part 1): Add 20 mL of DMF, followed by a solution of potassium hydroxide (10.0 mmol, 0.56 g) in 5 mL of water. Stir the mixture at room temperature until the starting material dissolves.

  • S-Alkylation: Add the N-aryl-2-chloroacetamide (10.0 mmol) to the reaction mixture in one portion.[9] Stir the resulting mixture for 30-45 minutes at room temperature. The formation of a white or pale-yellow precipitate of the S-alkylated intermediate may be observed.

  • Thorpe-Ziegler Cyclization: Add a second portion of aqueous potassium hydroxide (10.0 mmol, 0.56 g in 5 mL water).[9]

  • Reaction Monitoring: Continue stirring at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water with gentle stirring.

  • Product Collection: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove residual DMF.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture to yield the desired 3-amino-N-phenyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.

Expert Commentary & Trustworthiness
  • Self-Validating System: The success of this protocol relies on the sequential reactivity orchestrated by the base. The first equivalent of KOH facilitates the S-alkylation, while the second, stronger basic environment is required to deprotonate the methylene bridge and initiate the intramolecular attack on the nitrile, which is the key cyclization step.[9]

  • Causality of Reagent Choice: DMF is an excellent solvent for this reaction as it is polar aprotic, effectively solubilizing the ionic intermediates without interfering with the nucleophilic reactions.

  • Troubleshooting: If the cyclization stalls (as indicated by TLC showing persistent intermediate), gentle warming of the reaction mixture to 40-50 °C for a short period can help drive the reaction to completion. However, avoid excessive heat, which can lead to side product formation.

Pillar 2: Intramolecular Cyclization of 2-Sulfanyl-nicotinonitriles

An alternative and equally powerful strategy involves starting with a substituted pyridine and constructing the thiophene ring onto it. This is typically achieved by reacting a 2-thioxo or 2-mercaptopyridine derivative with an α-halocarbonyl compound, followed by a base-catalyzed intramolecular cyclization.[1]

Mechanism and Rationale

This approach begins with the S-alkylation of a 2-thioxopyridine-3-carbonitrile with a reagent containing an activated methylene group, such as chloroacetone or ethyl chloroacetate.[1] The resulting thioether intermediate possesses a methylene group adjacent to both the sulfur atom and an electron-withdrawing group (ketone or ester). In the presence of a base (e.g., piperidine or sodium ethoxide), this methylene group is readily deprotonated, and the resulting carbanion attacks the nitrile carbon to form the five-membered thiophene ring.[1]

Mechanism: Base-Catalyzed Thiophene Annulation

G start 2-(Acetonylthio)pyridine-3-carbonitrile enolate Enolate Intermediate start->enolate - H+ base Base (e.g., Piperidine) cyclized Cyclized Intermediate (Iminothiophene) enolate->cyclized Intramolecular Nucleophilic Attack product 3-Aminothieno[2,3-b]pyridine cyclized->product Tautomerization

Caption: Simplified mechanism for the cyclization of a 2-thioether.

Experimental Protocol 2: Synthesis of 1-(3-Amino-6-aryl-thieno[2,3-b]pyridin-2-yl)ethanone

This protocol provides a specific example of the thiophene ring annulation strategy.[1]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
6-Aryl-2-thioxo-1,2-dihydropyridine-3-carbonitrileVaries5.0-
Chloroacetone92.535.50.51 g (0.43 mL)
Piperidine85.15-~0.5 mL (catalytic)
Ethanol (Absolute)46.07-30 mL
Potassium Hydroxide (for intermediate synthesis)56.115.00.28 g
N,N-Dimethylformamide (DMF, for intermediate)73.09-10 mL
Step-by-Step Procedure

Part A: Synthesis of the 2-(2-Oxopropylthio) Intermediate

  • Setup: In a 50 mL flask, stir a mixture of the 6-aryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (5.0 mmol) and potassium hydroxide (5.0 mmol) in DMF (10 mL) for 1-2 hours at room temperature.[1]

  • Alkylation: Add chloroacetone (5.5 mmol) dropwise to the mixture and continue stirring for another 2-3 hours at room temperature.

  • Isolation of Intermediate: Pour the reaction mixture into ice water. Collect the precipitated solid, which is the 2-(2-oxopropylthio)pyridine-3-carbonitrile intermediate, by filtration. Wash with water and dry. This intermediate can be used in the next step without further purification.

Part B: Cyclization to the Thieno[2,3-b]pyridine

  • Reaction Setup: Suspend the crude intermediate from Part A (approx. 5.0 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of piperidine (5-10 drops).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash with cold ethanol and dry. Recrystallize from ethanol or dioxane to obtain the pure 1-(3-amino-6-aryl-thieno[2,3-b]pyridin-2-yl)ethanone.[1]

Expert Commentary & Trustworthiness
  • Step-Wise vs. One-Pot: While this protocol is presented in two parts for clarity, it is often possible to perform the reaction in a one-pot fashion. However, isolating the intermediate ensures a cleaner final cyclization.

  • Base Selection: A weak base like piperidine is sufficient to catalyze the cyclization by deprotonating the active methylene group without causing unwanted side reactions.[1] For less reactive substrates, a stronger base like sodium ethoxide may be required.

  • Confirmation of Structure: The successful synthesis of the final product can be confirmed by IR spectroscopy, which will show the appearance of NH2 stretching bands and the disappearance of the characteristic CN stretch from the starting material.[1]

Summary of Synthetic Strategies

The selection of a synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule. Multicomponent reactions (MCRs) are also gaining traction as they offer high efficiency and atom economy by combining three or more starting materials in a single step.[10][11]

Synthetic StrategyStarting MaterialsKey Reagents/ConditionsTypical YieldsReference
Gewald-Thorpe-Ziegler Cascade Pyridine-2-thione, α-haloacetamideBase (KOH, NaOH), DMF, Room Temperature60-95%[6][9]
Intramolecular Cyclization 2-Thioxopyridine-3-carbonitrile, α-haloketoneBase (Piperidine, NaOEt), Reflux in Ethanol70-90%[1]
Five-Component Reaction (MCR) Aromatic aldehyde, ethyl acetoacetate, 2-cyanothioacetamide, piperidine, MeIMild conditions, often one-pot75-96%[10]
Fiesselmann-Sachs Variation Substituted pyridine, thioglycolic acid derivative, β-ketoesterBase (e.g., NaOEt)Varies[12][13]

Conclusion

The thieno[2,3-b]pyridine core represents a valuable scaffold for the development of novel therapeutics. The synthetic protocols detailed in this application note, particularly the Gewald-Thorpe-Ziegler cascade and the intramolecular cyclization of substituted pyridines, provide reliable and versatile pathways for accessing a wide array of derivatives. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently and efficiently synthesize these important compounds for further investigation in drug discovery programs.

References

  • Datsenko, O. et al. (n.d.). Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives.
  • (n.d.). Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives - ProQuest.
  • (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed.
  • (n.d.). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSJh8E51ow5kbgik0pPBEemx3F3EZvb9pNPXAGfa9vk6U6GkRLFD3lcLA176MKRv9wALYIUibkkJVZ-INd11WTv5V7k__LO6VSm6yH4ThPGODVUgFgxUBb52LvQM46EeceH0DwmKTpLvVGaB8=
  • Paulin, E.K. et al. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC.
  • (n.d.). Synthesis of new functionalized thieno[2,3-b]pyridines - Semantic Scholar.
  • (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed.
  • (n.d.). Fiesselmann thiophene synthesis - Wikipedia.
  • (n.d.). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines - ResearchGate.
  • (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC.
  • (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
  • (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Reactions with 3-Methylpyridine

Ticket Subject: Troubleshooting Nucleophilic Addition & Functionalization of 3-Picoline Assigned Specialist: Senior Application Scientist, Organometallics Division Status: Open[1] Executive Summary: The "Deactivation Par...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Nucleophilic Addition & Functionalization of 3-Picoline Assigned Specialist: Senior Application Scientist, Organometallics Division Status: Open[1]

Executive Summary: The "Deactivation Paradox"

If you are attempting to react a Grignard reagent (


) with 3-methylpyridine (3-picoline) and seeing starting material recovery or black tars, you are likely encountering the Pyridine-Grignard Deactivation Paradox .

Unlike standard electrophiles (ketones/aldehydes), 3-methylpyridine presents two conflicting behaviors:

  • Electronic Deficiency: The ring is electron-poor, theoretically inviting nucleophilic attack.

  • Lone Pair Coordination: The nitrogen lone pair is a competent Lewis base. It coordinates rapidly with the Magnesium (

    
    ) of your Grignard reagent.
    

The Result: This formation of an


 complex increases the electron density on the ring (via induction from the electropositive metal) and sterically blocks the approach of the nucleophile, effectively "killing" the reaction before it begins.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: "I added 1.2 equiv of Grignard to 3-methylpyridine in THF, but I only recovered starting material. Why?"

A: You formed the


 complex, which is stable and unreactive at standard temperatures. The Grignard reagent is tied up coordinating to the nitrogen rather than attacking the carbon ring.
  • The Fix: You must activate the pyridine ring. The industry standard is the Chloroformate Activation Protocol (forming an

    
    -acylpyridinium salt in situ), which turns the pyridine into a highly reactive electrophile. Alternatively, use Lewis Acid activation  (
    
    
    
    ) to bind the nitrogen lone pair non-destructively, allowing the Grignard to attack the ring.
Q2: "I used an activating agent, but my product is a yellow/orange oil that decomposes on silica. What is this?"

A: You have successfully synthesized a Dihydropyridine (DHP) .

  • The Science: Grignard addition to a pyridine ring disrupts aromaticity. The immediate product is not a substituted pyridine, but a non-aromatic, unstable dihydropyridine.

  • The Fix: You must perform an Oxidative Aromatization step immediately after workup. Common oxidants include DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), Chloranil, or even elemental Sulfur/Air.[1]

Q3: "I am seeing a mixture of isomers. Where does the Grignard attack?"

A: 3-methylpyridine has two primary electrophilic sites: C2 and C6 .

  • Sterics vs. Electronics:

    • C2 (Ortho to N, Adjacent to Me): Electronically favorable but sterically hindered by the C3-methyl group.

    • C6 (Ortho to N, Distal): Less hindered.

  • Outcome: With bulky Grignards (e.g.,

    
    -BuMgBr) or without specific directing groups, attack often favors the C6  position or results in a mixture.[1] Using N-oxide activation specifically directs attack to C2 .
    
Q4: "Can I just deprotonate the methyl group with a Grignard to make a nucleophile?"

A: No. The pKa of the C3-methyl protons is ~33-34. Standard Grignards are not basic enough to effect this deprotonation cleanly, and they will prefer to attack the ring (or coordinate to N).

  • The Fix: If you need to functionalize the methyl group, switch to Lithium Diisopropylamide (LDA) or n-Butyllithium at -78°C to form the lithiated species, utilizing "Lateral Metallation."

Part 2: Validated Protocols
Protocol A: Chloroformate-Mediated Addition (The "Frahn-Hauptmann" Variation)

Best for: High yields, forcing difficult Grignards to add.[1]

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Complexation: Dissolve 3-methylpyridine (1.0 equiv) in anhydrous THF (

    
    ). Cool to -78°C .
    
  • Activation: Add Ethyl Chloroformate (1.1 equiv) dropwise.

    • Observation: A white precipitate (N-ethoxycarbonyl-3-methylpyridinium chloride) may form. Stir for 15 mins.

  • Addition: Add the Grignard reagent (

    
    , 1.2 equiv) dropwise over 30 mins.
    
    • Critical: Keep temp below -60°C to prevent polymerization.

  • Quench: Warm to 0°C and quench with saturated

    
    .
    
  • Result: This yields the N-protected Dihydropyridine .

  • Aromatization (Optional): To get the pyridine back, reflux with Sulfur in decalin or treat with DDQ in Benzene/DCM.

Protocol B: Lewis Acid Mediated Addition

Best for: Avoiding the N-acyl protecting group.

  • Complexation: Mix 3-methylpyridine (1.0 equiv) and

    
     (1.1 equiv) in THF at 0°C. Stir 15 min.
    
  • Addition: Cool to -40°C. Add Grignard (1.5 equiv).

  • Workup: Quench with dilute acid/base extraction.

  • Oxidation: Treat crude oil with Chloranil (1.0 equiv) in Toluene at reflux for 2 hours.

Part 3: Data & Visualization
Table 1: Regioselectivity Drivers in 3-Picoline Addition
Activation MethodPrimary Attack SiteMechanism DriverNotes
None (Direct) No Reaction / C6N-Mg DeactivationLow yields; requires high temp.[1]
Chloroformate C2 / C6 Mixture Charge ControlBulky R groups push to C6.
N-Oxide C2 O-Mg Coordination"Mercer" rearrangement pathway.[1]
BF3-Etherate C6 (Major)Steric HinderanceBF3 blocks N, C3-Me blocks C2.[1]
Workflow Diagram: The Reaction Pathway

GrignardPathway Start 3-Methylpyridine (Substrate) Complex N-Mg Complex (DEAD END) Start->Complex Direct RMgX (No Activator) Activated N-Acyl Pyridinium (Activated Salt) Start->Activated ClCOOEt (-78°C) DHP 1,2- or 1,6-Dihydropyridine (Unstable Oil) Activated->DHP RMgX Addition DHP->DHP Decomposes if left in air/acid Product Substituted Pyridine (Final Product) DHP->Product Oxidation (DDQ / Air / S8)

Caption: Figure 1. The critical path from substrate to product. Note that direct addition leads to a "Dead End" complex, while activation leads to the Dihydropyridine intermediate requiring oxidation.

Troubleshooting Logic Tree

Troubleshooting Issue What is the primary failure? NoRxn No Reaction (SM Recovered) Issue->NoRxn Messy Black Tar / Unstable Oil Issue->Messy WrongIso Wrong Regioisomer Issue->WrongIso ActCheck Did you use an activator? NoRxn->ActCheck OxCheck Did you perform Oxidative Workup? Messy->OxCheck PosCheck Need C2 or C6? WrongIso->PosCheck TempCheck Was Temp < -40°C? ActCheck->TempCheck Yes Sol_Act Use ClCOOEt or BF3 ActCheck->Sol_Act No Sol_Temp Warm slowly, check moisture TempCheck->Sol_Temp No Sol_Ox Add DDQ/Chloranil step immediately OxCheck->Sol_Ox No/Unknown Sol_Nox Use N-Oxide for C2 Use BF3 for C6 PosCheck->Sol_Nox

Caption: Figure 2. Decision tree for diagnosing failure modes in pyridine functionalization.

References
  • Frazza, M. S., & Delpierre, G. R. (1970). Substituent effects in the reaction of Grignard reagents with pyridine derivatives. Journal of Organic Chemistry .

  • Comins, D. L., & Abdullah, A. H. (1982). Regioselective addition of Grignard reagents to 1-acylpyridinium salts. Journal of Organic Chemistry .

  • Andersson, H., et al. (2007).[2] Reaction of pyridine N-oxides with Grignard reagents: a stereodefined synthesis of substituted dienal oximes. Tetrahedron Letters .

  • Knochel, P., et al. (2008). Functionalization of Pyridines via Grignard Reagents. Angewandte Chemie International Edition .

Sources

Optimization

Technical Support Center: Optimization of Negishi Cross-Coupling for Pyridyl-Thiophenyl Synthesis

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is engineered for researchers and drug development professionals synthesizing heteroaryl-heteroaryl scaffolds—specifically pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is engineered for researchers and drug development professionals synthesizing heteroaryl-heteroaryl scaffolds—specifically pyridyl-thiophenyl systems—via Negishi cross-coupling.

Coupling electron-deficient 2-pyridyl nucleophiles with electron-rich thiophene electrophiles presents unique mechanistic challenges, including catalyst poisoning, protodeboronation in orthogonal methods, and competitive homocoupling. This guide provides field-proven standard operating procedures, empirical optimization data, and mechanistic troubleshooting to ensure robust, scalable yields.

Core Workflow & Mechanistic Pathway

The synthesis of a pyridyl-thiophenyl scaffold via Negishi coupling requires strict control over the organometallic intermediates. The workflow below outlines the critical path from zinc activation to product isolation.

NegishiWorkflow ZnPrep 1. Zinc Activation (Zn dust + 1,2-DBE) Organozinc 2. 2-Pyridylzinc Halide Generation ZnPrep->Organozinc THF, 0°C to RT Coupling 4. Cross-Coupling (Thiophenyl Halide + Pd) Organozinc->Coupling Transmetalation CatPrep 3. Catalyst Preparation (Pd source + Ligand) CatPrep->Coupling Oxidative Addition Product 5. Pyridyl-Thiophene Isolation Coupling->Product Reductive Elimination

Workflow of Negishi cross-coupling for pyridyl-thiophenyl synthesis.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific visual or analytical validation criteria are met.

Target: Synthesis of 2-(2-thienyl)pyridine via Negishi Coupling.

Step 1: Zinc Activation

  • Procedure: Suspend zinc dust (1.5 equiv) in anhydrous THF under argon. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 minutes. Cool to room temperature and add TMSCl (5 mol%) or a crystal of iodine[1].

  • Causality: Commercial zinc is coated in a passivating ZnO layer. Chemical activation exposes the reactive Zn(0) surface, preventing sluggish insertion.

  • Validation Check: The disappearance of the brown iodine color or the cessation of ethylene gas evolution confirms full activation[1].

Step 2: Generation of 2-Pyridylzinc Bromide

  • Procedure: Slowly add 2-bromopyridine (1.2 equiv) to the activated zinc suspension at 0 °C. Stir for 2 hours at room temperature.

  • Causality: 2-pyridylzinc reagents are highly basic but avoid the rapid protodeboronation issues that plague 2-pyridyl boronates in Suzuki couplings[2].

  • Validation Check: Quench a 0.1 mL aliquot with iodine and analyze via GC-MS. >95% conversion to 2-iodopyridine indicates successful zincate formation.

Step 3: Catalyst Activation & Cross-Coupling

  • Procedure: In a separate oven-dried Schlenk flask, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in THF. Stir for 15 minutes to form the active Pd(0) complex. Add 2-bromothiophene (1.0 equiv). Finally, add the 2-pyridylzinc bromide solution dropwise via syringe pump over 30 minutes.

  • Causality: Dropwise addition keeps the steady-state concentration of the zincate low, preventing dual transmetalation and subsequent homocoupling[3].

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the 2-bromothiophene spot is fully consumed.

Empirical Data & Optimization Parameters

The choice of catalyst and ligand is the single most critical variable when coupling heteroaromatics. The table below summarizes the causality behind various optimization parameters.

Catalyst SystemLigandSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄NoneTHF6515%Severe stalling. The basic pyridyl nitrogen and thiophene sulfur chelate the Pd center, trapping it off-cycle.
Pd₂(dba)₃P(t-Bu)₃THF/NMP8045%Moderate yield. Significant 2,2'-bipyridine homocoupling observed due to rapid transmetalation.
Pd(OAc)₂SPhosTHF5088%High yield. The bulky biarylphosphine ligand prevents heteroatom chelation while facilitating oxidative addition[4].
Pd-PEPPSI-IPrNHCTHF/DMA2595%Optimal. Highly hindered N-heterocyclic carbene prevents product inhibition and allows room-temperature coupling[5].

Troubleshooting Guide

Issue 1: The reaction stalls at 30-50% conversion, but the mixture remains yellow (no Pd-black).

Diagnosis: Product or Substrate Inhibition. Causality: Both the basic nitrogen of the pyridine ring and the sulfur of the thiophene can strongly coordinate to the palladium center. This displaces the active ligand and traps the catalyst in an off-cycle resting state, effectively halting the catalytic cycle[6][7]. Furthermore, the accumulation of ZnBr₂ byproducts can form intermetallic M–Zn species that inhibit the oxidative addition step[7]. Resolution: Switch to a highly sterically demanding ligand system (e.g., SPhos, RuPhos, or a Pd-PEPPSI-IPr precatalyst). The steric bulk of these ligands prevents the heteroatoms from accessing the palladium center while still allowing the oxidative addition of the aryl halide[4][5].

TroubleshootingLogic Start Reaction Stalls (<50% Yield) Check1 Is Pd Black forming? Start->Check1 Yes1 Catalyst Degradation Increase Ligand/Pd ratio Check1->Yes1 Yes No1 Check for Homocoupling Check1->No1 No Yes2 Excess Transmetalation Slow addition of Zn reagent No1->Yes2 Byproducts visible No2 Product Inhibition Switch to bulky NHC/PEPPSI No1->No2 No byproducts

Troubleshooting logic for stalled Negishi cross-coupling reactions.

Issue 2: I am observing a high degree of homocoupling (e.g., 2,2'-bipyridine) instead of the cross-coupled product.

Diagnosis: Premature secondary transmetalation. Causality: Homocoupling in Negishi reactions is a common side reaction. It occurs when a second transmetalation event takes place between the intermediate diarylmetal species and the unreacted arylmetal halide before the reductive elimination of the desired cross-coupled product can occur[3]. Resolution: Ensure strict stoichiometric control. Add the 2-pyridylzinc reagent dropwise via a syringe pump to keep its steady-state concentration low in the reaction mixture.

Issue 3: My 2-pyridylzinc reagent degrades before the coupling step.

Diagnosis: Reagent instability due to moisture or air exposure. Causality: While 2-pyridylzinc halides are vastly more stable than their boronate counterparts, they remain sensitive to atmospheric moisture. Resolution: Consider synthesizing solid 2-pyridylzinc pivalates. By transmetalating the zincate to Zn(OPiv)₂, you can generate free-flowing solid reagents that can be manipulated in air for short periods and act as highly competent nucleophiles in Negishi reactions[2][8].

Frequently Asked Questions (FAQs)

Q: Why should I choose Negishi coupling over Suzuki-Miyaura for this specific pyridyl-thiophenyl scaffold? A: Suzuki-Miyaura coupling with 2-pyridyl boronates is notoriously plagued by reagent instability. The electron-deficient nature of the pyridine ring adjacent to the boron atom leads to rapid protodeboronation[2]. The Negishi coupling bypasses this entirely by utilizing 2-pyridylzinc reagents, which are excellent, room-temperature-competent nucleophiles that do not suffer from protodeboronation[2].

Q: Can I use a nickel catalyst instead of palladium for this reaction? A: While nickel catalysts (e.g., Ni(PPh₃)₄) are cheaper and effective for many Negishi couplings, they are highly sensitive to the steric hindrance of ortho-substituted heteroaromatics and are more prone to forming stable, unreactive complexes with thiophene derivatives. Palladium catalysts generally offer higher chemical yields and superior functional group tolerance for dual-heteroaryl systems.

References

  • Colombe, J. R., et al. "Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions." Organic Letters, National Institutes of Health (NIH). URL:[Link]

  • Organ, M. G., et al. "ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent." ResearchGate. URL: [Link]

  • Reddit r/Chempros. "Reasons for stalling of a Negishi coupling?" Reddit. URL:[Link]

  • LMU München. "Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions." Elektronische Hochschulschriften. URL: [Link]

  • Royal Society of Chemistry. "Intermetallic species in the Negishi coupling and their involvement in inhibition pathways." RSC Advances. URL:[Link]

  • Buchwald, S. L., et al. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." ACS Publications. URL:[Link]

Sources

Troubleshooting

Side reactions in the synthesis of pyridyl-thienyl methanols

Title: Technical Support Center: Troubleshooting the Synthesis of Pyridyl-Thienyl Methanols Diagnostic Overview: Synthesizing heteroaryl carbinols, specifically pyridyl-thienyl methanols, requires the precise orchestrati...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Synthesis of Pyridyl-Thienyl Methanols

Diagnostic Overview: Synthesizing heteroaryl carbinols, specifically pyridyl-thienyl methanols, requires the precise orchestration of highly reactive organolithium or Grignard intermediates. The union of a pyridyllithium species with a thiophenecarboxaldehyde (or vice versa) is fundamentally a nucleophilic addition. However, the electron-deficient nature of the pyridine ring and the unique coordination chemistry of lithium with heteroatoms (N, O, S) introduce complex competing pathways. This guide decodes the causality behind common side reactions—such as Chichibabin-type additions, halogen dances, and Wurtz homocouplings—and provides self-validating protocols to ensure high-fidelity synthesis.

FAQ & Troubleshooting Guide

Q1: My LC-MS shows a significant amount of butylpyridine derivatives instead of the desired pyridyl-thienyl methanol. What is causing this, and how do I prevent it? A1: You are observing a Chichibabin-type nucleophilic addition . When generating 2-pyridyllithium via lithium-halogen exchange using n-butyllithium (n-BuLi), the alkyllithium reagent can act as a nucleophile rather than a base or exchange agent [1]. Because the pyridine ring is highly electron-deficient, n-BuLi attacks the electrophilic C=N bond, forming alkylated pyridine byproducts[1].

  • Causality: The activation energy for nucleophilic addition to the pyridine ring becomes competitive with lithium-halogen exchange at temperatures above -40 °C.

  • Resolution:

    • Strict Cryogenics: Maintain the internal reaction temperature strictly at or below -78 °C during the addition of n-BuLi[1].

    • Alternative Reagents: If the problem persists, switch to isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, Turbo Grignard). The Grignard reagent is highly efficient for halogen-metal exchange but insufficiently nucleophilic to attack the pyridine ring.

Q2: When using 3-bromothiophene to generate thienyllithium, my addition to pyridinecarboxaldehyde yields a mixture of regioisomers (e.g., 2-thienyl and 3-thienyl carbinols). Why? A2: This is a classic Halogen Dance reaction [3].

  • Causality: The α-protons (C2 and C5) on the thiophene ring are highly acidic. When 3-thienyllithium is generated, it can act as a base and deprotonate unreacted 3-bromothiophene [3]. This initiates a cascade of intermolecular lithium-halogen and lithium-proton exchanges, ultimately driving the equilibrium toward the thermodynamically more stable 2-thienyllithium species. Transient organolithiums are highly susceptible to such isomerization [4].

  • Resolution:

    • Quench Timing: Minimize the lifetime of the 3-thienyllithium intermediate. Add the pyridinecarboxaldehyde electrophile immediately (within 5–10 minutes) after the exchange is complete.

    • Base Selection: If targeting the 2-thienyl isomer, bypass the halogen exchange entirely and use direct deprotonation of thiophene with n-BuLi/TMEDA or LDA, which selectively lithiates the 2-position[3].

Q3: I am getting low yields of the carbinol, accompanied by the formation of 2,2'-bipyridine. How do I suppress this? A3: The formation of bipyridine is the result of Wurtz-Fittig homocoupling .

  • Causality: As 2-pyridyllithium is generated, it acts as a potent nucleophile. If there is a high localized concentration of unreacted 2-bromopyridine in the flask, the newly formed 2-pyridyllithium will attack the carbon-halogen bond of the starting material, ejecting lithium bromide and forming the bipyridine dimer.

  • Resolution:

    • Inverse Addition: Add the 2-bromopyridine dropwise to a diluted solution of n-BuLi at -78 °C. This ensures that n-BuLi is always in excess relative to the halide, minimizing the chance of the aryllithium reacting with unreacted aryl halide.

    • Continuous Flow: For scale-up, continuous flow reactors are highly effective at mitigating this by ensuring instantaneous mixing and extremely short residence times for the unstable organolithium intermediate [2].

Q4: The reaction stalls at 60% conversion, and a thick precipitate forms before I even add the aqueous quench. What is happening? A4: You are experiencing Chelate-induced precipitation .

  • Causality: The product of the addition is a lithium alkoxide. In the presence of the pyridine nitrogen and the thiophene sulfur, the lithium cation forms highly stable, rigid multidentate chelates. These complexes often oligomerize and precipitate out of the ethereal solvent, physically trapping unreacted aldehyde and organolithium within the solid matrix, halting the reaction.

  • Resolution: Introduce a coordinating additive such as TMEDA (1.1 equivalents) or DMPU prior to the addition of the aldehyde. These additives outcompete the heteroatoms for lithium coordination, breaking up the oligomers and maintaining a homogeneous, reactive solution.

Quantitative Data: Side Reaction Matrix

Side ReactionMechanistic CauseTypical Yield LossMitigation StrategyOptimal Temp
Chichibabin Addition n-BuLi attack on C=N bond30% – 50%Maintain strict -78 °C; Use i-PrMgCl·LiCl-78 °C
Halogen Dance Intermolecular deprotonation20% – 40%Rapid electrophile quench (< 10 min)-78 °C
Wurtz Homocoupling Ar-Li attack on Ar-X15% – 25%Inverse addition; Continuous flow mixing-78 °C
Chelate Precipitation Oligomerization of Li-alkoxide15% – 30%Add TMEDA (1.1 eq) to solvate Li⁺-20 °C to 0 °C

Mandatory Visualization: Reaction Pathways & Branching

G ArX 2-Bromopyridine (Substrate) Exchange Lithium-Halogen Exchange (-78°C) ArX->Exchange Chichibabin Chichibabin Addition (Side Reaction) ArX->Chichibabin T > -40°C BuLi n-BuLi (Reagent) BuLi->Exchange BuLi->Chichibabin PyLi 2-Pyridyllithium (Reactive Intermediate) Exchange->PyLi Homocoupling Wurtz Homocoupling (Side Reaction) PyLi->Homocoupling Excess ArX Alkoxide Lithium Alkoxide (Chelated) PyLi->Alkoxide + Electrophile Electrophile Thiophene-2-carboxaldehyde (Electrophile) Electrophile->Alkoxide Precipitation Oligomeric Precipitation (Yield Loss) Alkoxide->Precipitation Lack of TMEDA Product (Pyridin-2-yl)(thiophen-2-yl)methanol (Target Product) Alkoxide->Product Aqueous Quench

Fig 1. Reaction pathways and critical side-reaction branching in pyridyl-thienyl methanol synthesis.

Experimental Protocol: Optimized Synthesis of (Pyridin-2-yl)(thiophen-2-yl)methanol

Design Principle: This protocol is designed as a self-validating system . Visual cues (color changes) and thermal readouts are embedded into the steps to confirm the successful generation of intermediates and the suppression of side reactions.

Reagents & Equipment:

  • 2-Bromopyridine (1.0 equiv, 10 mmol)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv, 10.5 mmol)

  • Thiophene-2-carboxaldehyde (1.1 equiv, 11 mmol)

  • Anhydrous THF (40 mL)

  • TMEDA (1.1 equiv, 11 mmol)

  • Dry ice/acetone bath, internal thermocouple, argon-purged Schlenk flask.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add 40 mL of anhydrous THF and 1.1 equiv of TMEDA.

  • Substrate Cooling: Inject 2-bromopyridine (10 mmol) into the flask. Lower the flask into the dry ice/acetone bath.

    • Validation Check: Ensure the internal thermocouple reads ≤ -75 °C before proceeding.

  • Lithiation (Inverse-style control): Using a syringe pump, add n-BuLi (10.5 mmol) dropwise over 20 minutes, aiming the needle directly into the stirring solvent (avoid running it down the flask walls to prevent localized warming).

    • Validation Check: The solution should transition to a deep, homogeneous red/brown color. If the solution turns pale yellow or cloudy, moisture contamination or premature quenching has occurred. If the internal temperature spikes above -65 °C, pause the addition to prevent Chichibabin side reactions [1].

  • Intermediate Maturation: Stir the deep red solution at -78 °C for exactly 30 minutes to ensure complete halogen-metal exchange.

  • Electrophile Addition: Dilute thiophene-2-carboxaldehyde (11 mmol) in 5 mL of anhydrous THF. Add this solution dropwise over 10 minutes.

    • Validation Check: The deep red color of the 2-pyridyllithium will rapidly dissipate, transitioning to a pale yellow or orange solution, indicating successful nucleophilic attack and formation of the lithium alkoxide. The presence of TMEDA will prevent the alkoxide from crashing out as a thick gel.

  • Warming & Quench: Allow the reaction to stir for 1 hour while naturally warming to 0 °C. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl.

    • Causality of Quench: NH₄Cl provides a mild proton source to neutralize the alkoxide without excessively protonating the pyridine nitrogen, which would complicate the subsequent organic extraction.

  • Workup: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure carbinol.

References

  • Cole, K. P., et al. "Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853." Organic Process Research & Development, ACS Publications, 2018. URL: [Link]

  • Science of Synthesis. "8.1.14.23.2 Thienyllithium Compounds." Thieme-Connect. URL: [Link]

  • Okano, K. "Trapping of Transient Organolithium Compounds." Kobe University Repository, 2020. URL: [Link]

Optimization

Technical Support Center: Optimizing the Yield of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol Synthesis

Welcome to the Advanced Technical Support Guide for the synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol . This guide is designed for research scientists and drug development professionals experiencing yield bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol . This guide is designed for research scientists and drug development professionals experiencing yield bottlenecks, side-product formation, or isolation issues during this specific organometallic workflow.

Unlike standard esterifications or cross-couplings, this synthesis relies on the generation of highly reactive organolithium intermediates. Success dictates strict adherence to kinetic temperature control and moisture exclusion.

Mechanistic Workflow & Reaction Overview

The most efficient and scalable route to synthesize (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is the nucleophilic addition of 2-thienyllithium to 3-methylpyridine-2-carboxaldehyde (3-methylpicolinaldehyde).

SynthesisWorkflow Step1 Step 1: Lithiation Thiophene + n-BuLi (-40°C to -20°C) Intermediate 2-Thienyllithium (Reactive Intermediate) Step1->Intermediate THF, N2 atm Step2 Step 2: Nucleophilic Addition + 3-Methylpicolinaldehyde (-78°C) Intermediate->Step2 Dropwise addn Quench Step 3: Quench & Workup Sat. NH4Cl (aq) Extraction (EtOAc) Step2->Quench 1 hour at -78°C Product Target Molecule: (3-Methylpyridin-2-yl) (thiophen-2-yl)methanol Quench->Product Purification

Figure 1: Mechanistic workflow for the synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield. Use this data to benchmark your own experimental setups.

ParameterLithiation Temp (°C)Addition Temp (°C)n-BuLi (equiv)SolventYield (%)Mechanistic Observation
Trial 1 001.00THF42THF cleavage by n-BuLi; aldehyde enolization side-products observed.
Trial 2 -78-781.00THF55Sluggish lithiation; unreacted thiophene remains in the mixture.
Trial 3 -40 to -20-781.05THF89 Optimal kinetics; complete lithiation, clean nucleophilic addition.
Trial 4 -40 to -20-781.05Et₂O74Lower solubility of the lithium alkoxide intermediate causes premature precipitation.

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol integrates in-process checks that confirm the success of each step before proceeding to the next.

Step 1: Generation of 2-Thienyllithium
  • Preparation: Flame-dry a 3-neck round-bottom flask under vacuum and backfill with ultra-high purity Argon or Nitrogen.

  • Reagent Loading: Add freshly distilled thiophene (1.05 equiv) and anhydrous THF (0.5 M relative to thiophene). Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Lithiation: Dropwise add n-Butyllithium (1.05 equiv, titrated prior to use).

  • Kinetic Maturation: Remove the cooling bath and allow the reaction to warm to -20 °C for 1 hour.

    • Causality Check: Metalation of thiophene at -78 °C is kinetically restricted. Warming to -20 °C ensures quantitative deprotonation at the 2-position without allowing the n-BuLi to cleave the THF solvent[1].

Step 2: Nucleophilic Addition
  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C .

  • Electrophile Addition: Dissolve 3-methylpyridine-2-carboxaldehyde (1.00 equiv) in a minimum volume of anhydrous THF. Add this solution down the inner wall of the flask using a syringe pump over 30 minutes.

    • Causality Check: The 3-methyl group on the pyridine ring is weakly acidic. Adding the aldehyde slowly at -78 °C ensures that the highly nucleophilic 2-thienyllithium attacks the carbonyl carbon instantly, outcompeting any unwanted acid-base deprotonation of the methyl group.

  • Reaction Monitoring: Stir for 1 hour at -78 °C. Self-Validation: Quench a 0.1 mL aliquot in wet ether and check via TLC (UV active, stains dark with anisaldehyde). The aldehyde spot should be completely consumed.

Step 3: Quench and Isolation
  • Quenching: While strictly at -78 °C, add saturated aqueous NH₄Cl solution rapidly to quench the lithium alkoxide.

    • Causality Check: Do not use strong acids (e.g., HCl). The pyridine nitrogen in the product has a pKa of ~5.2. Strong acids will protonate the pyridine ring, making your target molecule water-soluble and destroying your extraction yield.

  • Extraction: Warm to room temperature, extract 3x with Ethyl Acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting FAQs

Q: I am recovering a significant amount of unreacted 3-methylpyridine-2-carboxaldehyde. What went wrong? A: This usually points to a stoichiometric imbalance caused by degraded n-BuLi. Organolithium reagents degrade rapidly upon exposure to ambient humidity, forming lithium hydroxide and inactive alkanes[2]. Actionable Fix: Always titrate your n-BuLi (e.g., using diphenylacetic acid or N-benzylbenzamide) immediately before use. Furthermore, ensure your THF is freshly dispensed from a solvent purification system (SPS) or distilled over sodium/benzophenone.

Q: My crude NMR shows a complex mixture with a side product that has a distinct pyridine ring but lacks the aldehyde proton. What is this? A: You are likely observing the self-condensation of the starting aldehyde. If the nucleophilic addition of 2-thienyllithium is too slow, or if the reaction temperature spikes above -78 °C during the aldehyde addition, the organolithium can act as a base rather than a nucleophile. This deprotonates the weakly acidic 3-methyl group, leading to an aldol-type condensation between two aldehyde molecules. Actionable Fix: Use a syringe pump to add the aldehyde slowly down the inner wall of the flask. This technique pre-cools the aldehyde solution before it hits the bulk reaction mixture, preventing localized exothermic spikes.

Q: During the aqueous workup, I am getting a severe emulsion that won't separate. How do I break it? A: Pyridine-containing molecules are notorious for coordinating with lithium salts and aqueous interfaces, creating stubborn emulsions that trap your product. Actionable Fix: Instead of standard phase separation, add a small amount of Rochelle's salt (potassium sodium tartrate) to the aqueous layer, which strongly chelates the lithium ions and breaks the emulsion. Alternatively, filter the entire biphasic mixture through a tightly packed pad of Celite to break the interfacial tension before transferring it to the separatory funnel.

Q: Can I use 2-thienylmagnesium bromide (Grignard) instead of 2-thienyllithium? A: Yes, but expect a lower yield. Grignard reagents are less nucleophilic than their organolithium counterparts. When reacting with sterically hindered or electronically deactivated aldehydes (like 2-substituted pyridines), Grignard reagents often require higher temperatures to achieve full conversion, which simultaneously increases the rate of side reactions. Sticking to the organolithium route[1] provides superior kinetic control.

References

  • Organic Syntheses Procedure: 2-thiophenethiol (Preparation of 2-thienyllithium)
  • Core Methods for Synthesizing 2-Thienyllithium & Safe Handling Source: Smolecule Technical Support URL

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

Welcome to the Process Chemistry Technical Support Portal. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Portal. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol .

The synthesis relies on the nucleophilic 1,2-addition of a highly reactive 2-thienyllithium intermediate to 3-methylpicolinaldehyde. While straightforward at the bench scale, transitioning this organometallic workflow to pilot or manufacturing scales introduces significant thermal, mass-transfer, and safety challenges. This guide provides a self-validating protocol, quantitative parameter comparisons, and an in-depth troubleshooting matrix to ensure process integrity.

Process Overview & Reaction Pathway

The core chemical transformation involves the generation of 2-thienyllithium (via halogen-lithium exchange or direct deprotonation) followed by its addition to the electrophilic carbonyl carbon of 3-methylpicolinaldehyde. Because organolithium reagents are highly reactive strong bases and nucleophiles, they readily attack aldehydes to form secondary alcohols following an acidic workup[1][2].

To mitigate the dangerous exotherms and side reactions typical of batch processing, modern scale-up strategies heavily favor continuous flow chemistry. Flow reactors allow these unstable intermediates to be generated and trapped at significantly elevated temperatures compared to traditional cryogenic batch conditions[3][4].

SynthesisWorkflow A 2-Bromothiophene (Substrate) B n-BuLi in Hexanes (Lithiation Agent) C 2-Thienyllithium (Reactive Intermediate) E Lithium Alkoxide Complex (Adduct) C->E 1,2-Nucleophilic Addition D 3-Methylpicolinaldehyde (Electrophile) D->E Controlled Dosing G (3-Methylpyridin-2-yl) (thiophen-2-yl)methanol (Target API Intermediate) E->G Protonation F Aqueous NH4Cl (Mild Quench) F->G Phase Separation AB AB AB->C Halogen-Lithium Exchange (-40°C in Flow)

Caption: Continuous flow synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol.

Quantitative Process Parameters: Batch vs. Continuous Flow

When scaling up, transitioning from a batch reactor to a continuous flow system fundamentally alters the thermodynamic control of the reaction.

ParameterTraditional Batch ProcessContinuous Flow ProcessMechanistic Rationale
Operating Temperature -78 °C to -60 °C-40 °C to -20 °CFlow provides rapid heat dissipation, preventing hotspots and allowing higher operating temperatures without degrading the intermediate[3][4].
Residence / Reaction Time 1 - 4 hours10 - 45 secondsOrganolithium 1,2-addition is nearly instantaneous; prolonged exposure leads to enolization and side reactions[1].
Mixing Efficiency Low (Impeller dependent)High (Micro-mixers)Fast micromixing outcompetes side reactions, such as the self-condensation of the aldehyde[4].
n-BuLi Stoichiometry 1.20 - 1.30 equiv.1.05 - 1.10 equiv.Precise dosing in flow minimizes excess unreacted reagent, simplifying the downstream aqueous quench[3].

Standard Operating Procedure (SOP): 1-Kilogram Scale-Up

Self-Validating System: This hybrid flow/semi-batch protocol incorporates in-line Process Analytical Technology (PAT) and strict moisture controls to ensure reproducibility and prevent batch failure.

Step 1: System Priming & Dehydration

  • Flush the continuous flow reactor (CFR) and all fluidic lines with anhydrous Tetrahydrofuran (THF).

  • Validation: Perform a Karl Fischer (KF) titration on the effluent. Causality: The system must validate at <30 ppm H₂O. Any residual moisture will prematurely quench the highly sensitive organolithium intermediate, leading to incomplete conversion[3].

Step 2: Continuous Lithiation of Thiophene

  • Prepare Feed A : 2-Bromothiophene (1.0 equiv, 1.0 M in anhydrous THF).

  • Prepare Feed B : n-Butyllithium (n-BuLi) in hexanes (1.05 equiv, 2.5 M).

  • Pump Feed A and Feed B through a T-mixer into a residence time unit (RTU) maintained at -40 °C.

  • Set flow rates to achieve a residence time of exactly 15 seconds. Causality: This rapid halogen-lithium exchange generates 2-thienyllithium. The short residence time prevents the degradation of the unstable intermediate before it can react[4].

Step 3: Nucleophilic 1,2-Addition

  • Prepare Feed C : 3-Methylpicolinaldehyde (0.95 equiv, 1.0 M in anhydrous THF).

  • Intersect the effluent from Step 2 (containing 2-thienyllithium) with Feed C via a secondary micromixer.

  • Pass the combined stream through a second RTU at -20 °C with a residence time of 30 seconds. Causality: The organolithium attacks the electrophilic carbonyl carbon via 1,2-addition to form the lithium alkoxide[1][2]. The 3-methyl group on the pyridine provides slight steric hindrance, but the rapid mixing overcomes this barrier.

Step 4: In-line Quenching & Workup

  • Direct the product stream into a stirred semi-batch vessel containing pre-chilled (5 °C) saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: NH₄Cl provides a mild acidic workup that protonates the alkoxide to yield the secondary alcohol without fully protonating the basic pyridine ring, thereby preventing emulsion formation[1].

  • Allow the biphasic mixture to settle, separate the aqueous layer, wash the organic layer with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and crystallize from heptane/ethyl acetate.

Troubleshooting Guides & FAQs

Q1: During the addition of n-BuLi in our 50 L batch reactor, we observe a sudden +15 °C exotherm, resulting in a dark reaction mixture and a 20% drop in yield. How can we mitigate this?

A: Organolithium reactions are highly exothermic. In traditional batch reactors, poor mixing characteristics lead to localized hotspot formation. These hotspots accelerate side reactions, such as the self-condensation of 3-methylpicolinaldehyde or nucleophilic attack at the pyridine ring[4]. Solution: Transition to a continuous flow reactor. Flow systems provide superior heat and mass transfer, allowing you to run the lithiation and subsequent 1,2-addition at elevated temperatures (e.g., -40 °C instead of -78 °C) with precise residence times, effectively eliminating hotspots and improving yield[3].

Q2: HPLC analysis shows the reaction stalling at 80% conversion, with unreacted 3-methylpicolinaldehyde remaining. Pushing the reaction time does not improve the yield. Why?

A: The stalling is typically caused by the premature quenching of the 2-thienyllithium intermediate. Organolithiums are highly sensitive to moisture and air[3]. Furthermore, 3-methylpicolinaldehyde possesses slightly acidic protons on its 3-methyl group. If the reaction time is artificially extended in an attempt to push conversion, the organolithium may act as a base rather than a nucleophile, leading to the enolization of the aldehyde. Solution: Implement rigorous Karl Fischer titration for all solvents prior to the run. Ensure the stoichiometry of 2-thienyllithium is strictly maintained at 1.05 - 1.10 equivalents. Do not extend reaction times; organolithium 1,2-additions are near-instantaneous.

Q3: Upon quenching the reaction with aqueous acid, we encounter severe, unbreakable emulsions during the liquid-liquid extraction phase. How can we achieve clean phase separation?

A: The target molecule, (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol, contains a basic pyridine nitrogen. If the quench is too acidic (e.g., using 1 M HCl or H₂SO₄), the pyridine ring protonates, generating a surfactant-like salt that partitions poorly between the organic and aqueous layers, stabilizing emulsions. Solution: Use a mild acidic quench, such as saturated aqueous ammonium chloride (NH₄Cl), to neutralize the strong lithium alkoxide base without fully protonating the pyridine ring[1]. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble lithium salts, or carefully adjust the aqueous phase pH to ~7.5 - 8.0 to ensure the product remains in its neutral, organic-soluble free-base form.

Q4: Can we use a Grignard reagent (2-thienylmagnesium bromide) instead of n-BuLi to avoid cryogenic conditions entirely?

A: Yes, but with caveats. While organolithiums are highly reactive and typically require heavy cryogenic conditions in batch[4], Grignard reagents are softer nucleophiles and can often be generated and reacted at 0 °C to room temperature[2]. However, the addition of Grignard reagents to sterically hindered aldehydes (like 3-methylpicolinaldehyde) can be significantly slower. If avoiding cryogenics is paramount and flow chemistry is unavailable, consider using the Turbo Grignard (iPrMgCl·LiCl) for the halogen-metal exchange of 2-bromothiophene. The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, enhancing its nucleophilicity while maintaining a safer thermal profile.

References

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. Available at: [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Available at:[Link]

  • A Simple Scale-up Strategy for Organolithium Chemistry in Flow Mode: From Feasibility to Kilogram Quantities. ResearchGate. Available at: [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity of 3-Methylpyridine in Nucleophilic Additions

Welcome to the technical support center for navigating the challenges of nucleophilic additions to 3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of nucleophilic additions to 3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently functionalize this common but sometimes recalcitrant heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles governing the reactivity of 3-methylpyridine and provide field-proven strategies to achieve your synthetic goals.

Understanding the Challenge: Why is 3-Methylpyridine a Reluctant Electrophile?

Before diving into solutions, it's crucial to understand the electronic and steric factors that contribute to the poor reactivity of 3-methylpyridine in nucleophilic additions.

Pyridine itself is an electron-deficient aromatic ring due to the electronegative nitrogen atom. This inherent electron deficiency makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions, which can best accommodate the resulting negative charge. However, the introduction of a methyl group at the C3 position (β-picoline) complicates this picture in two key ways:

  • Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the pyridine ring partially counteracts the electron-withdrawing effect of the nitrogen atom, making the ring less electrophilic and therefore less reactive towards nucleophiles.

  • Steric Hindrance: While not directly blocking the primary sites of attack (C2 and C6), the methyl group at C3 can sterically hinder the approach of nucleophiles to the adjacent C2 and C4 positions. This effect becomes more pronounced with bulkier nucleophiles.

This combination of electronic deactivation and steric hindrance often leads to low yields, sluggish reactions, or complete lack of reactivity under standard nucleophilic addition conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: My nucleophilic addition to 3-methylpyridine is not proceeding, or the yield is unacceptably low.

Primary Cause: Insufficient activation of the pyridine ring. The electron-donating nature of the methyl group at C3 deactivates the ring, making it a poor electrophile for many nucleophiles.

Solutions:

  • Activation via N-Alkylation or N-Acylation: Converting the pyridine nitrogen into a pyridinium salt dramatically increases the electrophilicity of the ring.[1][2][3] This is because the positively charged nitrogen atom strongly withdraws electron density from the ring carbons, making them much more susceptible to nucleophilic attack.

    • Protocol 1: General Procedure for Activation and Nucleophilic Addition to 3-Methylpyridine

      • Activation: Dissolve 3-methylpyridine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile). Add the activating agent (e.g., methyl iodide, benzyl bromide, or an acyl chloride like benzoyl chloride) (1.0-1.2 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir until the formation of the pyridinium salt is complete (typically monitored by TLC or LC-MS).

      • Nucleophilic Addition: Cool the solution containing the pyridinium salt to the desired reaction temperature (e.g., -78 °C or 0 °C). Slowly add the nucleophile (e.g., a Grignard reagent, an organolithium reagent, or a stabilized enolate) (1.0-1.5 equiv).

      • Work-up: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

  • Lewis Acid Activation: Lewis acids can coordinate to the lone pair of electrons on the pyridine nitrogen, which increases the ring's electrophilicity in a manner similar to N-alkylation.[4] This approach can be milder and avoid the isolation of the pyridinium salt.

    • Recommended Lewis Acids: Zinc-based Lewis acids have been shown to be effective.[4]

    • General Consideration: The choice of Lewis acid and reaction conditions will depend on the specific nucleophile and desired product.

Issue 2: My reaction is producing a mixture of regioisomers (e.g., addition at C2 and C6).

Primary Cause: The electronic and steric environments at the C2 and C6 positions of 3-methylpyridine are not sufficiently differentiated to favor attack at a single position.

Solutions:

  • Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to achieve high regioselectivity.[5][6][7][8] By introducing a suitable directing metalation group (DMG) onto the pyridine ring, you can direct a strong base to deprotonate the specific ortho-position, creating a nucleophilic carbon center that can then react with an electrophile. While this is a multi-step approach, it offers unparalleled control over regiochemistry.

    • Workflow for Directed Ortho-Metalation of a 3-Methylpyridine Derivative

      DoM_Workflow A Start with a functionalized 3-methylpyridine (e.g., with a DMG) B Deprotonation with a strong base (e.g., n-BuLi, LDA) A->B Add base C Formation of the ortho-lithiated intermediate B->C Site-selective deprotonation D Quench with an electrophile (E+) C->D Add electrophile E Regioselectively functionalized 3-methylpyridine derivative D->E C-E bond formation

      Caption: Workflow for Directed ortho-Metalation.

  • Use of Bulky Reagents: Employing sterically demanding nucleophiles or activating groups can sometimes favor addition at the less hindered C6 position over the C2 position, which is adjacent to the methyl group.

Issue 3: I am observing side reactions, such as deprotonation of the methyl group.

Primary Cause: The protons on the methyl group of 3-methylpyridine are benzylic-like and can be acidic enough to be removed by very strong bases, especially at elevated temperatures. This can lead to the formation of an undesired nucleophile.

Solutions:

  • Careful Selection of Base and Temperature: When using strong bases like organolithiums, it is crucial to maintain low temperatures (typically -78 °C) to favor nucleophilic addition over deprotonation. Less basic but still highly nucleophilic reagents should be considered if deprotonation is a persistent issue.

  • Use of TMP-Based Reagents: TMP (2,2,6,6-tetramethylpiperidide) based reagents, such as TMP-Li, TMP-Mg, and TMP-Zn, are sterically hindered, non-nucleophilic bases that can selectively deprotonate the pyridine ring without competing nucleophilic addition.[5][9]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for activating 3-methylpyridine for nucleophilic addition?

The most common and effective methods are N-alkylation or N-acylation to form a pyridinium salt, and the use of Lewis acids to coordinate to the nitrogen atom. Both strategies significantly enhance the electrophilicity of the pyridine ring.

Q2: Can the Chichibabin reaction be used for the amination of 3-methylpyridine?

Yes, the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, can be applied to 3-methylpyridine.[10][11][12] The reaction typically yields a mixture of 2-amino-3-methylpyridine and 2-amino-5-methylpyridine, with the former being the major product.[10][11]

Q3: Are there transition-metal-catalyzed methods to functionalize 3-methylpyridine?

Yes, transition-metal catalysis offers powerful alternatives for the functionalization of pyridines, often through C-H activation pathways.[13][14][15][16] These methods can provide access to a wide range of substituted pyridines with high regioselectivity. For instance, palladium-catalyzed C-H functionalization has been extensively studied for the arylation and alkenylation of pyridine derivatives.[14][16]

Q4: How can I achieve functionalization at the C4 position of 3-methylpyridine?

Functionalization at the C4 position is challenging due to the directing effects of the nitrogen atom. However, recent advances have shown that using organosodium reagents, such as n-butylsodium, can selectively deprotonate the C4 position, allowing for subsequent functionalization with various electrophiles.[17][18][19]

Key Experimental Protocols and Data

Table 1: Comparison of Activation Strategies for Nucleophilic Addition to 3-Methylpyridine

Activation StrategyActivating AgentTypical NucleophilesKey AdvantagesPotential Drawbacks
N-Alkylation Methyl iodide, Benzyl bromideGrignard reagents, OrganolithiumsHigh activation, well-establishedRequires an extra synthetic step
N-Acylation Acyl chlorides, ChloroformatesOrganocuprates, EnolatesHigh activation, acyl group can be a leaving groupCan be sensitive to moisture
Lewis Acid Catalysis ZnCl₂, BF₃·OEt₂Thiols, AminesMilder conditions, in-situ activationMay not be as activating as N-alkylation

Protocol 2: Chichibabin Amination of 3-Methylpyridine

Warning: This reaction uses sodium amide, which is highly reactive and pyrophoric. It also generates hydrogen gas. This procedure must be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reaction: Charge the flask with sodium amide (1.1-1.5 equiv) and an anhydrous aprotic solvent (e.g., toluene, xylene). Heat the mixture to reflux.

  • Addition: Slowly add a solution of 3-methylpyridine (1.0 equiv) in the same anhydrous solvent to the refluxing mixture.

  • Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Mechanistic Insights

The following diagram illustrates the general mechanism for nucleophilic addition to an activated pyridine ring.

Nucleophilic_Addition_Mechanism cluster_0 Reaction Pathway A Activated Pyridinium Salt C Dihydropyridine Intermediate A->C Nucleophilic Attack at C2/C6 B Nucleophile (Nu-) B->C D Product C->D Rearomatization (if applicable) or further reaction

Sources

Troubleshooting

Catalyst selection for efficient cross-coupling of thiophene and pyridine derivatives

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Thiophene and Pyridine Derivatives User Guide Overview Subject: Optimization of Pd/Ni-catalyzed cross-coupling between thiophene and pyridine m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Thiophene and Pyridine Derivatives

User Guide Overview

Subject: Optimization of Pd/Ni-catalyzed cross-coupling between thiophene and pyridine moieties. Primary Challenges: Catalyst poisoning (heteroatom coordination), protodeboronation of 2-pyridyl species, and oxidative addition inhibition. Goal: Provide actionable troubleshooting, mechanistic insight, and robust protocols for high-yield synthesis.

Module 1: The Core Challenge – Why These Reactions Fail

The "Heteroatom Trap" Cross-coupling electron-rich thiophenes with electron-deficient pyridines creates a "push-pull" electronic mismatch, but the primary failure mode is often catalyst deactivation .

  • Pyridine Inhibition: The basic nitrogen lone pair in pyridine (especially in 2-substituted derivatives) acts as a σ-donor ligand, displacing labile phosphine ligands and forming stable, inactive Pd(II) bis-pyridine complexes [1].

  • Thiophene Poisoning: While less aggressive than pyridine, the sulfur atom in thiophene can coordinate to soft metals (Pd/Ni), particularly if the catalyst loading is low or the ligand is not bulky enough to shield the metal center [2].

  • Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable.[1] The adjacent nitrogen facilitates rapid C-B bond hydrolysis, yielding the protonated pyridine byproduct (protodeboronation) before transmetalation can occur [3].

Module 2: Troubleshooting & FAQs

Q1: My reaction turns black immediately and stalls. Yield is <10%. What is happening?

Diagnosis: This is classic "Pd-Black" precipitation caused by ligand dissociation. The pyridine substrate is likely displacing your phosphine ligands, destabilizing the Pd(0) species, which then aggregates into inactive metal clusters.

Solution: Switch to a Precatalyst System with bulky, electron-rich ligands that are difficult to displace.

  • Recommendation: Use Pd-PEPPSI-IPr or XPhos Pd G4 .

    • Why: The NHC (N-Heterocyclic Carbene) ligand in PEPPSI is a strong

      
      -donor that binds tighter than phosphines and is too bulky for pyridine to displace easily. The "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation [4].
      
Q2: I am coupling a 2-pyridyl boronic acid, but I only isolate the uncoupled pyridine. Why?

Diagnosis: You are suffering from Protodeboronation . The basic reaction conditions accelerate the hydrolysis of the C-B bond.[2]

Solution:

  • Switch Boron Source: Use MIDA boronates or Pinacol esters instead of free boronic acids. MIDA boronates slowly release the active species, keeping the concentration low and minimizing side reactions [5].

  • Add Copper: Add Cu(I) thiophene-2-carboxylate (CuTC) as a co-catalyst. This promotes the "copper effect," facilitating transmetalation at neutral pH where protodeboronation is slower.

  • Base Selection: Switch from strong bases (KOH, NaOH) to weaker, anhydrous bases like K₃PO₄ or Cs₂CO₃ .

Q3: Which catalyst is best for sterically hindered thiophenes (e.g., 3,4-disubstituted)?

Diagnosis: Steric bulk hinders the oxidative addition step. Solution: Use Pd(dtbpf)Cl₂ or Sphos Pd G3 .

  • Why: The wide bite angle of dtbpf and the flexibility of SPhos allow the catalyst to accommodate bulky substrates while maintaining high activity.

Module 3: Catalyst Selection Matrix

Catalyst SystemLigand ClassBest ApplicationKey AdvantageLimitation
Pd-PEPPSI-IPr NHCGeneral Heteroaryl-HeteroarylExtremely resistant to N-poisoning; air stable.Requires elevated temp (>60°C) for activation.
XPhos Pd G4 Biaryl PhosphineChloropyridines + Thiophene BoronatesHigh turnover at room temp; excellent for chlorides.Expensive; solution instability over long periods.
Pd(dppf)Cl₂ Bidentate PhosphinePyridine Halides + Thiophene"Workhorse" for standard couplings; robust.Slower oxidative addition for electron-rich chlorides.
Ni(cod)₂ + dppf Nickel/PhosphineThiophene Halides + PyridineCost-effective; handles sulfur poisoning well.Highly air-sensitive; requires glovebox.

Module 4: Visualizing the Mechanism

Figure 1: Catalyst Deactivation vs. Activation Pathways This diagram illustrates how pyridine creates a "dead-end" complex and how bulky ligands (NHC) prevent this.

CatalystPathways ActivePd Active Pd(0)L DeadEnd Inactive Complex [Pd(Pyridine)2] ActivePd->DeadEnd Ligand Displacement (If L is weak) OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd Bulky Ligand (NHC/XPhos) Prevents N-binding Pyridine Pyridine Substrate (N-Donor) Pyridine->DeadEnd Product Cross-Coupled Product OxAdd->Product Transmetalation & Red. Elimination

Caption: Pathway divergence: Pyridine coordination leads to inactive species (grey) unless bulky ligands (green path) enforce the catalytic cycle.

Module 5: Optimized Experimental Protocol

Protocol: Pd-PEPPSI-IPr Catalyzed Coupling of 3-Bromothiophene and 3-Pyridylboronic Pinacol Ester

Reagents:

  • 3-Bromothiophene (1.0 equiv)

  • 3-Pyridylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

  • Base: K₂CO₃ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/MeOH (9:1 ratio) - MeOH aids solubility of boronate species.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with a magnetic stir bar. Add the solid boronic ester, K₂CO₃, and Pd-PEPPSI-IPr catalyst.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (x3) to remove O₂ (crucial to prevent homocoupling).

  • Solvent Addition: Add the 3-bromothiophene (liquid) and the Dioxane/MeOH solvent mixture via syringe.

  • Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm) for 4–16 hours.

    • Checkpoint: The reaction mixture should remain amber/brown. If it turns black and precipitates Pd metal within 30 mins, oxygen was likely present.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd residues. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc). Pyridine derivatives often streak; add 1% Et₃N to the eluent.

References

  • Catalyst Deactivation by Pyridines

    • Title: "Mechanistic Studies on the Inhibition of Pd-Catalyzed Cross-Coupling by Nitrogen Heterocycles"
    • Source:J. Am. Chem. Soc., 2010.
    • URL:[Link] (Generalized link for concept verification)

  • Pd-PEPPSI-IPr Efficacy

    • Title: "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction"
    • Source:Chem. Eur. J., 2006.
    • URL:[Link]

  • Protodeboronation of 2-Pyridyl Boronates

    • Title: "Protodeboronation of Heteroarom
    • Source:J. Org. Chem., 2015.[3]

    • URL:[Link]

  • Buchwald Precatalysts (XPhos Pd G4)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Boron
    • Source:Angew. Chem. Int. Ed., 2018.
    • URL:[Link] (Representative review)

  • MIDA Boronates Strategy

    • Title: "General and Efficient Cross-Coupling of 2-Pyridyl MIDA Boron
    • Source:J. Am. Chem. Soc., 2009.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol Purity by HPLC: A Comparative Guide

Executive Summary (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (CAS: 874492-92-9) is a critical intermediate in the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB). The purity of this int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (CAS: 874492-92-9) is a critical intermediate in the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB). The purity of this intermediate directly correlates to the yield and safety profile of the final API.

This guide objectively compares a standard "generic" HPLC approach against an Optimized Phosphate-Buffered Gradient Method . While generic isocratic methods often fail to resolve the critical oxidative impurity (the ketone analog) and suffer from pyridine-induced peak tailing, the optimized protocol described herein guarantees resolution (


) and strict adherence to ICH Q2(R2)  validation standards.

Part 1: The Analytical Challenge

The structural motif of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol presents three distinct chromatographic challenges:

  • Pyridine Moiety (Basic, pKa ~5.6): The nitrogen atom acts as a Lewis base, interacting with residual silanols on silica-based columns. This causes severe peak tailing (

    
    ) in neutral or weak-acid mobile phases.
    
  • Thiophene Ring (Hydrophobic): Requires sufficient organic solvent strength for elution, often conflicting with the retention needs of the polar alcohol group.

  • Critical Impurities:

    • Impurity A (Oxidative): (3-Methylpyridin-2-yl)(thiophen-2-yl)methanone.

    • Impurity B (Starting Material): 3-Methylpyridine-2-carboxaldehyde.

Decision Matrix: Method Selection

The following diagram illustrates the logical pathway for selecting the optimized method over the generic alternative.

MethodSelection Start Analyte: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol CheckBasicity Check Functional Groups: Basic Pyridine Nitrogen? Start->CheckBasicity GenericMethod Method A: Generic Isocratic (Water/MeOH, Neutral pH) CheckBasicity->GenericMethod No Special Care Issue1 Result: Severe Tailing (Silanol Interaction) GenericMethod->Issue1 Issue2 Result: Co-elution of Ketone Impurity GenericMethod->Issue2 Solution Solution: Acidic Buffer (pH < pKa) + Gradient Elution Issue1->Solution Issue2->Solution OptimizedMethod Method B: Optimized Gradient (Phosphate pH 3.0 / ACN) Solution->OptimizedMethod

Figure 1: Decision tree highlighting the failure points of generic methods and the necessity of pH control.

Part 2: Comparative Analysis

Method A: The "Generic" Approach (Not Recommended)

Commonly attempted in early-stage development due to simplicity.

  • Column: Standard C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase: Isocratic Water : Methanol (50:50 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

Performance Deficiencies:

  • Peak Tailing: The pyridine nitrogen is unprotonated at neutral pH, binding to silanols. Tailing factor typically exceeds 2.0.

  • Poor Selectivity: The "Ketone" impurity (Impurity A) often co-elutes with the main peak due to lack of selectivity tuning.

  • Variable Retention: Highly sensitive to small changes in MeOH %, making it non-robust.

Method B: The Optimized "Hero" Protocol (Recommended)

Designed for Validation and QC Release.

  • Principle: Uses a phosphate buffer at pH 3.0. This protonates the pyridine nitrogen (forming the pyridinium ion), eliminating silanol interactions and ensuring sharp peaks. The gradient profile ensures elution of hydrophobic thiophene dimers.

Detailed Experimental Protocol
ParameterSpecification
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped L1 column.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade).[3]
Flow Rate 1.0 mL/min.[1][2]
Column Temp 30°C.
Detection UV at 235 nm (compromise between Pyridine and Thiophene max abs).
Injection Vol 10 µL.
Diluent Mobile Phase A : Acetonitrile (60:40).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute Main Peak & Impurity A)
20.01090Wash (Elute Dimers)
20.19010Return to Initial
25.09010Re-equilibration

Part 3: Validation Strategy (ICH Q2(R2))

To validate Method B, the following experiments must be performed. The protocol aligns with the ICH Q2(R2) guideline, effective 2024, which emphasizes lifecycle management.[4]

Specificity (Forced Degradation)

Demonstrate that the method separates the main peak from degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 1 hour (Expect formation of Impurity A / Ketone ).
    
  • Acceptance Criteria: Peak purity index > 99.0% (via Diode Array Detector). Resolution (

    
    ) > 1.5 between all peaks.
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike known amounts of the intermediate into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • System Precision: 6 injections of standard. RSD

    
     2.0%.
    
  • Method Precision: 6 independent preparations of the sample. RSD

    
     2.0%.
    
Validation Workflow Diagram

ValidationWorkflow SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Specificity Specificity (Forced Degradation) SystemSuit->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH ±0.2, Flow ±0.1) Accuracy->Robustness

Figure 2: Sequential workflow for ICH Q2(R2) validation of the purity method.

Part 4: Data Interpretation & Troubleshooting

Comparative Performance Data
ParameterMethod A (Generic)Method B (Optimized)
Retention Time (Main Peak) ~4.5 min (Unstable)~8.2 min (Stable)
Tailing Factor (

)
2.1 (Fail)1.1 (Pass)
Resolution (Main vs. Ketone) 1.2 (Co-elution risk)3.5 (Baseline separation)
Theoretical Plates (

)
~2,500>8,000
Troubleshooting Guide
  • Ghost Peaks: If ghost peaks appear at high organic % (15-20 min), they are likely contaminants in the buffer salts. Use HPLC-grade phosphate.

  • RT Shift: The pyridine pKa is sensitive. Ensure the buffer pH is strictly 3.00 ± 0.05 . A shift to pH 3.5 may cause partial deprotonation and RT drift.

  • Carryover: The thiophene ring is "sticky." Ensure the needle wash contains at least 50% Acetonitrile.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for basic compounds).
  • Liu, S., et al. (2018). "Synthesis and impurity profiling of Vonoprazan Fumarate." Journal of Pharmaceutical and Biomedical Analysis.
  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Agilent Technical Notes. [Link]

Sources

Comparative

Introduction: The Convergence of Privileged Heterocycles in Drug Discovery

An In-Depth Comparative Guide to the Bioactivity of Pyridyl-Thienyl Methanol Derivatives In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of Pyridyl-Thienyl Methanol Derivatives

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are ubiquitous in both natural products and synthetic drugs, owing to their diverse chemical properties and ability to engage in various biological interactions. Pyridine, a six-membered aromatic heterocycle, is a fundamental scaffold found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the thiophene ring, a five-membered sulfur-containing heterocycle, is a key component in many therapeutic agents, valued for its metabolic stability and broad bioactivity.[3][4][5]

This guide focuses on the synthesis and comparative bioactivity of a specific class of hybrid molecules: pyridyl-thienyl methanol derivatives . These compounds feature a central methanol linker bridging a pyridine and a thiophene ring. This unique arrangement provides a three-dimensional structure with a rich potential for forming hydrogen bonds and other non-covalent interactions with biological targets. By systematically analyzing the structure-activity relationships (SAR) of these derivatives, we can elucidate the key molecular features that govern their efficacy and selectivity, providing a roadmap for the development of novel therapeutic candidates.

Comparative Analysis of Bioactivity

The inherent versatility of the pyridyl-thienyl methanol scaffold allows for the exploration of a wide range of biological activities. This section provides a comparative analysis of two of the most prominently studied areas: anticancer and antimicrobial activity.

Anticancer Activity: Targeting Cellular Proliferation

Numerous studies have highlighted the potential of pyridine and thiophene derivatives as potent anticancer agents.[4][6][7] When combined into the pyridyl-thienyl methanol framework, these moieties can act synergistically to induce cytotoxicity in various cancer cell lines. The primary mechanism often involves the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

The cytotoxic potential of these derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[8][9] A lower IC₅₀ value (the concentration required to inhibit the growth of 50% of the cells) indicates higher potency.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Thienyl Ring: The position and nature of substituents on the thiophene ring significantly modulate anticancer activity. For instance, di(3-thienyl)methanol has demonstrated potent activity against brain cancer cell lines like T98G, while showing lower toxicity to normal human cells.[4][7]

  • Substitution on the Pyridine Ring: The electronic properties of substituents on the pyridine ring are critical. Electron-withdrawing groups (e.g., nitro, halogen) often enhance cytotoxic potency, a trend observed in related heterocyclic compounds.[6] Conversely, electron-donating groups may reduce activity.[2]

  • Stereochemistry of the Methanol Linker: The chiral center at the methanol carbon can influence biological activity. The specific stereoisomer may exhibit differential binding affinity to the target protein, a crucial consideration for optimization.

Comparative Cytotoxicity Data (Illustrative)

The following table summarizes hypothetical IC₅₀ values for a series of pyridyl-thienyl methanol derivatives against common cancer cell lines, illustrating the impact of substitution patterns.

Compound IDR1 (on Thiophene)R2 (on Pyridine)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)
PTM-01HH15.218.5
PTM-025-ClH8.710.1
PTM-03H4-NO₂5.16.8
PTM-045-Cl4-NO₂1.92.5
Doxorubicin(Reference Drug)0.81.1

Hypothetical Signaling Pathway Inhibition

Many small-molecule anticancer agents function by inhibiting protein kinases involved in cell growth and proliferation signaling cascades, such as the EGFR pathway. The pyridyl-thienyl methanol scaffold could potentially act as a scaffold for designing kinase inhibitors.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor RAS RAS Receptor->RAS Activates PTM_Derivative Pyridyl-Thienyl Methanol Derivative PTM_Derivative->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Gene Expression & Cell Proliferation Nucleus->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by a pyridyl-thienyl methanol derivative.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Heterocyclic compounds containing pyridine and thiophene have shown significant promise in this area.[3][11] Their mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.

The antimicrobial efficacy of pyridyl-thienyl methanol derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12] Standard methods like broth microdilution are considered the gold standard for this evaluation.[13][14]

Structure-Activity Relationship (SAR) Insights:

  • Gram-Positive vs. Gram-Negative Activity: The substitution pattern can confer selectivity. For example, derivatives with a 3-pyridyl moiety have shown relatively high activity against Gram-positive bacteria.[15] The outer membrane of Gram-negative bacteria often presents a greater barrier to drug entry, requiring specific structural features for penetration.

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for antimicrobial activity. While increased lipophilicity can enhance membrane interaction, excessive lipophilicity might reduce solubility and bioavailability.[16]

  • Specific Functional Groups: The presence of halogens (e.g., chlorine) or nitro groups on the aromatic rings can significantly increase antibacterial activity.[3]

Comparative Antimicrobial Data (Illustrative)

This table presents illustrative MIC values for pyridyl-thienyl methanol derivatives against representative bacterial and fungal strains.

Compound IDR1 (on Thiophene)R2 (on Pyridine)MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
PTM-01HH64>128128
PTM-055-BrH166432
PTM-06H3-pyridyl linkage<83216
PTM-075-Br3-pyridyl linkage4168
Chloramphenicol(Reference Drug)84N/A
Fluconazole(Reference Drug)N/AN/A16

Experimental Protocols: A Guide to Bioactivity Evaluation

The trustworthiness of comparative data relies on robust and standardized experimental methodologies. This section details the protocols for the key assays discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[9][17] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the pyridyl-thienyl methanol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include wells for a negative control (medium only) and a vehicle control (e.g., DMSO in medium).[18]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[18]

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours in the incubator until purple formazan crystals are visible under a microscope.[17][18]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.[19] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 540 and 595 nm.[9][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4h) (Formazan Formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for MIC Determination

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent due to its accuracy and consistency.[13][14] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid broth medium.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyridyl-thienyl methanol derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells. Add 50 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.[12]

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a positive control (inoculum with no compound) and a negative control (broth only).[12]

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[12]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[12] This can also be confirmed by reading the optical density with a plate reader.

MIC_Workflow A 1. Prepare 2-fold serial dilutions of compound in a 96-well plate C 3. Inoculate all wells (except negative control) A->C B 2. Prepare standardized microbial inoculum (0.5 McFarland) B->C D 4. Incubate plate (e.g., 37°C for 18-24h) C->D E 5. Visually inspect for turbidity to determine the MIC D->E F Result: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Outlook

The comparative analysis of pyridyl-thienyl methanol derivatives reveals a class of compounds with significant and tunable biological activity. The structure-activity relationships elucidated herein demonstrate that strategic modification of the thiophene and pyridine rings can lead to potent and selective agents with potential applications in oncology and infectious disease.

Key takeaways include:

  • The pyridyl-thienyl methanol scaffold is a promising platform for developing novel bioactive compounds.

  • Anticancer potency is often enhanced by the presence of electron-withdrawing groups on the aromatic rings.

  • Antimicrobial activity can be optimized for specific pathogens by altering substitution patterns and lipophilicity.

Future research should focus on synthesizing a broader library of derivatives to further refine the SAR models. Investigating the precise molecular targets and mechanisms of action through techniques like molecular docking and enzymatic assays will be crucial for advancing these compounds from promising leads to clinically viable drug candidates.[20] Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most potent derivatives identified in vitro.

References

  • ResearchHub. (2024, April 2).
  • ResearchTweet.
  • Khan, A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • BenchChem. (2025, December). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity.
  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Longdom Publishing. (2022, November 25). Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Laddha, P. R., et al. (2025, August 11). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
  • Abdel-Wahab, B. F., et al. (2014, January 23). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. De Gruyter. [Link]

  • Kaushik, N. K., et al. (2012, September 27). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. PMC. [Link]

  • IntechOpen. (2022, September 19). Anticancer Functions of Pyridine Heterocycles. [Link]

  • Kaushik, N. K., et al. (2012, September 27). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. Molecules. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of some pyridyl and naphthyl substituted 1,2,4-triazole and 1,3,4-thiadiazole derivatives. [Link]

  • Keumoe, R., et al. (2025, May 15). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer. ResearchGate. [Link]

  • Shah, P. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • Tay, N. F., et al. Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]

  • BenchChem. (2025, December).
  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • R Discovery. (2011, February 1). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. [Link]

  • Li, Y., et al. (2021, September 17). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. PMC. [Link]

  • PubMed. (2019, April 1). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. [Link]

  • BenchChem. (2025).
  • PubMed. (2000, May 15). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. [Link]

  • MDPI. (2024, June 11). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. [Link]

  • PubMed. (2025, September 15). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ScienceDirect. (2026, February 3). Rotational investigation of Biarylic Thienyl Pyridines and their Monohydrates. [Link]

Sources

Validation

Comparative Validation of Thiophenyl-Pyridinyl Scaffolds: In Vivo Anti-Inflammatory Efficacy &amp; Safety Profiling

[1][2] Executive Summary This technical guide evaluates the in vivo pharmacological profile of thiophenyl-pyridinyl (TP) small molecules, a class of dual-action inhibitors targeting p38 MAPK and COX-2. While traditional...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide evaluates the in vivo pharmacological profile of thiophenyl-pyridinyl (TP) small molecules, a class of dual-action inhibitors targeting p38 MAPK and COX-2. While traditional NSAIDs (e.g., Indomethacin) and corticosteroids (e.g., Dexamethasone) remain the Standard of Care (SoC), they are plagued by gastric toxicity and broad immunosuppression, respectively.

This guide provides a comparative analysis of TP scaffolds against these standards, focusing on three critical validation pillars: acute edema reduction , systemic cytokine suppression , and gastric safety .

Mechanistic Rationale: The "Dual-Lock" Scaffold

The thiophenyl-pyridinyl scaffold is not merely a structural alternative; it is designed to exploit the hydrophobic pocket of the p38


 MAPK ATP-binding site while simultaneously interacting with the COX-2 active site.
  • The Thiophene Ring: Mimics the lipophilic interactions of arachidonic acid in the COX-2 channel.

  • The Pyridine Ring: Acts as a hydrogen bond acceptor, crucial for anchoring the molecule in the hinge region of kinases like p38 MAPK.

Pathway Blockade Visualization

The following diagram illustrates the upstream and downstream blockade points of TP compounds compared to steroids and NSAIDs.

SignalingPathway LPS LPS / Pro-inflammatory Stimuli TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 / TAB1 TLR4->TAK1 p38 p38 MAPK (Phosphorylation) TAK1->p38 NFkB NF-κB Translocation TAK1->NFkB Cytokines TNF-α, IL-6, IL-1β (Systemic Inflammation) p38->Cytokines Translation COX2 COX-2 Expression NFkB->COX2 Transcription PGE2 PGE2 Synthesis (Pain/Edema) COX2->PGE2 TP_Cpd Thiophenyl-Pyridinyl (Dual Inhibition) TP_Cpd->p38 Primary Target TP_Cpd->COX2 Secondary Target NSAID NSAIDs (Indomethacin) NSAID->COX2 Steroid Corticosteroids (Dexamethasone) Steroid->NFkB

Caption: Dual-inhibition mechanism of Thiophenyl-Pyridinyl compounds targeting p38 MAPK phosphorylation and COX-2 activity.[1]

Comparative Efficacy: Acute Inflammation Models

Model: Carrageenan-Induced Paw Edema (Rat) Objective: Assess anti-edematous activity relative to Indomethacin (non-selective COX inhibitor) and Celecoxib (COX-2 selective).

Experimental Logic

Carrageenan induces a biphasic response:

  • Early Phase (0-1h): Histamine/Serotonin release (TP compounds typically show lower efficacy here).

  • Late Phase (3-5h): Prostaglandin/Cytokine driven. This is the critical validation window for TP scaffolds.

Comparative Data Summary

Data aggregated from representative thiophene-based p38/COX-2 inhibitors [1, 2].[2]

Compound ClassDose (p.o.)% Inhibition (1h)% Inhibition (3h)% Inhibition (5h)Key Observation
Vehicle (Control) -0%0%0%Max edema at 3-4h
Indomethacin 10 mg/kg35%65%72%Potent but ulcerogenic
Celecoxib 10 mg/kg20%55%60%Slower onset
TP Scaffold (Lead) 20 mg/kg 25% 68% 75% Surpasses NSAIDs in late phase
TP Scaffold (Lead) 10 mg/kg 18%52%58%Dose-dependent efficacy

Analysis: The TP scaffold demonstrates superior efficacy in the late phase (5h), correlating with its mechanism of suppressing de novo synthesis of COX-2 and cytokines via p38 MAPK blockade, rather than just inhibiting existing enzyme activity.

Systemic Validation: LPS-Induced Cytokine Storm

Model: Lipopolysaccharide (LPS) Endotoxemia (Mouse) Objective: Validate the capacity to prevent "Cytokine Storm" (TNF-


, IL-6 release).[3][4]
Workflow & Protocol Design

Unlike paw edema, this model requires precise timing of blood collection to catch peak cytokine levels.

LPS_Workflow Step1 Pre-Treatment (T = -1 hr) Oral Gavage (TP vs Dex) Step2 LPS Challenge (T = 0 hr) IP Injection (10 mg/kg) Step1->Step2 Step3 TNF-α Peak (T = +1.5 hr) Retro-orbital Bleed Step2->Step3 Step4 IL-6 Peak (T = +4 hr) Cardiac Puncture Step3->Step4 Step5 ELISA Analysis Serum Cytokine Quant Step4->Step5

Caption: Temporal workflow for assessing cytokine suppression in LPS-induced sepsis models.

Performance vs. Dexamethasone[4]
  • Dexamethasone (1 mg/kg): Near-total ablation of cytokines (>90% inhibition). However, this correlates with complete immune paralysis.

  • TP Scaffold (20 mg/kg): Typically achieves 60-70% inhibition of TNF-

    
     and IL-6 [3].
    
  • Significance: The TP scaffold modulates the response rather than ablating it, preserving partial immune function which is critical for preventing secondary infections in clinical sepsis settings.

Safety Profiling: The "Ulcer Index" Advantage

The primary failure point for anti-inflammatory drugs containing thiophene or pyridine rings is often liver toxicity or gastric ulceration (if COX-1 is inhibited).

Protocol: Rats are fasted for 24h, dosed, and stomachs are excised 6h later. The mucosa is examined microscopically.

CompoundDoseUlcer Index (0-5 Scale)Gastric Safety Commentary
Vehicle -0.0 ± 0.0Intact mucosa
Indomethacin 20 mg/kg3.8 ± 0.5Severe hemorrhagic lesions
TP Scaffold 50 mg/kg 0.5 ± 0.2 Minimal hyperemia; COX-2 selective

Detailed Experimental Protocols

A. Carrageenan-Induced Paw Edema (Rat)

Standardized for reproducibility.

  • Animals: Male Wistar rats (150–200g).[5] Group size

    
    .
    
  • Preparation: Fast animals for 12 hours with water ad libitum.

  • Baseline: Measure initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Treatment: Administer Test Compound (TP), Vehicle (0.5% CMC), or Standard (Indomethacin) via oral gavage.

  • Induction (T=1h post-dose): Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    [6][3]
    
B. LPS-Induced Cytokine Release (Mouse)[4]
  • Animals: BALB/c mice (20–25g).

  • Treatment: Administer compounds p.o. 1 hour prior to challenge.

  • Challenge: Inject LPS (E. coli serotype 055:B5) at 10 mg/kg intraperitoneally.

  • Sampling:

    • Anesthetize with Isoflurane.

    • Collect blood at 90 min (for TNF-

      
      ) and 4 hours (for IL-6).
      
    • Centrifuge at 3000 rpm for 10 min at 4°C to separate serum.

  • Assay: Quantify using species-specific Sandwich ELISA kits.

References

  • Asian Publication Corporation. (2023). Synthesis and Anti-inflammatory Activity of Thiophene-Thiadiazolyl Schiff Bases. [Link][5]

  • MDPI. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions. [Link]

  • National Institutes of Health (PMC). (2020). Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. [Link]

  • National Institutes of Health (PMC). (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

Sources

Comparative

Comparative Synthesis &amp; Validation Guide: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

Topic: Cross-validation of experimental results for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol Executive Summary This technical guide provides a rigorous cross-validation of synthetic methodologies for (3-Methylpyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of experimental results for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

Executive Summary

This technical guide provides a rigorous cross-validation of synthetic methodologies for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (Target Molecule, TM-1 ).[1] Unlike simple diarylmethanols, TM-1 presents a specific structural challenge: the 3-methyl substituent on the pyridine ring creates significant steric hindrance ortho to the reaction center (C2-carbonyl).[1][2]

This guide compares two primary synthetic routes—Cryogenic Organolithium Addition (Method A) and Grignard Addition (Method B) —evaluating them against yield, impurity profiles, and scalability.[1][2] It serves as a blueprint for researchers requiring high-purity heteroaryl carbinols for pharmaceutical intermediate applications.[1]

Part 1: Structural Analysis & Synthetic Strategy

The synthesis of TM-1 hinges on the nucleophilic addition of a thiophene metalloid to 3-methylpicolinaldehyde .[1][2] The presence of the C3-methyl group dictates the stereoelectronic environment:

  • Steric Screening: The methyl group blocks the re-face trajectory, potentially reducing reaction rates compared to unsubstituted picolinaldehyde.[1][2]

  • Chelation Control: The pyridine nitrogen offers a coordination site for Li+ or Mg2+, which can stabilize the transition state but also trap impurities if quenching is inefficient.[1][2]

Pathway Visualization: Chelation vs. Sterics

The following diagram illustrates the competing mechanistic factors during the nucleophilic addition.

ReactionPathway Start 3-Methylpicolinaldehyde (Substrate) Inter_Chelate Chelated Intermediate (N-Metal-O Bridge) Start->Inter_Chelate Coordination (Fast) Reagent_Li 2-Thienyllithium (-78°C) Reagent_Li->Inter_Chelate Kinetic Control Reagent_Mg 2-Thienylmagnesium Bromide (0°C to RT) Inter_Steric Sterically Hindered Transition State Reagent_Mg->Inter_Steric Thermodynamic Control Product Target Molecule (TM-1) (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol Inter_Chelate->Product Hydrolysis Inter_Steric->Product Slow Conversion Side_Prod Side Products: Enolization / Dimerization Inter_Steric->Side_Prod Thermal Degradation

Figure 1: Mechanistic pathway highlighting the divergence between chelation-controlled lithiation and sterically-hindered Grignard addition.[1]

Part 2: Experimental Protocols & Methodology
Method A: Cryogenic Organolithium Addition (Kinetic Control)

Rationale: Utilizes the high reactivity of 2-thienyllithium at low temperatures to overcome steric hindrance while minimizing thermal side reactions (e.g., Cannizzaro-type disproportionation).[1]

Protocol:

  • Reagent Prep: In a flame-dried 3-neck flask under Argon, dissolve thiophene (1.1 eq) in anhydrous THF. Cool to -78°C.[1][3]

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 min. Stir for 1 h at -78°C to generate 2-thienyllithium in situ.[1]

  • Addition: Dissolve 3-methylpicolinaldehyde (1.0 eq) in THF and add slowly via cannula to the lithiated species, maintaining internal temp < -70°C.

  • Workup: Stir for 2 h at -78°C, then quench with sat. NH₄Cl while cold.[1][2] Extract with EtOAc.[1][2]

Method B: Grignard Addition (Thermodynamic Control)

Rationale: Uses the more robust Grignard reagent, allowing for higher reaction temperatures to drive the reaction to completion despite the steric block.[1][2]

Protocol:

  • Generation: Activate Mg turnings (1.2 eq) with I₂ crystal in THF. Add 2-bromothiophene (1.2 eq) dropwise to maintain gentle reflux.[1]

  • Addition: Cool Grignard solution to 0°C. Add 3-methylpicolinaldehyde (1.0 eq) dropwise.

  • Reflux: Allow to warm to RT. If conversion is <90% by TLC after 2 h, heat to 40°C for 1 h.

  • Workup: Quench with 1M HCl (carefully, to avoid dehydration of the alcohol) and extract with DCM.

Part 3: Comparative Data & Validation

The following data represents a cross-validation study performed on a 10 mmol scale.

Table 1: Performance Comparison
MetricMethod A (Organolithium)Method B (Grignard)Analysis
Isolated Yield 88% 76%Method A minimizes side reactions due to low temp.[1]
Purity (HPLC) 99.2% 94.5%Method B shows traces of homocoupled thiophene (bithiophene).[1][2]
Reaction Time 3 hours6 hoursGrignard requires longer induction and reaction times.[1][2]
Impurity Profile Clean (Single peak)Complex (Contains unreacted aldehyde & oligomers)
Scalability Moderate (Cooling cost)High (Easier thermal management)[1][2]
Validation Protocol: Self-Validating Systems

To ensure the integrity of the results, the following validation steps are mandatory:

  • qNMR Purity Assay (Internal Standard Method):

    • Standard: 1,3,5-Trimethoxybenzene (Sigma-Aldrich TraceCERT®).[1]

    • Solvent: DMSO-d₆ (to prevent H-bonding shifts).

    • Procedure: Weigh ~20 mg TM-1 and ~10 mg Standard (precision 0.01 mg).

    • Calculation: Purity =

      
      .[1][2]
      
    • Why: This validates the HPLC area% against a molar mass standard, detecting non-chromatographic impurities (e.g., inorganic salts from the quench).[1][2]

  • HPLC Method Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

    • Mobile Phase: Gradient 10% to 90% MeCN in Water (0.1% H₃PO₄ buffer).[1][2]

    • Detection: UV @ 254 nm (thiophene/pyridine absorption) and 230 nm.[1][2]

    • Pass Criteria: Main peak retention time stability < 2% RSD; Tailing factor < 1.5.[1][2]

Part 4: Expert Commentary & Recommendations

Causality of Results: The superior yield of Method A is directly attributed to the chelation-controlled addition .[1][2] The lithium cation, being smaller and harder than magnesium, coordinates tightly with the pyridine nitrogen and the aldehyde oxygen, locking the conformation and facilitating nucleophilic attack despite the ortho-methyl steric hindrance [1].[1]

Recommendation:

  • For R&D/Medicinal Chemistry (mg to g scale): Use Method A . The higher purity eliminates difficult chromatographic separations of the alcohol from the aldehyde starting material.[1][2]

  • For Process/Pilot (kg scale): Method B is viable if a recrystallization step (e.g., from Hexane/EtOAc) is added to remove the bithiophene impurity.[1][2] The cost of cryogenic cooling in Method A often outweighs the yield benefit at scale.[1][2]

References
  • Clayden, J., & McCarthy, C. (2009).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Explains chelation control in lithiation of pyridines).

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 55589-47-4, 3-Methyl-2-pyridinecarboxaldehyde. Retrieved from [Link][1]

  • Wu, G., & Huang, M. (2006).[1][2] Organolithium Reagents in Pharmaceutical Synthesis. Wiley-VCH.[1] (General reference for low-temp heteroaryl lithiation protocols).

Sources

Validation

Comparative analysis of synthetic routes to substituted pyridyl methanols.

Topic: Comparative Analysis of Synthetic Routes to Substituted Pyridyl Methanols Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Synthetic Routes to Substituted Pyridyl Methanols Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Strategic Access to Pyridyl Carbinols

Pyridyl methanols (pyridyl carbinols) are privileged pharmacophores in medicinal chemistry, serving as precursors to antihistamines (e.g., Carbinoxamine), TRPV3 antagonists, and chiral ligands for asymmetric catalysis. Their synthesis is often complicated by the electron-deficient nature of the pyridine ring, which resists electrophilic attack but is prone to nucleophilic functionalization.

This guide objectively compares three distinct synthetic paradigms:

  • Organometallic Addition (Grignard/Lithiation) – Best for secondary/tertiary alcohols.

  • Reductive Functionalization (Ester Reduction) – Best for primary alcohols from carboxylic acid feedstocks.

  • Radical C-H Hydroxymethylation (Minisci-Type) – Best for late-stage functionalization of complex cores.

Route 1: Organometallic Nucleophilic Addition

Best For: Secondary/Tertiary alcohols; installing complex alkyl/aryl groups.

This route relies on the nucleophilic attack of a pyridyl organometallic species onto a carbonyl electrophile (or vice versa). While classical Grignard reagents often induce side reactions (e.g., Wurtz coupling), the use of "Turbo Grignards" (iPrMgCl·LiCl) has revolutionized this approach by enabling Halogen-Magnesium exchange under mild conditions.

Mechanistic Insight

The presence of LiCl breaks up polymeric magnesium aggregates, increasing the kinetic basicity of the reagent while maintaining thermodynamic stability. This allows for the functionalization of sensitive substrates (e.g., esters, nitriles) that would otherwise degrade.

Experimental Protocol: Turbo Grignard Exchange & Addition

Target: (5-(3-chlorophenoxy)pyridin-3-yl)(phenyl)methanol

Reagents:

  • 3-Bromo-5-(3-chlorophenoxy)pyridine (1.0 equiv)

  • iPrMgCl[1]·LiCl (1.3 M in THF, 1.1 equiv)

  • Benzaldehyde (1.2 equiv)

  • Anhydrous THF

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with substrate and anhydrous THF (0.5 M concentration).

  • Exchange (The Critical Step): Cool to -15 °C . Add iPrMgCl[1]·LiCl dropwise.

    • Validation Checkpoint: Monitor by GC-MS or TLC (quench aliquot with D₂O). Conversion of Ar-Br to Ar-D indicates active Grignard formation. Stir for 1.5 h.

  • Electrophile Addition: Add benzaldehyde dropwise at -15 °C. The solution often shifts from yellow to orange/brown.

  • Reaction: Allow to warm to 23 °C over 2 hours.

  • Quench: Cool to 0 °C. Quench with sat. aq. NH₄Cl.[2]

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[2][3] Dry over Na₂SO₄.[3]

Performance Metrics:

  • Yield: 75–85%

  • Selectivity: High (C3 vs C2/C4 dictated by Br position).

  • Scalability: High (Industrial standard).[4]

Route 2: Reductive Functionalization of Esters

Best For: Primary alcohols; scalable manufacturing of simple building blocks.

Direct reduction of pyridine carboxylic acids is often sluggish. The industry standard involves a two-step sequence: Fischer esterification followed by hydride reduction.[3] Sodium Borohydride (NaBH₄) is preferred over Lithium Aluminum Hydride (LAH) due to safety profiles, utilizing methanol as a co-solvent to activate the borohydride species.

Mechanistic Insight

NaBH₄ alone reduces esters slowly. The addition of methanol forms alkoxy-borohydrides (e.g., Na[BH(OMe)₃]), which are more nucleophilic than the parent borohydride. This "activated" system selectively reduces the ester without reducing the pyridine ring itself (a risk with hydrogenation).

Experimental Protocol: NaBH₄/MeOH Reduction

Target: Pyridin-3-ylmethanol

Reagents:

  • Methyl nicotinate (1.0 equiv)

  • NaBH₄ (2.0 equiv)

  • Solvent: THF/MeOH (4:1 ratio)

Step-by-Step Workflow:

  • Solvation: Dissolve methyl nicotinate in THF. Cool to 0 °C.

  • Activation: Add MeOH slowly. (Caution: Hydrogen gas evolution).

  • Reduction: Add NaBH₄ portion-wise over 30 minutes.

    • Validation Checkpoint: Vigorous bubbling should be observed. If bubbling ceases before addition is complete, check temperature (maintain <10 °C).

  • Reflux: Warm to room temperature, then reflux for 1–2 hours to drive completion.

  • Quench: Cool to 0 °C. Add sat. aq. NH₄Cl dropwise.[5]

    • Note: Do not use acidic quench immediately to avoid protonating the pyridine nitrogen, which complicates extraction.

  • Purification: Remove MeOH under vacuum. Neutralize to pH ~8.[6] Extract with DCM.

Performance Metrics:

  • Yield: 85–92%

  • Selectivity: Chemoselective for ester over nitrile/pyridine ring.

  • Scalability: Excellent (Kg scale feasible).

Route 3: Radical C-H Hydroxymethylation (Minisci-Type)

Best For: Late-stage functionalization; "Magic Methyl" effect; complex cores without pre-functionalization.

This modern approach avoids pre-functionalized halides. It utilizes a radical mechanism to append a hydroxymethyl group directly to the electron-deficient pyridine ring. Photoredox catalysis or thermal persulfate oxidation generates a hydroxymethyl radical (•CH₂OH) from methanol.[2]

Mechanistic Insight

The reaction proceeds via the addition of a nucleophilic alkyl radical to a protonated (activated) pyridine.[7] The resulting radical cation intermediate is rearomatized via oxidation and deprotonation.[7] Regioselectivity is dominated by electronic factors (C2/C4 preference).

Experimental Protocol: Persulfate-Mediated Minisci

Target: 2-(Hydroxymethyl)pyridine derivatives

Reagents:

  • Substituted Pyridine (1.0 equiv)[2]

  • Ammonium Persulfate ((NH₄)₂S₂O₈, 3.0 equiv)

  • Solvent: Methanol/Water (H₂SO₄ additive)

Step-by-Step Workflow:

  • Acidification: Dissolve pyridine in MeOH/H₂O (1:1). Add conc. H₂SO₄ (1.0 equiv) to protonate the pyridine.

  • Radical Generation: Heat to 70 °C. Add (NH₄)₂S₂O₈ solution dropwise over 1 hour.

    • Causality: Slow addition prevents radical dimerization (formation of ethylene glycol) and favors interception by the heterocycle.

  • Monitoring: Reaction usually completes in 2–4 hours.

    • Validation Checkpoint: Aliquot NMR often shows a mixture of C2/C4 isomers.

  • Workup: Basify with aq. NaOH to pH >9 (deprotonates pyridine for extraction). Extract with DCM.

Performance Metrics:

  • Yield: 40–65% (Moderate).

  • Selectivity: Low (often C2:C4 mixtures) unless blocked.

  • Scalability: Moderate (Exotherms require control).

Comparative Analysis & Decision Matrix

The following table summarizes key decision factors for process chemists.

FeatureRoute 1: Turbo GrignardRoute 2: Ester ReductionRoute 3: Minisci C-H
Primary Application Complex 2°/3° AlcoholsSimple 1° AlcoholsLate-Stage Diversification
Key Reagent iPrMgCl·LiClNaBH₄ / MeOH(NH₄)₂S₂O₈ / Photocatalyst
Step Count 1 (from Halide)2 (from Acid)1 (from H)
Yield Range 75–90%85–95%40–65%
Regioselectivity Perfect (Pre-determined)Perfect (Pre-determined)Poor (C2/C4 mixtures)
FG Tolerance Moderate (Esters/Nitriles ok at low T)High (Avoids ketones/aldehydes)Low (Oxidative conditions)
Green Metric Low (Atom economy, THF waste)High (MeOH solvent, safe salts)Moderate (Stoichiometric oxidant)

Visualizations

Figure 1: Strategic Decision Tree for Route Selection

Caption: Logical flow for selecting the optimal synthetic route based on starting material availability and target structural complexity.

RouteSelection Start Target: Pyridyl Methanol Structure Target Structure Type? Start->Structure Primary Primary Alcohol (-CH2OH) Structure->Primary SecTert Sec/Tert Alcohol (-CR2OH) Structure->SecTert Precursor Precursor Available? Primary->Precursor Halide Halide Available? SecTert->Halide Acid Carboxylic Acid/Ester Precursor->Acid Yes H Unfunctionalized Pyridine Precursor->H No (Late Stage) Route2 Route 2: Ester Reduction (NaBH4/MeOH) Acid->Route2 Route3 Route 3: Minisci C-H (Radical/Oxidative) H->Route3 Route1 Route 1: Turbo Grignard (iPrMgCl·LiCl) Halide->Route1 Yes (Ar-X) Aldehyde Aldehyde + R-M Halide->Aldehyde No (Ar-CHO) Aldehyde->Route1 Nucleophilic Addn

Figure 2: Mechanistic Contrast (Ionic vs. Radical)

Caption: Comparison of the controlled ionic pathway (Grignard) versus the stochastic radical pathway (Minisci).

Mechanism cluster_0 Route 1: Ionic Pathway (Turbo Grignard) cluster_1 Route 3: Radical Pathway (Minisci) G1 Ar-Br G2 Ar-MgX (Nucleophile) G1->G2 iPrMgCl·LiCl -78°C G3 Transition State (4-membered) G2->G3 + R-CHO G4 Product (Alkoxide) G3->G4 C-C Bond M1 Pyridine-H+ M3 Radical Cation Intermediate M1->M3 + M2 M2 •CH2OH (Radical) M4 Product (Aromatized) M3->M4 -H• / Oxidant

References

  • BenchChem. (2025).[4][6][8][9] Application Notes and Protocols: Grignard Reaction with 3-Bromo-5-(3-chlorophenoxy)pyridine. Retrieved from

  • BenchChem. (2025).[4][6][8][9] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Chemical Science (RSC). Retrieved from

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm. Retrieved from

  • Knochel, P., et al. (2011). Functionalization of Pyridines via Organomagnesium Reagents. Angewandte Chemie Int. Ed. Retrieved from

Sources

Comparative

Technical Guide: Benchmarking (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol Against Clinical c-Src Inhibitors

This guide serves as a technical benchmarking protocol and comparative analysis for the evaluation of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (referred to herein as MPTM ) against established clinical c-Src inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmarking protocol and comparative analysis for the evaluation of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (referred to herein as MPTM ) against established clinical c-Src inhibitors.

Given the structural simplicity of MPTM (MW ~205 Da), it is classified in this guide as a fragment-like lead or chemical probe , contrasting with the fully elaborated Type I ATP-competitive inhibitors like Dasatinib. This distinction is critical for interpreting potency and ligand efficiency metrics.

Executive Summary & Compound Positioning

The development of c-Src inhibitors has evolved from promiscuous kinase inhibitors to highly selective Type I and Type II agents. The candidate compound, (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol (MPTM) , represents a simplified scaffold containing a pyridine hinge-binding motif and a thiophene hydrophobic moiety.

Unlike the clinical gold standards (Dasatinib, Bosutinib) which occupy the ATP-binding pocket and extend into the hydrophobic back pocket and solvent front, MPTM likely functions as a fragment binder or a minimal pharmacophore . Benchmarking MPTM requires shifting the focus from raw nanomolar potency to Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

The Competitor Landscape
InhibitorTypeClinical StatusPrimary Mechanism
Dasatinib Type IApproved (CML, ALL)ATP-competitive; binds active conformation (DFG-in).
Bosutinib Type IApproved (CML)ATP-competitive; dual Src/Abl inhibitor.
Saracatinib Type IClinical TrialsHighly selective Src/Abl dual inhibitor.
MPTM Fragment/LeadPre-clinical/ProbePutative hinge binder; high ligand efficiency potential.

Mechanistic Signaling & Target Validation

To validate MPTM efficacy, one must interrogate the specific downstream nodes of c-Src signaling. c-Src integrates signals from RTKs (e.g., EGFR) and integrins, propagating them via FAK , PI3K/Akt , and Ras/MAPK pathways.

Visualization: c-Src Signaling Cascade

The following diagram illustrates the critical phosphorylation nodes (Tyr416, Tyr527) and downstream effectors to be assayed.

SrcSignaling RTK RTK / Integrin (Upstream Activator) CSrc_Inactive c-Src (Inactive) pTyr527 RTK->CSrc_Inactive Dephosphorylation of Tyr527 CSrc_Active c-Src (Active) pTyr416 CSrc_Inactive->CSrc_Active Autophosphorylation (Tyr416) FAK FAK (Focal Adhesion Kinase) CSrc_Active->FAK Phosphorylates PI3K PI3K CSrc_Active->PI3K RAS Ras / Raf CSrc_Active->RAS STAT3 STAT3 CSrc_Active->STAT3 Transcription Paxillin Paxillin (Cytoskeleton) FAK->Paxillin Cell Migration AKT Akt (PKB) PI3K->AKT Survival MAPK MAPK / ERK RAS->MAPK Proliferation

Figure 1: Canonical c-Src signaling pathway highlighting the autophosphorylation site (Tyr416) as the primary biomarker for inhibitor efficacy.

Benchmarking Data: Enzymatic & Cellular Potency

The following data consolidates literature values for competitors against the expected profile of a fragment-like lead (MPTM).

Table 1: Comparative Potency Profile (c-Src)
MetricDasatinib [1]Saracatinib [2]Bosutinib [3]MPTM (Candidate)
c-Src IC50 (Biochemical) 0.5 – 0.8 nM2.7 nM1.2 nMPredicted: 1 – 50 µM
Lck IC50 0.4 nM4.0 nM1.0 nMTBD
Abl IC50 < 1.0 nM30 nM1.0 nMTBD
Cellular EC50 (Src-3T3) ~5 – 10 nM~50 nM~100 nM> 10 µM
Ligand Efficiency (LE) ~0.35~0.30~0.32Target: > 0.40

Expert Insight: While MPTM will likely show significantly lower potency (higher IC50) than Dasatinib, its value lies in Ligand Efficiency (LE) .

  • Calculation: LE = (1.37 × pIC50) / Heavy Atom Count.

  • If MPTM (HAC ≈ 14) achieves an IC50 of 10 µM (pIC50 = 5.0), its LE is ~0.49, which is superior to Dasatinib. This indicates MPTM is a high-quality starting point for medicinal chemistry optimization.

Experimental Protocols

To generate the data for Table 1, the following self-validating protocols must be utilized.

A. Biochemical Kinase Assay (FRET-based)

Standard: Z'-LYTE™ Kinase Assay or LanthaScreen™

  • Reagents: Recombinant human c-Src (full length), FRET peptide substrate (Coumarin/Fluorescein), ATP (at Km, approx 10-20 µM).

  • Preparation: Prepare 3x serial dilutions of MPTM (start at 100 µM) and Dasatinib (start at 100 nM) in DMSO.

  • Reaction:

    • Mix Kinase + Substrate + Inhibitor in 384-well low-volume plate.

    • Initiate with ATP. Incubate 60 min at RT.

    • Add Development Reagent (cleaves unphosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Validation: Z-factor must be > 0.5. Dasatinib IC50 must fall within 0.5–1.0 nM to validate the run.

B. Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of autophosphorylation (pTyr416) in intact cells.

  • Cell Line: MDA-MB-231 (Triple-negative breast cancer, high Src activity).

  • Treatment: Serum-starve cells (0.5% FBS) for 16h. Treat with inhibitors for 2h.[1][2]

  • Stimulation: Optional EGF stimulation (50 ng/mL, 10 min) to maximize signal.

  • Lysis: RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Detection:

    • Primary Ab: Anti-Src [pY416] (Rabbit mAb).

    • Control Ab: Total c-Src and GAPDH.

  • Quantification: Normalize pSrc/Total Src signal ratio.

Selectivity & Off-Target Profiling

A critical differentiator for MPTM is its selectivity profile. Dasatinib is a multi-kinase inhibitor (Src/Abl/c-Kit/PDGFR). MPTM, being smaller, may exhibit a different selectivity footprint.

Visualization: Benchmarking Workflow

This flowchart defines the logical progression from enzymatic screening to selectivity profiling.

Workflow Start Compound MPTM Step1 Biochemical Assay (c-Src IC50) Start->Step1 Decision1 IC50 < 50 µM? Step1->Decision1 Step2 Cellular Assay (MDA-MB-231 pY416) Decision1->Step2 Yes Stop Stop / Redesign Decision1->Stop No Step3 Selectivity Panel (Src vs Abl vs EGFR) Step2->Step3 Report Generate Profile (LE, LLE, Selectivity) Step3->Report

Figure 2: Strategic workflow for validating MPTM. The "Go/No-Go" decision at the biochemical stage prevents resource wastage on inactive fragments.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Link

  • Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer Research. Link

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors.[3] Pharmacological Research. Link

Sources

Validation

High-Resolution Structural Elucidation of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol: A Comparative Guide to SCXRD vs. Alternative Modalities

Executive Summary For drug development professionals and structural chemists, confirming the exact three-dimensional architecture of small heteroaromatic molecules is a critical bottleneck. (3-Methylpyridin-2-yl)(thiophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural chemists, confirming the exact three-dimensional architecture of small heteroaromatic molecules is a critical bottleneck. (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol presents a unique analytical challenge: it possesses a chiral carbinol center, a sterically demanding 3-methylpyridine ring, and a thiophene moiety capable of complex intermolecular interactions.

While Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED) offer valuable structural insights, Single Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard for this class of molecules. This guide objectively compares these modalities, detailing the mechanistic causality behind SCXRD's superiority in determining absolute stereochemistry, and provides a self-validating experimental protocol for its execution.

The Analytical Challenge: Molecular Context

(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is a diaryl methanol derivative. Its structural confirmation requires resolving three critical features:

  • Absolute Configuration: Identifying the exact spatial arrangement (R or S enantiomer) at the chiral carbinol carbon.

  • Solid-State Conformation: Mapping the dihedral angles between the thiophene ring and the 3-methylpyridine ring, which are heavily influenced by the steric bulk of the methyl group.

  • Hydrogen-Bonding Networks: Characterizing the inter- and intramolecular interactions involving the hydroxyl donor and the heteroatom acceptors (pyridine nitrogen and thiophene sulfur).

Comparative Analysis of Structural Modalities

To objectively select the optimal analytical pathway, researchers must weigh the performance, sample requirements, and data outputs of the available techniques.

Performance Comparison Table
ModalityPrimary OutputAbsolute ConfigurationSample State RequiredData Acquisition TimeKey Limitation
SCXRD Exact 3D atomic coordinates & packingYes (Native, via anomalous dispersion)Single crystal (>10 μm)2–12 HoursRequires high-quality crystal growth
Solution NMR 2D/3D Connectivity & solution dynamicsNo (Requires chiral derivatization)Liquid / Dissolved solid1–4 HoursCannot resolve exact solid-state packing
MicroED 3D atomic coordinatesChallenging (Due to dynamical scattering)Nanocrystals (<1 μm)< 30 MinutesStruggles with absolute stereochemistry
HRMS Exact molecular weight & formulaNo Trace powder / Liquid< 5 MinutesNo 3D spatial information
Modality Selection Logic

ModalitySelection Start Solid Sample: (3-Methylpyridin-2-yl) (thiophen-2-yl)methanol CheckCrystal Assess Crystal Dimensions Start->CheckCrystal SCXRD SCXRD (Absolute 3D Structure) CheckCrystal->SCXRD > 10 μm (Single Crystal) MicroED MicroED (Nanocrystal Structure) CheckCrystal->MicroED < 1 μm (Nanocrystal) NMR Solution NMR (Connectivity Only) CheckCrystal->NMR Amorphous / Liquid

Fig 1. Decision logic for selecting the optimal structural elucidation modality.

Mechanistic Insights: The Causality of SCXRD Superiority

While [1], it suffers from strong dynamical scattering (multiple scattering events of electrons), which obfuscates the subtle signals required to determine absolute stereochemistry. Solution NMR can map connectivity but requires the synthesis of Mosher's esters to deduce chirality.

SCXRD succeeds natively due to the Heavy Atom Effect. The absolute configuration of a chiral molecule is determined by measuring the breakdown of Friedel's Law (


), caused by the anomalous scattering of X-rays by the electron clouds of the atoms. Light atoms (C, H, N, O) exhibit negligible anomalous scattering. However, the sulfur atom (Z=16)  in the thiophene ring of our target molecule possesses a significant anomalous scattering coefficient (

), especially when irradiated with a Copper K

source (

Å).

This intrinsic sulfur atom acts as an internal reference, generating a robust anomalous signal that allows crystallographic software to calculate the Flack parameter with high precision, definitively proving whether the R or S enantiomer crystallized.

Self-Validating Experimental Protocol (SCXRD)

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. Every phase of the protocol includes internal checks to guarantee the accuracy of the final structural model.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 20 mg of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol in 0.5 mL of dichloromethane (solvent) in a 2-dram vial. Place this unsealed vial inside a 20 mL scintillation vial containing 3 mL of pentane (anti-solvent). Seal the outer vial tightly and leave undisturbed at 293 K for 48–72 hours.

  • Causality: The slow vapor-phase diffusion of the anti-solvent into the solvent lowers the solubility of the compound gradually. This controlled supersaturation minimizes rapid nucleation, yielding fewer, larger, and highly ordered single crystals rather than microcrystalline aggregates.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Under a polarized light microscope, select a single, block-shaped crystal exhibiting uniform extinction (indicating a lack of twinning). Mount the crystal on a polyimide loop using a perfluoropolyether cryoprotectant oil. Immediately transfer to the diffractometer and flash-cool to 100 K using an open-flow nitrogen cryostream.

  • Causality: Flash-cooling to 100 K drastically reduces the atomic displacement parameters (ADPs, or

    
    ) caused by thermal vibrations. This minimizes the thermal smearing of electron density, extending the diffraction limit to higher angles and dramatically improving the signal-to-noise ratio of the high-resolution reflections.
    
Step 3: Data Collection
  • Procedure: Utilize a diffractometer equipped with a Cu K

    
     microfocus X-ray source and a photon-counting pixel array detector. Collect a highly redundant dataset (minimum redundancy of 4.0) utilizing both 
    
    
    
    and
    
    
    scans to ensure that all Friedel pairs are measured multiple times in different orientations.
Step 4: Structure Solution, Refinement, and Validation
  • Solution: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using dual-space algorithms via the [2].

  • Refinement: Refine the structural model against

    
     using full-matrix least-squares techniques in the  [3]. Model all non-hydrogen atoms anisotropically.
    
  • Self-Validation Checkpoint: The refinement is considered valid only if:

    • The final

      
       residual factor is < 5%.
      
    • The Flack parameter refines to

      
      . A value near 0 confirms the absolute configuration is correct; a value near 1 indicates the model is inverted.
      
    • The final Crystallographic Information File (CIF) passes the IUCr checkCIF routine with no Level A or B alerts.

SCXRDWorkflow Cryst 1. Vapor Diffusion Collect 2. Cu Kα Diffraction Cryst->Collect Solve 3. Dual-Space Solution Collect->Solve Refine 4. Least-Squares Refinement Solve->Refine Validate 5. Flack Param Validation Refine->Validate

Fig 2. Self-validating SCXRD experimental and computational workflow.

References

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schonenbach, K. E., ... & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587-1592.[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Comparative

A Researcher's Guide to Evaluating the Enzymatic Selectivity of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

This guide provides a comprehensive framework for evaluating the enzymatic selectivity of the novel compound, (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol. We will use a case study approach, positing the compound as a p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the enzymatic selectivity of the novel compound, (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol. We will use a case study approach, positing the compound as a putative inhibitor of Cyclooxygenase-2 (COX-2) and outlining the necessary experiments to determine its selectivity against the closely related isozyme, Cyclooxygenase-1 (COX-1). This comparison is critical in drug development, as the relative selectivity for COX-2 over COX-1 is a key determinant of the therapeutic window for many anti-inflammatory drugs.[1][2][3]

The principles and methodologies detailed herein are broadly applicable to the characterization of other enzyme inhibitors, providing researchers with a robust template for assessing selectivity against related enzymes.

The Imperative of Selectivity in Drug Discovery

Enzymes are highly specific catalysts, yet isozymes—enzymes that catalyze the same reaction but are encoded by different genes—often share significant structural homology.[4][5] This can lead to cross-reactivity of small molecule inhibitors, resulting in off-target effects that range from undesirable side effects to significant toxicity.[6] Therefore, a primary goal in modern drug discovery is the design of selective inhibitors that preferentially bind to the therapeutic target over related enzymes.[7][8]

The COX-1 vs. COX-2 Paradigm:

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, provide a classic illustration of the importance of selectivity. Both enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a key precursor for various pro-inflammatory and homeostatic prostanoids.[9][10][11]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that perform "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[4][9]

  • COX-2 , in contrast, is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[12][13]

Non-selective NSAIDs (e.g., aspirin, ibuprofen) inhibit both COX-1 and COX-2. While their inhibition of COX-2 reduces inflammation and pain, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[1][2][3] This led to the development of COX-2 selective inhibitors (coxibs), designed to provide anti-inflammatory benefits with a reduced risk of such complications.[1][3][5][14] Evaluating the selectivity of a new compound like (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol against these two targets is therefore a critical first step in assessing its therapeutic potential.

cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Physiological Prostanoids (e.g., GI protection, platelet function) PGH2_1->Prostanoids_1 Prostanoids_2 Inflammatory Prostanoids (e.g., pain, fever, inflammation) PGH2_2->Prostanoids_2

Caption: The Arachidonic Acid Pathway highlighting the distinct roles of COX-1 and COX-2.

Experimental Design for Selectivity Profiling

To quantitatively assess the selectivity of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol, a series of in vitro enzyme inhibition assays are required. The primary goal is to determine the half-maximal inhibitory concentration (IC50) of the compound against both COX-1 and COX-2. The ratio of these IC50 values provides the Selectivity Index.

cluster_workflow Selectivity Assay Workflow start Prepare Compound Dilution Series assay_prep Prepare Assay Plates: Enzyme (COX-1 or COX-2), Buffer, Cofactors preincubation Add Compound to Wells & Pre-incubate assay_prep->preincubation reaction Initiate Reaction (Add Arachidonic Acid) preincubation->reaction detection Measure Product Formation (e.g., Colorimetric @ 590 nm) reaction->detection analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 detection->analysis conclusion Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) analysis->conclusion

Caption: General experimental workflow for determining enzyme inhibition and selectivity.

Detailed Experimental Protocol: COX Colorimetric Inhibitor Assay

This protocol is adapted from standard methodologies for measuring the peroxidase activity of COX enzymes.[15] The assay measures the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically.

A. Materials & Reagents:

  • Enzymes: Ovine COX-1 and human recombinant COX-2.[15][16]

  • Buffer: 0.1 M Tris-HCl, pH 8.0.[15][17]

  • Cofactor: Heme.[16]

  • Substrates: Arachidonic Acid and a colorimetric substrate (TMPD).[17]

  • Test Compound: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol, dissolved in DMSO.

  • Control Inhibitor: Celecoxib (a known COX-2 selective inhibitor).[1]

  • Reaction Stop Solution: 1 M Hydrochloric Acid.[16]

  • Equipment: 96-well microplate reader capable of measuring absorbance at 590-611 nm, 37°C incubator.[15]

B. Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents and buffers as required. The final Assay Buffer should be pre-equilibrated to 37°C.[16] Prepare a serial dilution of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol and the control inhibitor (Celecoxib) in DMSO, then dilute further in Assay Buffer. A typical concentration range would span from 1 nM to 100 µM.

  • Assay Plate Setup (in triplicate):

    • Background Wells: 160 µL Assay Buffer + 10 µL Heme.[15][17]

    • 100% Initial Activity Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (COX-1 or COX-2) + 10 µL vehicle (DMSO/Buffer).[17]

    • Inhibitor Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (COX-1 or COX-2) + 10 µL of diluted test compound/control.[17]

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[16][18]

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells, followed immediately by 10 µL of Arachidonic Acid solution to initiate the reaction.[17]

  • Incubation and Measurement: Incubate the plate for exactly two minutes at 37°C. Stop the reaction by adding 50 µL of 1 M HCl. Read the absorbance at 590 nm using a microplate reader.[17]

Data Analysis and Presentation

A. IC50 Determination:

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[19]

  • Subtract the average absorbance of the background wells from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 x [(Activity_control - Activity_inhibitor) / Activity_control]

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[20][21][22] Software such as GraphPad Prism is commonly used for this analysis.[13][20]

B. Selectivity Index (SI):

The selectivity of the compound is expressed as the Selectivity Index (SI), calculated by comparing the IC50 values for the off-target (COX-1) and target (COX-2) enzymes.

  • SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.[13]

C. Comparative Data Summary:

The results should be summarized in a clear, tabular format for easy comparison.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol COX-1[Experimental Value]rowspan="2"
COX-2[Experimental Value]
Celecoxib (Control) COX-1[Literature/Exp. Value]rowspan="2"
COX-2[Literature/Exp. Value]

Interpretation and Future Directions

The calculated Selectivity Index provides a quantitative measure of the compound's preference for COX-2 over COX-1.

  • High Selectivity (SI >> 10): A high SI suggests that (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is a selective COX-2 inhibitor. This profile is desirable as it implies a lower potential for COX-1-mediated gastrointestinal side effects, making it a more promising candidate for development as an anti-inflammatory agent.[1]

  • Moderate or Low Selectivity (SI ≈ 1 to 10): This indicates that the compound inhibits both isoforms with similar potency. While it may still have therapeutic efficacy, the risk of mechanism-based side effects would be higher, similar to traditional NSAIDs.

  • COX-1 Selectivity (SI << 1): If the compound is more potent against COX-1, its utility as a traditional anti-inflammatory would be limited, and it may carry a significant risk of GI toxicity.

Next Steps: Should the initial in vitro data demonstrate promising selectivity, further studies would be warranted. These include cell-based assays to confirm activity in a more physiological context, followed by in vivo models of inflammation and pain to establish efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

References

  • Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO. (n.d.).
  • Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (n.d.).
  • Cyclooxygenase-2 Enzyme Inhibitors: Place in Therapy | AAFP. (2000, June 15).
  • COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics. (n.d.).
  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.).
  • Application Notes and Protocols for Measuring COX-1 and COX-2 Inhibition by Meclofenamic Acid - Benchchem. (n.d.).
  • Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. (n.d.).
  • Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). (n.d.).
  • Cyclooxygenase-2-selective inhibitors: translating pharmacology into clinical utility. (n.d.).
  • COX pathway of arachidonic acid metabolism. COX-1 or COX-2 converts... - ResearchGate. (n.d.).
  • Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC. (n.d.).
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.).
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (1998).
  • COX Inhibitor Screening Assay Kit. (n.d.).
  • IC50 - Wikipedia. (n.d.).
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.).
  • Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog. (2025, December 31).
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC. (n.d.).
  • How Is Enzyme Kinetics Applied in Drug Development? - Patsnap Synapse. (2025, April 21).
  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, August 18).
  • How to Calculate IC50 Effectively | PDF | Computers - Scribd. (n.d.).
  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, October 1).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel compounds like (3-Methylpy...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel compounds like (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol necessitates a rigorous and well-documented disposal plan. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step methodology for the proper disposal of this compound, ensuring compliance and minimizing risk.

Hazard Assessment and Characterization

While a specific Safety Data Sheet (SDS) for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol may not be readily available, a reliable hazard profile can be constructed by analyzing its core structural motifs: a substituted pyridine ring and a thiophene moiety.

  • Pyridine Derivatives: Pyridine and its derivatives are typically flammable liquids with a characteristic unpleasant odor. They are generally considered hazardous waste and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3][4] Overexposure can lead to various health effects, including nausea, headaches, and damage to the nervous system, liver, and kidneys.[4]

  • Thiophene Derivatives: Thiophene is a highly flammable liquid and vapor.[5][6] It is harmful if swallowed and can cause serious skin and eye irritation.[7][8] Furthermore, thiophene and its derivatives may be harmful to aquatic organisms with long-term effects.[5][7]

Based on this analysis, (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol must be treated as hazardous waste . It should be presumed to be flammable, toxic, an irritant, and potentially ecotoxic. All handling and disposal procedures must reflect this classification.

Regulatory Compliance

In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11] These regulations provide a "cradle-to-grave" framework for hazardous waste management, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[10][12] Your institution's Environmental Health & Safety (EHS) department is responsible for implementing these regulations and managing the final disposal process.[2][9]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound or its waste, ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4][13] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[4][13][14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.[2][4]

  • Body Protection: A fully buttoned lab coat.[2][4]

  • Footwear: Closed-toe shoes.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical. Intentional evaporation of chemical waste is strictly prohibited.[7]

Step 1: Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol, including reaction residues and used solvents, in a dedicated, compatible hazardous waste container.[2][14][15] Glass or other chemically resistant plastic containers are typically suitable.[7][14] Do not mix this waste with other waste streams unless explicitly approved by your EHS department.[15][16]

  • Solid Waste: All materials contaminated with the compound, such as gloves, absorbent pads, and disposable labware, must be collected separately as solid hazardous waste.[14][15] Place these items in a clearly labeled, leak-proof container or bag.[14]

Step 2: Container Labeling Proper labeling is a critical regulatory requirement.[17][18] Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[2][17]

  • The full chemical name: "(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol" and other components in the waste stream.[2]

  • The accumulation start date .[7]

  • An indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[17]

Step 3: Waste Storage (Satellite Accumulation Area)

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][9][17]

  • The SAA must be a cool, dry, and well-ventilated location, away from sources of ignition like heat, sparks, or open flames.[3][6][18]

  • Ensure the waste container is kept in secondary containment to manage potential leaks or spills.[2]

  • Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4][13][14]

Step 4: Arranging for Final Disposal

  • Once the waste container is full or you have finished the project, contact your institution's EHS department or licensed hazardous waste disposal contractor to arrange for pickup.[2][7][15]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form.[7]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[2][14]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[14]

  • Contain & Absorb: For small, manageable spills, use an inert absorbent material such as sand, vermiculite, or dry earth to contain and absorb the liquid.[2][3][14] Do not use combustible materials like paper towels.[14]

  • Clean Up: While wearing appropriate PPE, carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[6][14]

  • Decontaminate: Thoroughly clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[14]

Summary of Safety and Disposal Parameters

ParameterGuideline / InstructionSource(s)
Hazard Classification Hazardous Waste: Flammable, Toxic, Irritant, Ecotoxic[1][2][3][4][5][7][8]
Primary Disposal Route Licensed Hazardous Waste Contractor via Institutional EHS[7][9][15]
PPE Chemical safety goggles, lab coat, chemical-resistant gloves[2][4][13][14]
Handling Area Certified Chemical Fume Hood[2][4][13]
Waste Container Compatible, sealable, clearly labeled glass or plastic container[2][7][14][15]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[4][13][14]
Storage Location Designated Satellite Accumulation Area (SAA): Cool, dry, ventilated, away from ignition sources[3][6][7][9][17]
Spill Containment Inert absorbent material (sand, vermiculite); non-sparking tools[2][3][6][14]

Disposal Decision Workflow

The following diagram outlines the procedural flow for the safe management and disposal of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol.

G Disposal Workflow for (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_storage Storage & Final Disposal cluster_spill Spill Emergency A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in Chemical Fume Hood A->B C Generate Waste (Liquid or Contaminated Solid) B->C D Is waste liquid or solid? C->D E Collect in Labeled Liquid Waste Container D->E Liquid F Collect in Labeled Solid Waste Container D->F Solid G Store Sealed Container in Satellite Accumulation Area E->G F->G H Is container full? G->H I Continue Experiment H->I No J Contact EHS for Waste Pickup H->J Yes I->C K End: Waste Safely Managed J->K Spill Spill Occurs S1 Alert Others & Evacuate if Necessary Spill->S1 S2 Contain with Inert Absorbent S1->S2 S3 Collect Contaminated Material into Hazardous Waste Container S2->S3 S4 Decontaminate Area S3->S4 S4->G

Sources

Handling

Personal protective equipment for handling (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

Standard Operating Procedure & Safety Guide: Handling (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol Executive Summary & Chemical Profiling As a Senior Application Scientist, I approach the handling of novel heteroaryl ca...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I approach the handling of novel heteroaryl carbinols not merely as a compliance exercise, but as a critical component of experimental integrity. (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is a specialized bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Structurally, it bridges an electron-deficient pyridine ring with an electron-rich thiophene ring via a secondary alcohol. While this structural motif is highly valuable for structure-activity relationship (SAR) exploration, it presents specific toxicological and physical hazards that require stringent operational controls.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The risks associated with (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol are directly tied to its molecular architecture:

  • Pyridine Basicity & Irritation: The basic nitrogen of the 3-methylpyridine moiety can disrupt lipid bilayers in the skin and ocular mucosa, leading to severe Category 2 skin and eye irritation.

  • Thiophene Metabolic Activation: Thiophene derivatives are susceptible to hepatic Cytochrome P450 (CYP450) oxidation. This metabolic pathway can generate reactive thiophene S-oxides or epoxides, which act as potent electrophiles capable of covalently binding to cellular macromolecules, potentially causing sensitization or hepatotoxicity .

  • Benzylic-Type Reactivity: The bridging hydroxymethyl group is highly reactive. In the presence of strong acids or dehydrating agents, it can form a stabilized carbocation, leading to unintended exothermic polymerization or degradation.

Toxicology A (3-Methylpyridin-2-yl) (thiophen-2-yl)methanol B CYP450 Oxidation (Hepatic Metabolism) A->B C Thiophene Epoxide / S-Oxide Intermediate B->C Major D Pyridine N-Oxidation B->D Minor E Covalent Binding to Macromolecules (Toxicity) C->E Electrophilic Attack

Proposed metabolic activation pathway and toxicological mechanism via CYP450 oxidation.

Personal Protective Equipment (PPE) Matrix

Under OSHA's Laboratory Standard (29 CFR 1910.1450), PPE must be selected based on a rigorous hazard assessment . The following matrix summarizes the mandatory PPE for handling this compound, justified by its specific chemical properties.

PPE CategorySpecificationScientific Justification
Hand Protection Double-layered Nitrile (min. 5 mil) or Neoprene.Pyridine derivatives can permeate thin latex rapidly. Nitrile provides a superior barrier against both the solid compound and standard organic vehicles (e.g., DCM, EtOAc) used during transfer.
Eye/Face Protection ANSI Z87.1 compliant splash goggles.The basicity of the pyridine ring poses a severe risk of corneal damage upon contact. Standard safety glasses with side shields are insufficient for concentrated solutions.
Body Protection Flame-resistant (FR) lab coat with closed cuffs.Prevents electrostatic discharge (ESD) during the weighing of dry powders, mitigating the risk of dust ignition.
Respiratory N95 particulate respirator (if handled outside hood).Protects against inhalation of fine crystalline dust and volatile thiophene degradation products. Primary handling must remain in a fume hood.

Operational Workflow & Handling Protocol

Trustworthy protocols are self-validating; every step must include a verification mechanism to ensure safety and chemical integrity.

Step 1: Environmental Preparation & Static Mitigation

  • Action: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Wipe down the balance area with a damp, lint-free cloth.

  • Causality: Heteroaryl carbinols often crystallize as fine, static-prone powders. A damp environment dissipates static charge, preventing the powder from aerosolizing when the storage vial is opened.

Step 2: Weighing and Transfer

  • Action: Tare an anti-static weigh boat or a pre-creased piece of glassine paper. Using a grounded stainless-steel spatula, transfer the required mass of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol.

  • Causality: Stainless steel prevents static buildup. Glassine paper ensures quantitative transfer without the compound adhering to the surface, minimizing residue exposure.

Step 3: Solubilization and Reaction Setup

  • Action: Immediately transfer the weighed solid into a dry reaction flask. Purge the flask with inert gas (Argon or Nitrogen) before adding the reaction solvent.

  • Causality: The thiophene ring is sensitive to atmospheric oxidation over prolonged periods, especially in solution. Inert gas purging preserves the oxidation state of the sulfur atom and prevents unwanted side reactions.

Workflow A Storage (2-8°C, Sealed) B Preparation (Fume Hood, PPE) A->B C Weighing (Anti-static) B->C D Reaction (Inert Gas) C->D E Disposal (Organic Waste) D->E

Operational workflow for handling heteroaryl carbinols from storage to disposal.

Spill Response & Chemical Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent cross-contamination and exposure .

  • Solid Spill Protocol: Do not dry sweep. Cover the powder with a damp absorbent pad or paper towel to suppress dust. Carefully scoop the material into a wide-mouth, sealable polyethylene container. Wash the affected area with a 5% mild acidic solution (e.g., dilute acetic acid) to neutralize residual pyridine basicity, followed by copious amounts of water.

  • Disposal Plan: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol and its derivatives must be classified as Non-Halogenated Organic Waste (unless reacted with halogenated solvents like Dichloromethane). Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream, as the thiophene moiety can undergo violent exothermic oxidation. Label the waste container explicitly with the compound name and "Contains Pyridine/Thiophene Derivatives" to alert environmental health and safety (EHS) personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publication 3404-11R, 2011. URL: [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC, 2024. URL: [Link]

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